Isodecanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O, C10H21OH | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058660 | |
| Record name | 8-Methyl-1-nonanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isodecanol | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C9-11-iso-, C10-rich | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isodecyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
| Record name | ISODECYL ALCOHOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISODECYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
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| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISODECYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water, Solubility in water, g/100ml: 2.5 | |
| Record name | ISODECYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISODECYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |
| Record name | ISODECYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |
| Record name | Isodecyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ISODECYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Impurities |
By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |
| Record name | ISODECYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isodecyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C9-11-branched | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551086 | |
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| Record name | Isodecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C9-11-iso-, C10-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C9-11-branched | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methyl-1-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcohols, C9-11-iso-, C10-rich | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.739 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C9-11-branched | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isodecyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3160X491M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISODECYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISODECYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to Isodecanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of isodecanol, a branched-chain ten-carbon alcohol. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core chemical properties, synthesis methodologies, and diverse applications of this compound, grounding all claims in authoritative sources.
Introduction to this compound: Structure and Isomerism
This compound is a fatty alcohol with the chemical formula C₁₀H₂₂O.[1][2] Unlike its linear isomer, n-decanol, this compound refers to a mixture of branched-chain isomers. The most common CAS number for this mixture is 25339-17-7 .[1][3][4][5][6][7][8][9][10] The branching in the carbon chain significantly influences its physical and chemical properties, such as lowering its freezing point compared to straight-chain alcohols of similar molecular weight.[1] This characteristic is pivotal to its utility in various applications. A primary isomer often found in commercial this compound is 8-methylnonan-1-ol.[1][3][10][11] The presence of a hydroxyl (-OH) group imparts amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments.[4][11]
Physicochemical Properties of this compound
This compound is a colorless, viscous liquid with a mild, characteristic alcoholic odor.[1][3][5] Its physical and chemical characteristics are crucial for its role as a chemical intermediate and solvent.[3][4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 25339-17-7 | [1][3][12][6] |
| Molecular Formula | C₁₀H₂₂O | [1][3][5] |
| Molecular Weight | 158.28 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [1][3][12] |
| Odor | Mild, characteristic alcohol odor | [1][3][12] |
| Boiling Point | 210 - 225 °C | [3][5][6] |
| Melting Point | -60 °C | [5][6][9] |
| Density | ~0.84 g/cm³ at 20°C | [3] |
| Flash Point | 95 - 105 °C | [3][6] |
| Solubility in Water | Low solubility/Insoluble (96 mg/L at 20 °C) | [2][3][5][12] |
| Solubility in Organic Solvents | Highly soluble | [1][3] |
| Vapor Pressure | 0.02 mmHg (2.76 Pa) at 25 °C | [5] |
| log Kow (Octanol-Water Partition Coefficient) | 3.71 - 3.94 | [5][13] |
Synthesis of this compound: The Oxo Process
The primary industrial method for producing this compound is the Oxo process , also known as hydroformylation.[7][14] This process involves the reaction of a C9 olefin (nonene) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation. The Ziegler process, involving the oxidation of trialkylaluminum compounds, is an alternative synthesis route.[7][14]
Experimental Protocol: A Generalized Oxo Process for this compound Synthesis
-
Reaction Setup : A high-pressure reactor is charged with the C9 olefin feedstock, a cobalt or rhodium-based catalyst, and a suitable solvent.
-
Hydroformylation : The reactor is pressurized with syngas (CO and H₂). The temperature and pressure are carefully controlled to facilitate the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the olefin, forming a C10 aldehyde.
-
Catalyst Removal : Post-reaction, the catalyst is separated from the aldehyde product.
-
Hydrogenation : The resulting C10 aldehyde is then hydrogenated in a separate reactor, typically using a nickel-based catalyst, to convert the aldehyde group into a primary alcohol group, yielding this compound.
-
Purification : The crude this compound is purified through distillation to remove any unreacted starting materials, byproducts, and residual catalyst.
The choice of catalyst and reaction conditions in the hydroformylation step is critical as it influences the ratio of linear to branched aldehydes, which in turn determines the isomeric composition of the final this compound product.
Caption: Generalized workflow for the industrial synthesis of this compound via the Oxo process.
Key Applications of this compound
The unique branched structure of this compound makes it a versatile chemical intermediate with a wide range of industrial applications.[3][4]
-
Plasticizer Intermediate : A primary application of this compound is in the production of high-molecular-weight phthalate and adipate esters, such as diisodecyl phthalate (DIDP) and diisodecyl adipate (DIDA).[3][4] These esters function as plasticizers for polyvinyl chloride (PVC) and other polymers, imparting flexibility, durability, and reduced volatility.[3][4] The synthesis involves the direct esterification of the corresponding anhydride (e.g., phthalic anhydride) with this compound.[14]
-
Lubricants and Greases : this compound is used as a raw material for synthesizing synthetic lubricants and lubricant additives.[3][4] Its derivatives can enhance anti-wear properties and improve the viscosity index, making them valuable in formulations for demanding mechanical conditions.[2][4]
-
Surfactants and Detergents : this compound is a precursor in the manufacture of non-ionic surfactants, such as ethoxylates.[3][4][15] These surfactants are essential components in detergents, industrial cleaners, and emulsifiers due to their excellent wetting and emulsifying properties.[3][4] The amphiphilic nature of this compound is fundamental to its function in reducing surface tension.[16]
-
Paints and Coatings : In the paints and coatings industry, this compound can be used as a coalescing agent or a specialty solvent, improving film formation and flow characteristics.[3]
-
Other Applications : this compound also finds use in mining chemicals, agricultural formulations as a solvent or dispersant, and as an antifoaming agent in textile processing.[3] It has also been utilized as an extractant in the production of phosphoric acid due to its high resistance to chemicals.[17]
Health, Safety, and Environmental Considerations
Toxicological Profile
This compound is classified as a skin and eye irritant.[5][12][6] Short-term exposure may cause irritation to the respiratory tract and could lead to central nervous system depression.[12][18] The acute toxicity via oral and dermal routes is considered low.[5] Available studies indicate no evidence of sensitization, genotoxicity, carcinogenicity, or reproductive toxicity.[5][6]
Safe Handling and Storage
-
Personal Protective Equipment (PPE) : When handling this compound, it is crucial to wear appropriate protective gloves, clothing, and eye/face protection.[6][19]
-
Ventilation : Handling should occur in a well-ventilated area to minimize inhalation of vapors.[18][19]
-
Storage : this compound should be stored in a cool, well-ventilated place, separated from strong oxidants.[18][19] It is a combustible liquid and should be kept away from open flames and heat sources.[2][18]
-
Spill Management : In case of a spill, the liquid should be collected in sealable containers, and the remaining liquid should be absorbed with sand or another inert absorbent.[18][19]
Environmental Fate
This compound is considered toxic to aquatic life with long-lasting effects.[12][6] Therefore, release into the environment should be avoided.[6] It is expected to have high mobility in soil.[12] Biodegradation is considered a significant environmental fate process.[12][13]
References
- 1. CAS 25339-17-7: this compound | CymitQuimica [cymitquimica.com]
- 2. gokemi.com [gokemi.com]
- 3. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. This compound | 25339-17-7 [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. chembk.com [chembk.com]
- 10. pschemicals.com [pschemicals.com]
- 11. Buy this compound | 68551-08-6 [smolecule.com]
- 12. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. Buy this compound | 25339-17-7 [smolecule.com]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [guidechem.com]
- 17. This compound | 25339-17-7 | FI168527 | Biosynth [biosynth.com]
- 18. echemi.com [echemi.com]
- 19. chemicalbook.com [chemicalbook.com]
Health and safety considerations for laboratory use of isodecanol
An In-Depth Technical Guide to the Health and Safety Considerations for the Laboratory Use of Isodecanol
Authored by a Senior Application Scientist
Introduction: Understanding this compound in the Research Context
This compound (CAS No. 25339-17-7), a branched-chain C10 alcohol, is a versatile compound utilized across various scientific disciplines.[1] In the laboratory, it serves as a chemical intermediate, a component in synthetic lubricants, an anti-foaming agent, and a solvent for various organic compounds.[1][2] It exists as a colorless, slightly viscous liquid with a characteristic mild alcoholic odor.[1][3][4] While its utility is significant, a thorough understanding of its physicochemical properties and toxicological profile is paramount for ensuring the health and safety of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in authoritative data and field-proven safety protocols.
Hazard Identification and Risk Assessment: A Proactive Approach
The cornerstone of laboratory safety is a proactive approach to hazard identification and risk assessment. This compound presents a combination of health, physical, and environmental hazards that must be managed.
Health Hazards
The primary health concerns associated with this compound are irritation to the skin and eyes.[1][5][6] Prolonged or repeated skin contact can lead to dermatitis due to its defatting properties.[7][8] While acute oral and dermal toxicity is low, inhalation of vapors or mists can cause respiratory tract irritation.[3][7][8]
-
Skin Irritation: Classified as a skin irritant.[5][6][9] Direct contact can cause irritation.[3]
-
Respiratory Irritation: Inhalation may irritate the respiratory tract.[7][8]
-
Aspiration Hazard: Not classified as an aspiration hazard.[5][6]
-
Systemic Toxicity: Available data indicates a low likelihood of sensitization, genotoxicity, carcinogenicity, or reproductive toxicity.[1][5][6]
Physical Hazards
-
Flammability: this compound is a combustible liquid, but it does not ignite readily.[5] It has a relatively high flash point, but it can become flammable when exposed to heat or open flames.[3][8]
-
Reactivity: this compound is incompatible with strong oxidants.[3][4] Hazardous reactions can occur with substances like acetyl bromide, concentrated sulfuric acid with strong hydrogen peroxide, and alkyl hypochlorites.[3][8] It can also attack some plastics.[3][8]
Environmental Hazards
This compound is classified as toxic to aquatic life with long-lasting effects.[5][6][9] Therefore, it is imperative to prevent its release into the environment and to follow proper disposal protocols.[5][9]
Physicochemical and Toxicological Data
A data-driven understanding of a chemical's properties is essential for a robust safety assessment. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1][3] |
| Physical State | Colorless, slightly viscous liquid | [1][2][3] |
| Boiling Point | 215 - 225 °C | [1][5] |
| Melting Point | -60 °C to -78 °C | [1][3][5] |
| Flash Point | 95 - 99 °C | [1][3][5] |
| Auto-ignition Temp. | 280 °C | [1][3] |
| Solubility in Water | Insoluble | [1][2][3] |
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Species | Route | Value | Source(s) |
| Acute Toxicity (LD50) | Rat | Oral | > 2,648 mg/kg | [3] |
| Acute Toxicity (LD50) | Rabbit | Dermal | > 3.16 mL/kg | [3] |
| Acute Toxicity (LC50) | Rat, Mouse, Guinea Pig | Inhalation | > 95.3 ppm | [3] |
| Skin Corrosion/Irritation | N/A | N/A | Causes skin irritation | [5][6][9] |
| Serious Eye Damage/Irritation | N/A | N/A | Causes serious eye irritation | [5][6][9] |
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective risk management for this compound relies on implementing a hierarchy of controls, prioritizing the most effective measures first.
Caption: The Hierarchy of Controls for this compound.
Engineering Controls
The primary barrier between laboratory personnel and chemical hazards should be robust engineering controls.
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[3][7] A chemical fume hood is required when there is a potential for generating aerosols or vapors, or when handling heated this compound.[7]
-
Safety Showers and Eyewash Stations: These must be readily accessible in any laboratory where this compound is handled.
Administrative Controls
These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all experimental protocols involving this compound.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the Safety Data Sheet (SDS) and this guide.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where this compound is used.[5] Contaminated clothing should be removed promptly and washed before reuse.[3][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[3] A face shield should be worn in situations with a high risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with an appropriate cartridge should be used.[3]
Standard Operating Protocol: Safe Handling and Dispensing of this compound
This protocol outlines the essential steps for safely handling and dispensing this compound in a laboratory setting.
-
Preparation: a. Review the Safety Data Sheet (SDS) for this compound before beginning work.[5] b. Ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources.[7][8] c. Assemble all necessary equipment, including appropriate glassware, dispensing tools, and waste containers. d. Don all required PPE: safety goggles, chemically resistant gloves, and a lab coat.[3][5]
-
Dispensing: a. Perform all dispensing operations within the chemical fume hood.[7] b. Ground containers to prevent the buildup of static electricity, which could be an ignition source.[3][8] c. Use non-sparking tools for opening and closing containers.[3][8] d. Slowly pour the required amount of this compound, avoiding splashing. e. Securely cap the primary this compound container immediately after dispensing.
-
Post-Dispensing: a. Clean any minor drips or spills within the fume hood immediately with an inert absorbent material. b. Properly label all secondary containers with the chemical name and hazard information. c. Dispose of any contaminated materials (e.g., pipette tips, absorbent pads) in a designated hazardous waste container.[5] d. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[3][5]
Storage and Incompatibility
Proper storage is crucial to prevent hazardous reactions and maintain chemical stability.
-
Storage Conditions: Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of heat or ignition.[3][7][8]
-
Container Integrity: Containers should be tightly sealed and periodically inspected for leaks or damage.
-
Incompatibilities: this compound must be stored separately from strong oxidants.[3][4][8]
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is essential for mitigating the consequences of an incident involving this compound.
Personnel Exposure
Caption: Emergency Response Workflow for this compound Exposure.
-
Inhalation: Move the affected person to fresh air and have them rest.[3][8] Seek medical attention if symptoms persist.[3][8][10]
-
Skin Contact: Immediately remove contaminated clothing.[3][8] Rinse and then wash the affected skin with plenty of soap and water.[3][8][10] Seek medical attention if irritation occurs or persists.[3][8]
-
Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if it is safe and easy to do so.[3][5][8] Seek immediate medical attention.[3][8]
-
Ingestion: Rinse the mouth with water.[3][5] Do NOT induce vomiting.[5] Rest and seek medical attention.[3]
Spills and Leaks
Caption: Spill Response Protocol Flowchart.
For a small-scale spill, follow this protocol:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.[3]
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE.[3] Contain and collect the leaking liquid in sealable containers.[3][8] Absorb the remaining liquid with an inert, non-combustible absorbent material like sand or vermiculite.[3][4][8]
-
Cleanup: Place the contaminated absorbent material into a designated, labeled container for hazardous waste disposal.[5][8]
-
Decontamination: Clean the spill area thoroughly.
Fire
-
Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide.[3][8] Water may be ineffective in extinguishing the fire.[3][8]
-
Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][11]
Waste Disposal
Chemical waste must be managed responsibly to protect both human health and the environment.
-
Categorization: this compound waste is considered hazardous.[5][6]
-
Collection: Collect waste this compound and contaminated materials in approved, properly labeled, and sealed containers.[5]
-
Disposal Route: Dispose of the waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[3][4][5][8] Do not allow this compound to enter drains or waterways.[5][6]
Conclusion
This compound is a valuable tool in the modern laboratory, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the principles of hazard identification, risk assessment, and the hierarchy of controls, researchers can confidently utilize this compound while ensuring a safe and healthy laboratory environment. This guide serves as a foundational document; it is imperative to always consult the most current Safety Data Sheet and your institution's specific safety policies before commencing any work.
References
- 1. benchchem.com [benchchem.com]
- 2. gokemi.com [gokemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. chemos.de [chemos.de]
- 7. This compound(25339-17-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. calpaclab.com [calpaclab.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
Physical properties of isodecanol at different temperatures
An In-Depth Technical Guide to the Physical Properties of Isodecanol: A Temperature-Dependent Perspective
Foreword: Understanding this compound
This compound (CAS No: 25339-17-7), a C10 branched-chain alcohol, is a key intermediate and solvent in numerous industrial and pharmaceutical applications.[1] Its utility stems from a unique combination of properties including low volatility, excellent solvency, and chemical reactivity. However, for researchers, scientists, and drug development professionals, a nuanced understanding of its physical properties—and particularly their dependence on temperature—is critical for process optimization, formulation development, and ensuring product stability and efficacy.
It is fundamentally important to recognize that commercial "this compound" is not a single molecular entity but a complex mixture of branched isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols.[2] This isomeric complexity is a direct result of its manufacturing process, which often involves the oligomerization of propylene and butylene.[3] This inherent variability explains the discrepancies observed in reported physical constants across different sources and underscores the necessity of empirical characterization for any specific lot or supplier. This guide provides a framework for that characterization, blending established data with the methodologies required to generate precise, application-specific insights.
Fundamental Physical Constants
A baseline understanding of this compound's properties at standard conditions is the starting point for any temperature-dependent analysis. These values, while subject to isomeric variation, provide a crucial reference.
| Property | Typical Value | Conditions | Source(s) |
| Molecular Formula | C₁₀H₂₂O | - | [4][5] |
| Molecular Weight | 158.28 g/mol | - | [6][7][8] |
| Boiling Point | 215 - 225 °C | 760 mmHg | [9][10][11] |
| Melting Point | Highly Variable (-78 °C to 7 °C) | 1 atm | [4][6][9][12] |
| Flash Point | 87 - 99 °C | Closed Cup | [2][8][9][13] |
The exceptionally wide range reported for the melting point is a direct manifestation of the isomeric mixture. Different branching structures will affect the efficiency of crystal lattice packing, leading to significant variations in the freezing/melting behavior. For applications requiring low-temperature performance, empirical determination of the pour point or freezing point for the specific this compound grade in use is non-negotiable.
Density and its Thermal Response
Density (ρ), a measure of mass per unit volume, is a critical parameter for fluid handling, reaction stoichiometry, and modeling. For liquids, density is strongly dependent on temperature.
The Principle of Thermal Expansion
As the temperature of this compound increases, the kinetic energy of its molecules rises. This increased motion leads to a greater average distance between molecules, a phenomenon known as thermal expansion. Consequently, the volume occupied by a given mass of the liquid increases, and its density decreases. This relationship is generally linear over moderate temperature ranges.
Tabulated Density Data
| Temperature (°C) | Density (g/cm³) | Source(s) |
| 20 | 0.838 - 0.841 | [4][6][8][11] |
While literature predominantly provides density at 20°C, this single point is insufficient for processes operating at varying temperatures. Extrapolation without empirical data is not recommended due to the non-ideal behavior of complex isomeric mixtures.
Experimental Protocol: Temperature-Dependent Density Measurement
The causality behind this experimental choice is the need for precise density values at specific process temperatures (e.g., during a reaction, formulation, or purification step). A digital density meter provides the highest accuracy and throughput.
Methodology: Oscillating U-Tube Digital Density Meter
-
Calibration: Calibrate the instrument at the intended measurement temperatures using two standards of known density that bracket the expected density of this compound (e.g., dry air and ultrapure water).
-
Temperature Equilibration: Set the Peltier thermostat on the density meter to the first target temperature (e.g., 15°C). Allow the system to stabilize.
-
Sample Injection: Inject the this compound sample into the oscillating U-tube, ensuring no air bubbles are present. Bubbles will cause erroneous, artificially low density readings.
-
Measurement: Allow the sample to reach thermal equilibrium with the U-tube. The instrument measures the oscillation period, which is directly related to the sample's density, and displays the calculated density. Record the value once the reading is stable.
-
Temperature Sweep: Increment the temperature (e.g., in 5°C steps) up to the desired maximum temperature. At each step, allow the system to equilibrate before recording the stable density reading.
-
Data Analysis: Plot density as a function of temperature. For most applications, a linear regression can be fitted to the data to derive a thermal expansion coefficient.
Visualization: Density Measurement Workflow
Caption: Workflow for determining the density of this compound across a range of temperatures.
Viscosity and its Relationship with Temperature
Viscosity (η) is a measure of a fluid's resistance to flow. It is a critical property in applications involving pumping, mixing, and coating. For liquids like this compound, viscosity is highly sensitive to temperature changes.
The Principle: Intermolecular Forces and Kinetic Energy
The viscosity of this compound arises from intermolecular forces (van der Waals forces and hydrogen bonding) between its branched molecules. These forces create an internal friction that resists flow. As temperature increases, the kinetic energy of the molecules increases, allowing them to more easily overcome these attractive forces. This results in a significant decrease in viscosity. The relationship is exponential, not linear.
Qualitative Description
This compound is often described as a "slightly viscous" or "moderately viscous" liquid at room temperature.[7][9] However, this qualitative description is insufficient for quantitative process design.
Experimental Protocol: Rotational Viscometry
To accurately quantify the viscosity-temperature relationship, a rotational viscometer equipped with a temperature-controlled jacket is the authoritative choice. This setup allows for precise control over both shear rate and temperature.
Methodology: Temperature-Controlled Rotational Viscometer
-
Spindle Selection: Choose an appropriate spindle and rotational speed (RPM) based on the expected viscosity of this compound. The goal is to achieve a torque reading within the optimal range of the instrument (typically 10-90%) to ensure accuracy.
-
Calibration: Verify the viscometer's calibration using a certified viscosity standard at a known temperature.
-
Sample Loading: Place a sufficient volume of this compound into the temperature-controlled sample cup.
-
Temperature Control: Set the circulating bath connected to the sample cup's jacket to the first target temperature. Immerse the spindle in the sample and allow the entire system to reach thermal equilibrium (typically 15-20 minutes).
-
Measurement: Begin spindle rotation at the pre-determined speed. Allow the viscosity reading to stabilize before recording the value in centipoise (cP) or Pascal-seconds (Pa·s).
-
Temperature Sweep: Increment the temperature and repeat the equilibration and measurement steps across the entire temperature range of interest.
-
Data Analysis: Plot viscosity versus temperature. It is often useful to plot the natural logarithm of viscosity (ln η) against the reciprocal of absolute temperature (1/T) to obtain a linear relationship, as described by the Arrhenius equation for viscosity.
Vapor Pressure and Volatility
Vapor pressure is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phase at a given temperature. It is a direct measure of a substance's volatility and is crucial for safety assessments (flammability), environmental fate modeling, and distillation process design.
The Principle: The Clausius-Clapeyron Relation
Vapor pressure increases exponentially with temperature. As temperature rises, a greater fraction of molecules in the liquid phase possess sufficient kinetic energy to overcome intermolecular forces and escape into the vapor phase. This relationship is well-described by the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization.
Tabulated Vapor Pressure Data
| Temperature (°C) | Vapor Pressure | Source(s) |
| 25 | 0.0207 mmHg (2.76 Pa) | [2][7] |
| 70 | 0.13 kPa (0.975 mmHg) | [6] |
This limited dataset highlights the strong dependence on temperature and the need for more comprehensive data for accurate modeling of processes like vacuum drying or distillation.
Thermal Properties: Heat Capacity and Thermal Conductivity
Specific Heat Capacity
Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.[14] It is a fundamental property for designing heating and cooling systems, as it dictates the energy required to change the temperature of the fluid.
The specific heat capacity of liquids generally increases slightly with temperature. A value of 2.058 kJ/kg·K has been reported for this compound, though the measurement temperature was not specified.[12] For precise thermal management, this property should be determined experimentally across the operational temperature range using techniques like Differential Scanning Calorimetry (DSC).
Thermal Conductivity
Thermal conductivity (k) is the property of a material to conduct heat.[15] In processes involving heat exchangers, thermal conductivity is a key parameter that governs the rate of heat transfer. Like other organic liquids, this compound is a relatively poor thermal conductor compared to water or metals.
The thermal conductivity of most liquids decreases with increasing temperature. A value of 0.132 W/m·K has been reported for this compound, again without a specified temperature.[12] The transient hot wire method is a reliable technique for measuring the thermal conductivity of liquids as a function of temperature.[16]
Visualization: Interrelation of Physical Properties
The following diagram illustrates the conceptual relationship between temperature and the key physical properties discussed. It serves as a logical framework for understanding the system's behavior.
Caption: The effect of increasing temperature on the key physical properties of this compound.
Conclusion
The physical properties of this compound are not static values but dynamic functions of temperature. For the researcher, scientist, or engineer, relying on single-point, room-temperature data is inadequate for robust process design, modeling, and formulation. This guide has illuminated the fundamental principles governing these temperature dependencies and provided the authoritative experimental frameworks required to generate precise, application-relevant data. The isomeric nature of commercial this compound makes such empirical characterization not just a recommendation, but a necessity for scientific integrity and successful technical development.
References
- 1. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]
- 2. thegoodscentscompany.com [thegoodscentscompany.com]
- 3. Buy this compound | 68551-08-6 [smolecule.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound(25339-17-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 25339-17-7 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. chemos.de [chemos.de]
- 12. chem-casts.com [chem-casts.com]
- 13. echemi.com [echemi.com]
- 14. Khan Academy [khanacademy.org]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. thermtest.com [thermtest.com]
Solubility of isodecanol in common organic solvents
An In-Depth Technical Guide to the Solubility of Isodecanol in Common Organic Solvents
Abstract
This compound, a branched-chain C10 alcohol, is a versatile compound widely employed as a solvent, emollient, and chemical intermediate in various industries.[1][2] Its unique molecular structure, featuring a substantial non-polar alkyl chain and a polar hydroxyl group, dictates its solubility profile, making it highly compatible with a broad range of organic media but immiscible with water.[3][4] This guide provides a comprehensive analysis of the principles governing this compound's solubility, presents its miscibility in common organic solvents, and details robust experimental protocols for solubility determination.
Introduction to this compound: A Structural Overview
This compound (CAS No: 25339-17-7) is a colorless liquid with a mild, characteristic alcohol odor.[3][4] It is not a single compound but rather a mixture of isomers, primarily consisting of branched ten-carbon alcohols like 8-methyl-1-nonanol.[1][5] This isomeric complexity contributes to its low melting point, remaining liquid at room temperature.[1]
The key to understanding its solubility lies in its amphiphilic nature. The molecule consists of two distinct regions:
-
A large, non-polar hydrocarbon tail (C10H21-): This lipophilic part of the molecule is responsible for interactions with non-polar substances through van der Waals dispersion forces.[6]
-
A polar hydroxyl head (-OH): This hydrophilic group is capable of forming hydrogen bonds, which are strong dipole-dipole interactions.[6][7]
However, the large size of the alkyl chain dominates the molecule's overall character, making it predominantly non-polar. This structural feature is the primary determinant of its solubility behavior.
Caption: Structure of an this compound Isomer.
Guiding Principles of Solubility
The venerable principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means substances with similar polarities and intermolecular forces are likely to be miscible.
-
Polarity and Hydrogen Bonding: The hydroxyl (-OH) group in this compound allows it to act as both a hydrogen bond donor (from the H) and an acceptor (via the O's lone pairs).[7] This capability facilitates its miscibility with other polar protic solvents like ethanol and methanol. The energy released when new hydrogen bonds form between the solvent and this compound molecules compensates for the energy required to break the bonds within the pure substances.[6]
-
Van der Waals Forces: The long, branched alkyl chain interacts favorably with non-polar solvents such as hexane and toluene through London dispersion forces.[9] These forces, although weaker than hydrogen bonds, are the predominant intermolecular interaction for non-polar molecules. The large surface area of this compound's alkyl chain allows for significant dispersion force interactions.
-
The Dominance of the Alkyl Chain: While the hydroxyl group provides a polar character, the ten-carbon chain renders the molecule overwhelmingly non-polar. This is why this compound's solubility in water is extremely low.[3][5] The non-polar chain cannot effectively disrupt the strong hydrogen-bonding network of water, leading to immiscibility. As the hydrocarbon portion of an alcohol lengthens, its solubility in water decreases.[10][11]
Caption: this compound's Interaction with Solvent Classes.
Solubility Profile of this compound
Based on its chemical structure and the principles of solubility, this compound is highly soluble in most common organic solvents but has low solubility in water.[1] The following table summarizes its expected miscibility.
| Solvent Class | Example Solvents | Predominant Interaction | Expected Solubility/Miscibility |
| Polar Protic | Ethanol, Methanol, n-Butanol | Hydrogen Bonding | Miscible[3] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole | Miscible |
| Non-Polar | Hexane, Toluene, Diethyl Ether, Carbon Tetrachloride | Van der Waals Forces | Miscible[3] |
| Aqueous | Water | N/A | Insoluble/Immiscible[4] |
Experimental Protocols for Solubility Determination
To empirically validate the solubility of this compound, two standard laboratory procedures can be employed. The choice of method depends on whether a qualitative assessment (miscibility) or a quantitative measurement (solubility limit) is required.
Protocol 1: Qualitative Visual Miscibility Test
This method provides a rapid, straightforward determination of whether two liquids are miscible or immiscible at a given ratio.
Objective: To visually assess if this compound forms a single homogeneous phase with a solvent.
Methodology:
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested.
-
Solvent Addition: Add 2 mL of the chosen organic solvent to its corresponding test tube.
-
This compound Addition: Add 2 mL of this compound to the same test tube.
-
Mixing: Stopper the test tube and invert it 10-15 times to ensure thorough mixing. Alternatively, vortex the mixture for 30 seconds.
-
Observation: Allow the mixture to stand for 2-3 minutes. Observe the contents carefully against a well-lit background.
-
Result: Miscible: A single, clear, homogeneous liquid phase is observed.
-
Result: Immiscible: Two distinct liquid layers are visible, indicating phase separation.[12]
-
Protocol 2: Quantitative Cloud Point Titration
This technique is used to determine the precise solubility limit of a solute in a solvent, also known as the cloud point.[13] It is particularly useful for systems that are partially miscible or when a quantitative solubility value is needed.
Objective: To quantify the maximum concentration of this compound soluble in a solvent at a specific temperature before phase separation occurs.
Methodology:
-
Setup: Place a known volume (e.g., 20 mL) of the solvent into a beaker or flask equipped with a magnetic stirrer. Place the vessel on a stir plate and begin vigorous stirring to create a steady vortex without introducing air bubbles.
-
Titration: Slowly add this compound to the stirring solvent from a burette, drop by drop.
-
Observation: Continuously observe the solution for any signs of turbidity or cloudiness. The "cloud point" is the exact point at which the clear solution becomes persistently cloudy.[13] This indicates that the saturation point has been exceeded and a second phase is beginning to form.
-
Recording: Record the volume of this compound added to reach the cloud point.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or % v/v) based on the volumes used and the densities of the liquids.
-
Trustworthiness: To ensure accuracy, the experiment should be repeated at least three times to obtain an average value. Temperature control is critical, as solubility can be temperature-dependent.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
This compound's solubility is a direct consequence of its molecular architecture. Its large non-polar alkyl chain ensures excellent miscibility with a wide array of non-polar and moderately polar organic solvents, making it a highly effective and versatile solvent in many formulations. Conversely, this same feature renders it insoluble in water. For researchers and drug development professionals, a firm grasp of these solubility characteristics is essential for successful formulation, purification, and chemical synthesis applications. The experimental protocols provided herein offer a reliable framework for the empirical validation of these properties in a laboratory setting.
References
- 1. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]
- 2. CAS 25339-17-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 25339-17-7 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ws [chem.ws]
- 13. reddit.com [reddit.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Thermogravimetric Analysis of Isodecanol
Abstract
This compound, a ten-carbon branched-chain alcohol, serves as a crucial intermediate and solvent in numerous industrial applications, from the synthesis of plasticizers to its use in lubricants and coatings. Its thermal behavior is a critical parameter governing its performance, stability, and safety in these contexts. Thermogravimetric Analysis (TGA) is an essential analytical technique for characterizing the thermal properties of materials like this compound.[1][2] This guide provides a comprehensive overview of the principles, experimental design, and data interpretation involved in the TGA of this compound, offering field-proven insights to enable robust and reliable analysis.
Foundational Principles: this compound and Thermogravimetric Analysis
This compound (C₁₀H₂₂O) is a colorless liquid with a characteristic mild alcohol odor.[3][4] Its utility in various formulations necessitates a thorough understanding of its thermal stability, volatilization characteristics, and decomposition pathways. Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This measurement provides invaluable quantitative and qualitative information about the physical and chemical phenomena occurring upon heating, such as evaporation, decomposition, and oxidation.[6]
For this compound, TGA is employed to:
-
Determine Thermal Stability: Identify the temperature at which decomposition begins, defining its upper-use temperature.
-
Assess Purity and Composition: Quantify volatile components, such as residual moisture or solvents.[7]
-
Elucidate Decomposition Kinetics: Understand the rate and mechanism of degradation under different conditions.[1]
-
Evaluate Oxidative Stability: Compare its thermal behavior in an inert versus an oxidative environment, which is critical for predicting shelf-life and performance in real-world applications.[6]
A typical TGA experiment yields a thermogram, a plot of mass percentage versus temperature. The first derivative of this curve (DTG, Derivative Thermogravimetry) plots the rate of mass change versus temperature, showing distinct peaks at the temperatures of the most rapid mass loss.
Key Thermal Events in the TGA of this compound
When analyzing this compound, two primary thermal events are of interest: vaporization and decomposition.
-
Vaporization: As a liquid with a boiling point of approximately 220°C, this compound will exhibit a significant mass loss due to evaporation as the temperature approaches this point.[8] This is a physical change (phase transition) and must be distinguished from chemical decomposition.
-
Decomposition: At temperatures exceeding its boiling point and thermal stability threshold, the this compound molecule will begin to break down. The nature of this decomposition is highly dependent on the surrounding atmosphere.
-
In an Inert Atmosphere (Pyrolysis): In the absence of oxygen (e.g., under nitrogen or argon), the molecule undergoes thermal cracking.
-
In an Oxidative Atmosphere (Oxidation/Combustion): In the presence of air or oxygen, the decomposition is an oxidative process, which typically occurs at a lower temperature and proceeds via different chemical pathways.[6][9]
-
Caption: Logical flow of thermal events for this compound during TGA.
A Self-Validating Experimental Protocol
The integrity of TGA data hinges on a meticulously designed and executed experimental protocol. The following methodology, grounded in established standards such as ASTM E1131 (Compositional Analysis) and ASTM E2550 (Thermal Stability), provides a robust framework for analyzing liquid samples like this compound.[10][11]
Instrumentation and Calibration
A standard thermogravimetric analyzer consists of a high-precision microbalance, a furnace capable of programmed heating, a sample holder (pan), and a gas delivery system for controlling the atmosphere.
-
Trustworthiness Pillar: Before any analysis, the instrument's temperature and mass accuracy must be verified.
-
Temperature Calibration: Performed using certified reference materials with known Curie points (e.g., Nickel, Perkalloy).
-
Mass Calibration: Verified using certified calibration weights. This ensures that the recorded mass loss is accurate and traceable.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for TGA of this compound.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Tare a clean, empty sample pan (platinum or aluminum is suitable for this temperature range).
-
Using a calibrated micropipette, dispense 5-10 mg of this compound into the pan. Expertise & Experience: A smaller sample size minimizes thermal gradients within the liquid, ensuring a more uniform temperature profile and sharper transitions in the resulting data.
-
Record the exact initial mass.
-
-
Atmosphere Selection & Gas Flow:
-
Place the sample pan into the TGA furnace.
-
Select the desired purge gas. This is a critical decision point.
-
To assess intrinsic thermal stability (pyrolysis): Use an inert gas like high-purity nitrogen or argon.
-
To assess oxidative stability: Use dry air or a specific oxygen/nitrogen mixture.
-
-
Set the purge gas flow rate to 20-50 mL/min. This rate is sufficient to remove evolved gases from the furnace without causing sample cooling or balance instability.
-
-
Heating Program:
-
Initial Purge: Equilibrate the furnace at a starting temperature (e.g., 30°C) for 5-10 minutes to ensure a stable baseline and a consistent atmosphere.
-
Dynamic Heating: Ramp the temperature at a linear rate of 10°C/min up to a final temperature of ~600°C. Expertise & Experience: A 10°C/min heating rate is a standard choice that provides a good balance between analytical speed and the resolution of thermal events.[12] Slower rates can offer better separation of overlapping events, while faster rates are used for rapid screening.
-
Final Hold (Optional): Hold at the final temperature for a few minutes to ensure all decomposition is complete.
-
Cooling: Allow the furnace to cool back to ambient temperature.
-
Data Interpretation: From Thermogram to Insight
The output from the TGA is a curve of mass vs. temperature. Analysis of this curve, along with its derivative, provides a detailed thermal profile of this compound.
Expected TGA Results for this compound
The following table summarizes the anticipated results based on the known properties of this compound and similar long-chain alcohols.
| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) | Rationale for Difference |
| Event 1: Vaporization | ~180-230°C | ~180-230°C | Physical process (boiling); largely independent of atmosphere. |
| Onset of Decomposition (T_onset) | ~250-300°C | ~220-270°C | Oxygen initiates decomposition at a lower energy state. |
| Peak Decomposition Temp (T_peak) | Higher Temperature | Lower Temperature | Oxidative reactions are often more exothermic and proceed more rapidly. |
| Residual Mass @ 600°C | ~0-2% (potential for char) | ~0% | Complete combustion to gaseous products (CO₂, H₂O) is expected. |
Evolved Gas Analysis (EGA): Identifying the Decomposition Products
TGA reveals when mass is lost, but not what is lost. To identify the gaseous decomposition products, the TGA is often coupled with a gas analyzer, such as a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).[7][11][13] This "hyphenated" technique provides a powerful, time-resolved chemical analysis of the evolved gases.
-
In Nitrogen (Pyrolysis): The C-C and C-O bonds will cleave, likely leading to the evolution of:
-
Water (H₂O)
-
Alkenes (e.g., isomers of decene)
-
Smaller chain hydrocarbons (alkanes/alkenes)
-
Carbon monoxide (CO)
-
-
In Air (Oxidation): The primary products will be those of complete combustion:
-
Carbon Dioxide (CO₂): The principal carbon-containing product.
-
Water (H₂O): The principal hydrogen-containing product.
-
Trace amounts of carbon monoxide (CO) and aldehydes may be present from incomplete combustion.
-
Caption: Workflow for TGA data analysis and interpretation.
Applications in a Professional Context
The data generated from the TGA of this compound has direct, actionable implications for researchers and developers.
-
Quality Control: A routine TGA scan can quickly verify the purity of incoming batches of this compound. The presence of a mass loss step at a temperature below the boiling point would indicate a volatile impurity, such as water or a residual solvent.
-
Safety and Hazard Analysis: Determining the onset temperature of decomposition is critical for establishing safe operating and storage limits.[2] This data is essential for process safety management to prevent runaway thermal reactions.
-
Formulation Stability: When this compound is part of a larger formulation (e.g., a pharmaceutical excipient or a lubricant package), TGA can be used to assess how other components affect its thermal stability, and vice versa.
-
Material Science: In the development of polymers or other materials where this compound is used as a plasticizer, TGA helps determine the temperature at which the plasticizer will evaporate, leading to changes in the material's properties.
Conclusion
Thermogravimetric Analysis is an indispensable tool for the comprehensive thermal characterization of this compound. By following a robust, self-validating protocol, researchers can reliably determine its vaporization behavior, thermal stability, and decomposition characteristics. The true power of the technique is unlocked when TGA is coupled with evolved gas analysis, providing clear chemical insights into decomposition pathways. This detailed understanding is paramount for ensuring the quality, safety, and performance of this compound and the products in which it is used.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Behavior of Long-Chain Alcohols on Sapphire Substrate [agris.fao.org]
- 3. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. mt.com [mt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tainstruments.com [tainstruments.com]
- 10. This compound | 25339-17-7 [chemicalbook.com]
- 11. eag.com [eag.com]
- 12. tainstruments.com [tainstruments.com]
- 13. mdpi.com [mdpi.com]
The Environmental Lifecycle of Isodecanol: A Technical Guide to its Fate and Biodegradability
Foreword: Understanding Isodecanol in the Environment
This compound, a ten-carbon branched-chain alcohol, is a versatile industrial chemical with widespread applications, primarily as a precursor for plasticizers, a solvent, and an anti-foaming agent in textile processing.[1][2] Its extensive use necessitates a thorough understanding of its environmental behavior—where it goes, how long it persists, and how it ultimately breaks down. This guide provides a comprehensive technical overview of the environmental fate and biodegradability of this compound, designed for researchers, environmental scientists, and professionals in drug development and chemical manufacturing. We will delve into the core principles governing its distribution in the environment, the mechanisms of its degradation, and the standardized methodologies used to assess its biodegradability, offering a scientifically grounded perspective on its environmental profile.
Physicochemical Properties: The Foundation of Environmental Behavior
The journey of this compound in the environment is dictated by its fundamental physical and chemical properties. These characteristics determine its partitioning between air, water, soil, and biota.
This compound is a colorless, slightly viscous liquid with a weak alcoholic odor.[1][3] A critical aspect of its environmental fate is its low solubility in water and its tendency to float, which influences its distribution in aquatic systems.[1][4] The commercial product is typically a complex mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols, which can influence the precise values of its physicochemical properties.[1][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22O | [3][6] |
| Molar Mass | 158.28 g/mol | [1][3] |
| Appearance | Colorless, oily liquid | [1][3] |
| Odor | Weak alcoholic | [1][3] |
| Boiling Point | 215-225 °C (at 760 mmHg) | [3][7] |
| Melting Point | -60 °C | [3][7] |
| Flash Point | 95 °C | [3][7] |
| Density | 0.838 g/mL at 20°C | [3] |
| Vapor Pressure | 0.02 - 0.0365 mmHg at 25°C | [1][3] |
| Water Solubility | Insoluble | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.71 (estimated) | [8][9] |
| Henry's Law Constant | 5.5 x 10^-5 atm-cu m/mole (estimated) | [1] |
The estimated Log Kow of 3.71 suggests a moderate potential for bioaccumulation in aquatic organisms.[8][9] The Henry's Law constant indicates that volatilization from moist soil and water surfaces can be a significant environmental fate process.[1]
Environmental Distribution and Transport: A Multi-Compartment Journey
Upon release into the environment, this compound will partition into different environmental compartments based on its physicochemical properties.
Caption: Environmental distribution pathways of this compound.
-
Atmosphere: Due to its vapor pressure, this compound released to the air will exist primarily as a vapor.[1] Its atmospheric residence time is relatively short, as it is susceptible to degradation by photochemically-produced hydroxyl radicals.[1][4]
-
Water: If released into water, this compound's low solubility will cause it to partition to the surface. Volatilization is a key removal mechanism from the water column.[1] Sorption to suspended solids and sediment is also expected.
-
Soil: When released to soil, this compound is expected to have high mobility based on an estimated Koc value of 81.[8] Volatilization from moist soil surfaces is an important fate process.[1][4] Biodegradation is also a significant removal pathway in soil.[1]
-
Biota: The estimated bioconcentration factor (BCF) of 145 suggests a potential for bioaccumulation in aquatic organisms.[8][9]
Degradation Processes: Abiotic and Biotic Pathways
This compound is subject to both abiotic (non-biological) and biotic (biological) degradation processes in the environment.
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical through physical or chemical processes without the involvement of microorganisms.
-
Atmospheric Photodegradation: In the atmosphere, this compound is degraded by reaction with hydroxyl radicals (•OH).[1][4] The estimated atmospheric half-life for this reaction is approximately 25 hours, indicating that it is not persistent in the air.[1][4]
-
Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions, so this degradation pathway is not considered significant.[1][4]
Biodegradation: The Primary Removal Mechanism
Biodegradation, the breakdown of organic matter by microorganisms, is the most significant process for the removal of this compound from the environment.[1] this compound is considered to be inherently biodegradable.[10]
The aerobic biodegradation of this compound likely proceeds through a series of enzymatic oxidation steps, analogous to the metabolism of other long-chain alcohols.
Caption: Proposed aerobic biodegradation pathway of this compound.
The initial step involves the oxidation of the alcohol group to an aldehyde (isodecanal) by alcohol dehydrogenase. This is followed by further oxidation to a carboxylic acid (isodecanoic acid) by aldehyde dehydrogenase. The resulting branched-chain fatty acid can then be incorporated into microbial biomass or enter the β-oxidation pathway, where it is broken down into smaller units (acetyl-CoA) that can be completely mineralized to carbon dioxide and water through the tricarboxylic acid (TCA) cycle.[11]
Assessing Biodegradability: Standardized Methodologies
To quantify the biodegradability of chemicals like this compound, standardized test methods developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are employed. The OECD 301 series of tests are designed to assess the "ready biodegradability" of a substance, which is a stringent measure of its potential for rapid and complete breakdown in an aerobic aqueous environment.[12][13]
Principles of Ready Biodegradability Testing (OECD 301)
The core principle of these tests involves incubating the test substance with a mixed population of microorganisms (typically from activated sludge) in a mineral medium under aerobic conditions.[12][14] The extent of biodegradation is measured over a 28-day period by monitoring either the consumption of oxygen or the production of carbon dioxide.[13][14]
For a substance to be classified as "readily biodegradable," it must meet specific pass levels within a 10-day window during the 28-day test period.[12][13] The pass levels are:
-
≥ 70% removal of Dissolved Organic Carbon (DOC) for tests like OECD 301A and 301E.[12]
-
≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production for respirometric methods like OECD 301B, 301D, and 301F.[12]
Experimental Protocol: Manometric Respirometry Test (OECD 301F)
The Manometric Respirometry test is a suitable method for assessing the biodegradability of this compound.
Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption in a closed respirometer.
Materials:
-
Test substance: this compound
-
Inoculum: Activated sludge from a domestic wastewater treatment plant
-
Mineral medium (as specified in OECD 301)
-
Reference substance: Sodium benzoate (as a positive control)
-
Respirometer apparatus
-
Carbon dioxide absorbent (e.g., potassium hydroxide)
Procedure:
-
Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline.
-
Preparation of Inoculum: Collect fresh activated sludge and process it as described in the guideline to obtain a suitable microbial inoculum.
-
Test Setup:
-
Test Vessels: Add a defined volume of mineral medium and inoculum to the respirometer flasks.
-
Test Substance Addition: Add a known concentration of this compound to the test vessels.
-
Reference Vessels: Prepare vessels with the reference substance (sodium benzoate) to verify the activity of the inoculum.
-
Blank Vessels: Prepare vessels containing only the inoculum and mineral medium to measure endogenous respiration.
-
-
Incubation: Seal the respirometer flasks and incubate at a constant temperature (typically 20-25°C) in the dark for 28 days. The carbon dioxide produced is absorbed, and the resulting pressure change due to oxygen consumption is measured.
-
Data Collection: Monitor the oxygen consumption in all vessels over the 28-day period.
-
Calculation of Biodegradation:
-
Calculate the theoretical oxygen demand (ThOD) of this compound based on its chemical formula.
-
Determine the percentage of biodegradation as: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100
-
Data Interpretation:
-
The biodegradation of the reference substance should reach the pass level within 14 days, confirming the viability of the inoculum.
-
If the percentage of biodegradation of this compound reaches ≥ 60% within the 10-day window, it is considered readily biodegradable.
Studies have shown that isodecyl alcohol exhibits significant biodegradation in sewage and seawater.[1][9] For example, in sewage, theoretical oxygen demands of 24%, 44%, 42%, and 39% were observed after 5, 10, 15, and 20 days, respectively.[8][9] In acclimated sewage, the values were 14%, 26%, 45%, and 32% over the same time periods.[8][9]
Ecotoxicological Profile
This compound is classified as causing skin and serious eye irritation.[7][8] It is also considered toxic to aquatic life with long-lasting effects.[7][8] Therefore, releases to the environment should be avoided.[7]
Conclusion: A Balanced Environmental Profile
This compound is an industrially important chemical with a well-characterized environmental profile. Its physicochemical properties govern its distribution in the environment, with volatilization and sorption being key processes. While it exhibits moderate potential for bioaccumulation and is toxic to aquatic life, its primary removal mechanism is biodegradation. Standardized testing confirms that this compound is inherently biodegradable, with microorganisms capable of breaking it down to carbon dioxide and water. A thorough understanding of its environmental fate and biodegradability is crucial for its responsible management and for minimizing its potential environmental impact.
References
- 1. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gokemi.com [gokemi.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 25339-17-7 [chemicalbook.com]
- 6. chem-casts.com [chem-casts.com]
- 7. chemos.de [chemos.de]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. env.go.jp [env.go.jp]
- 11. Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. oecd.org [oecd.org]
- 14. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
Methodological & Application
Application Note: Synthesis of Diisodecyl Phthalate (DIDP) Using Isodecanol
Introduction: The Significance of Diisodecyl Phthalate (DIDP)
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester, pivotal to the polymer industry for its role as a primary plasticizer.[1] With the chemical formula C₂₈H₄₆O₄, DIDP is synthesized through the esterification of phthalic anhydride with this compound.[2] Its molecular structure, featuring two long-chain branched isodecyl groups, imparts excellent flexibility, low volatility, high thermal stability, and superior resistance to migration and extraction compared to lower molecular weight phthalates.[2][3] These properties make DIDP an indispensable component in the manufacturing of durable and long-lasting flexible Polyvinyl Chloride (PVC) products. Key applications include wire and cable insulation, automotive interiors, roofing membranes, flooring, and sealants.[1][2][3] This document provides a comprehensive guide for the laboratory-scale synthesis of DIDP from this compound, detailing the underlying chemistry, a step-by-step protocol, and critical process parameters for researchers and chemical development professionals.
Reaction Chemistry and Mechanism
The synthesis of DIDP is a classic Fischer-Speier esterification reaction. It proceeds in two main stages: a rapid initial reaction to form a monoester, followed by a slower, equilibrium-limited second esterification to yield the diester product, DIDP.[4][5]
Step 1: Monoesterification Phthalic anhydride reacts with one molecule of this compound. The anhydride ring is opened by the nucleophilic attack of the alcohol's hydroxyl group, rapidly forming a mono-isodecyl phthalate. This initial step is typically fast and can be performed at moderate temperatures (140–150 °C).[4][5]
Step 2: Diesterification The second molecule of this compound reacts with the carboxylic acid group of the monoester. This is a reversible reaction and requires a catalyst and higher temperatures to proceed at a reasonable rate.[6][7] To drive the reaction to completion, the water formed as a byproduct must be continuously removed, shifting the equilibrium towards the product side.[6]
An excess of this compound is often used to serve both as a reactant and as an azeotropic agent to facilitate water removal.[8]
Detailed Experimental Protocol
This protocol describes a typical laboratory-scale batch synthesis of diisodecyl phthalate.
3.1. Materials and Reagents
-
Phthalic Anhydride (C₈H₄O₃), 99%+ purity
-
This compound (C₁₀H₂₂O), mixture of isomers
-
Catalyst: Isopropyl titanate or p-Toluenesulfonic acid (p-TSA)
-
Sodium Hydroxide (NaOH), for neutralization
-
Sodium Carbonate (Na₂CO₃), for neutralization
-
Activated Carbon, for decolorization
-
Diatomaceous Earth (optional, as a filter aid)
-
Nitrogen Gas (N₂), high purity
3.2. Equipment
-
Glass reactor (e.g., 1 L 4-neck round-bottom flask) equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Dean-Stark trap or similar water separator with a condenser.
-
Vacuum pump and vacuum distillation setup.
-
Separatory funnel.
-
Filtration apparatus.
3.3. Step-by-Step Synthesis Procedure
-
Reactor Setup & Inerting: Assemble the reactor system. Purge the entire apparatus with nitrogen gas for 15-20 minutes to create an inert atmosphere, which is maintained throughout the reaction.[4]
-
Charging Reactants: Charge the reactor with phthalic anhydride and this compound. A molar ratio of this compound to phthalic anhydride between 2.3:1 and 2.7:1 is recommended to achieve high conversion rates.[1]
-
Monoesterification: Begin stirring and heat the mixture to 140–150 °C. Hold at this temperature for approximately 10-15 minutes to ensure the complete formation of the monoester.[4][7]
-
Catalyst Addition & Diesterification: Cool the mixture slightly before adding the catalyst (e.g., isopropyl titanate at ~0.1% w/w of reactants). Increase the temperature to the target diesterification range of 210–230 °C.[1][4] Water will begin to co-distill with excess this compound and collect in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected and by periodically testing the acid value of the reaction mixture. The reaction is considered complete when the collection of water ceases and the acid value drops below a target threshold (e.g., <0.1 mg KOH/g). This stage typically takes 4-6 hours.
-
Crude Product Work-up:
-
Dealcoholization: Once the reaction is complete, cool the mixture to ~170-180 °C and apply a vacuum to distill off the excess unreacted this compound.[4]
-
Neutralization: Cool the crude ester to below 100 °C. Add a dilute aqueous solution of sodium hydroxide or sodium carbonate to neutralize the residual acidity and the catalyst.[4][8] Agitate well and then allow the layers to separate.
-
Washing: Remove the lower aqueous layer. Wash the organic layer with hot deionized water several times until the washings are neutral.[4]
-
-
Purification:
-
Drying & Stripping: Heat the washed ester under vacuum to remove residual water and any remaining low-boiling point substances.[4][9]
-
Decolorization & Filtration: Add a small amount of activated carbon to the hot ester and stir to remove color impurities. Filter the hot mixture, potentially using a filter aid like diatomaceous earth, to yield the final clear, colorless DIDP product.[8]
-
Process Visualization and Data
To better understand the synthesis workflow, the following diagram and data table are provided.
DIDP Synthesis Workflow
Caption: Workflow diagram for the synthesis of Diisodecyl Phthalate (DIDP).
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Rationale & Impact on Outcome |
| Molar Ratio (this compound:PA) | 2.3:1 to 2.7:1 | A higher ratio increases the reaction rate and drives the equilibrium towards the product, resulting in higher esterification yield (>99%).[1] |
| Catalyst Type | Isopropyl Titanate, p-TSA | Titanates are effective and common in industrial processes.[4][10] Acid catalysts like p-TSA are also effective but can be more corrosive.[11] |
| Catalyst Concentration | 0.05 - 0.2% (w/w) | Sufficient to achieve a practical reaction rate. Higher concentrations can increase side reactions and complicate purification. |
| Diesterification Temperature | 210 - 230 °C | Balances reaction rate and thermal stability. Higher temperatures accelerate the reaction but can lead to darker product color and by-product formation.[1] |
| Reaction Time | 4 - 6 hours | Dependent on temperature, catalyst loading, and efficiency of water removal. Reaction should be monitored until completion. |
| Final Acid Value | < 0.1 mg KOH/g | Indicates near-complete conversion of carboxylic acid groups, ensuring high product purity and stability. |
| Expected Yield | > 98% | High yields are achievable with proper control of reaction conditions, particularly the molar ratio and efficient water removal.[1] |
Safety and Handling
Phthalic Anhydride:
-
Hazards: Harmful if swallowed. Causes serious eye damage and skin irritation. May cause respiratory irritation and sensitization (occupational asthma).[12][13] Dust can form explosive mixtures with air.[12]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and respiratory protection.[12][15] Keep away from ignition sources, moisture, and incompatible materials like strong oxidizers.[12][15]
This compound:
-
Hazards: May cause skin and eye irritation.
-
Handling: Standard laboratory precautions should be observed. Wear gloves and safety glasses.
General Process Safety:
-
The reaction is conducted at high temperatures. Ensure all glassware is free of defects and properly secured.
-
Use of vacuum during distillation requires appropriate glassware and shielding.
-
Neutralization with a base can be exothermic; add the neutralizing agent slowly and with cooling if necessary.
Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[14][16]
References
- 1. benchchem.com [benchchem.com]
- 2. gst-chem.com [gst-chem.com]
- 3. gst-chem.com [gst-chem.com]
- 4. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]
- 9. mohebbaspar.com [mohebbaspar.com]
- 10. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. westliberty.edu [westliberty.edu]
- 14. fishersci.com [fishersci.com]
- 15. thirumalaichemicals.com [thirumalaichemicals.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Isodecanol as a High-Performance Solvent for High-Temperature Organic Synthesis
Introduction: Overcoming Thermal Barriers in Synthesis
The kinetic landscape of organic chemistry is profoundly influenced by temperature. Many critical transformations, including cross-coupling reactions, rearrangements, and cyclizations, exhibit high activation energies, necessitating elevated temperatures to proceed at practical rates.[1][2] The choice of solvent is therefore a critical parameter, as it must not only solubilize reactants and reagents but also remain stable and inert at the required thermal threshold.[1][3] Traditional solvents often present limitations, such as low boiling points that restrict the accessible temperature range or high volatility that complicates handling and leads to significant solvent loss.[4][5]
Isodecanol, a branched C10 fatty alcohol, emerges as a highly effective and versatile solvent for high-temperature organic reactions.[6][7] Its unique combination of a high boiling point, low vapor pressure, excellent solubilizing power, and a favorable safety profile makes it a superior alternative to more hazardous or less efficient solvents like quinoline, diphenyl ether, or dimethyl sulfoxide (DMSO).[4][8] This guide provides a comprehensive overview of this compound's properties, explains the rationale for its use, and offers detailed protocols for its application in a representative high-temperature reaction.
Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of a solvent is fundamental to its effective application. This compound is a colorless, slightly viscous liquid with a mild alcoholic odor.[6][9] Its key properties are summarized in the table below, providing the quantitative basis for its utility in high-temperature applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O | [6][10][11] |
| Molecular Weight | 158.28 g/mol | [6][11] |
| Boiling Point | 215 - 225 °C (at 760 mmHg) | [6][10][12] |
| Flash Point | 95 - 99 °C | [6][10][12] |
| Melting Point | -60 °C | [6][10][12] |
| Density | ~0.84 g/mL (at 20 °C) | [10][13] |
| Vapor Pressure | ~0.02 - 0.0365 mmHg (at 25 °C) | [6][9][10] |
| Auto-ignition Temp. | 266 - 280 °C | [6] |
| Solubility in Water | Insoluble (96 mg/L at 20 °C) | [6][14] |
The Rationale: Why Choose this compound?
The decision to use a specific solvent is driven by a combination of performance, safety, and practicality. This compound excels in all three areas for high-temperature synthesis. The causality behind its advantages is rooted in its molecular structure and resulting physical properties.
-
Expanded Thermal Window: With a boiling point exceeding 215 °C, this compound allows chemists to conduct reactions at temperatures well above the limits of common solvents like toluene (~111 °C) or dioxane (~101 °C).[10][12] This expanded window is crucial for driving sluggish reactions to completion or enabling transformations with high activation barriers.[1]
-
Enhanced Safety and Handling: The solvent's very low vapor pressure significantly reduces inhalation exposure and minimizes flammable vapor concentrations in the laboratory atmosphere, creating a safer working environment.[6][10] Its high flash point (95 °C) further mitigates fire risk compared to more volatile solvents.[6][10][12]
-
Reduced Solvent Loss: Low volatility directly translates to minimal solvent loss via evaporation during prolonged heating, which is particularly beneficial for lengthy reactions or reflux conditions. This ensures consistent reaction concentration and volume, improving reproducibility.
-
Broad Solubilizing Power: As a moderately polar alcohol, this compound effectively dissolves a wide range of organic compounds, from non-polar hydrocarbons to more polar substrates, making it a versatile choice for various reaction types.[7]
-
Favorable Environmental Profile: this compound is considered to have good biodegradability and does not contain hydrolyzable groups, suggesting a lower environmental persistence.[14]
The logical relationship between this compound's core properties and its benefits in the lab is visualized below.
Caption: Relationship between this compound's properties and its advantages.
Application Protocol: General Workflow for High-Temperature Reactions
This section outlines a generalized, self-validating workflow for conducting a high-temperature reaction using this compound. This protocol is designed to be a robust starting point, adaptable to various specific transformations.
Caption: General experimental workflow for high-temperature synthesis.
Step-by-Step Methodology:
-
Glassware and Reagent Preparation:
-
Causality: Ensuring all glassware is oven-dried and reagents are anhydrous is critical, as residual water can quench sensitive reagents or participate in unwanted side reactions, especially at high temperatures.
-
Action: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
-
Reaction Setup under Inert Atmosphere:
-
Causality: Many catalysts and reagents, particularly in cross-coupling reactions, are sensitive to oxygen, which can cause degradation and catalyst deactivation. An inert atmosphere protects these components.
-
Action: Assemble the dried glassware. Purge the system with N₂ or Ar for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Charging the Flask:
-
Action: Under the inert atmosphere, add the solid reactants, reagents, and catalyst to the flask. Follow this by adding the required volume of this compound via syringe or cannula.
-
-
Heating and Temperature Control:
-
Causality: Precise and stable temperature control is key to achieving consistent results and minimizing byproduct formation.[15]
-
Action: Immerse the flask in a suitable heating bath (e.g., silicone oil or a heating mantle filled with sand).[15] Use a thermocouple to monitor and control the internal reaction temperature, not the bath temperature. Begin stirring and gradually heat the mixture to the target temperature (e.g., 180 °C).
-
-
Reaction Monitoring (Self-Validation):
-
Causality: Regularly monitoring the reaction's progress confirms that the transformation is proceeding as expected and determines the optimal endpoint, preventing decomposition from prolonged heating.
-
Action: Periodically (e.g., every 1-2 hours), carefully take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate) and analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.
-
-
Work-up and Product Isolation:
-
Action: Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.
-
Causality: this compound's non-polar nature and insolubility in water facilitate a straightforward extractive work-up.
-
Action: Dilute the reaction mixture with a non-polar solvent like heptane or ethyl acetate. Wash the organic phase sequentially with water and brine to remove inorganic salts and any water-soluble impurities. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Action: The crude product can be purified using standard techniques such as flash column chromatography or recrystallization. This compound itself is easily separated due to its high boiling point.
-
Exemplary Protocol: High-Temperature Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, often requiring heat to couple challenging substrates.[16][17][18] this compound serves as an excellent solvent for this purpose.
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
-
Reactants:
-
4-bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Pd(PPh₃)₄ (0.02 mmol)
-
This compound (5 mL)
-
Procedure:
-
Follow steps 1 and 2 of the general protocol to prepare a 25 mL round-bottom flask under an argon atmosphere.
-
To the flask, add 4-bromoanisole (187 mg), phenylboronic acid (146 mg), potassium carbonate (276 mg), and tetrakis(triphenylphosphine)palladium(0) (23 mg).
-
Add 5 mL of this compound to the flask via syringe.
-
Place the flask in a pre-heated oil bath at 150 °C and stir vigorously.
-
Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the 4-bromoanisole spot has disappeared (typically 4-6 hours).
-
Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. Note: Due to this compound's high boiling point, a high-vacuum pump may be needed for complete removal.
-
Purify the resulting crude solid by flash chromatography on silica gel to yield 4-methoxybiphenyl.
Safety and Handling
While this compound has a favorable safety profile, standard laboratory precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21]
-
Handling: Use this compound in a well-ventilated area or a chemical fume hood.[19][20] Avoid contact with skin and eyes, as it can cause irritation.[6][12][19]
-
Spills: In case of a spill, absorb the liquid with an inert material like sand or vermiculite and dispose of it according to local regulations.[20][21]
-
Disposal: this compound is classified as hazardous to the aquatic environment.[12] Dispose of waste containing this compound as hazardous chemical waste; do not pour down the drain.[12][20]
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. gokemi.com [gokemi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. This compound | 25339-17-7 | FI168527 | Biosynth [biosynth.com]
- 12. chemos.de [chemos.de]
- 13. chem-casts.com [chem-casts.com]
- 14. env.go.jp [env.go.jp]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. chemos.de [chemos.de]
- 21. echemi.com [echemi.com]
Application Notes and Protocols: Isodecanol in the Formulation of Synthetic Lubricants
Introduction: The Strategic Role of Isodecanol in High-Performance Lubricants
This compound, a branched-chain C10 fatty alcohol, is a pivotal precursor in the synthesis of high-performance synthetic lubricant base stocks.[1][2] Its unique molecular architecture, characterized by a ten-carbon chain with branching, imparts desirable properties to the resulting lubricant formulations, including excellent thermal and oxidative stability, low volatility, and favorable low-temperature fluidity.[3][4] These attributes make this compound-derived esters, such as diisodecyl phthalate (DIDP) and diisodecyl adipate (DIDA), highly sought-after components in the formulation of advanced lubricants for automotive and industrial applications where operational extremes are commonplace.[3][5][6]
This technical guide provides researchers, scientists, and formulation chemists with a comprehensive overview of the application of this compound in synthetic lubricants. It details the synthesis of this compound-based esters, provides protocols for formulating finished lubricants, and outlines a suite of performance evaluation methodologies grounded in industry-standard testing.
Part 1: Synthesis of this compound-Based Ester Lubricant Base Stocks
The primary application of this compound in the lubricant industry is as a reactant in the synthesis of ester base oils.[1][3] The esterification process, a reaction between an alcohol (this compound) and a carboxylic acid or its anhydride, is the fundamental chemical transformation.[7] The selection of the acidic co-reactant is critical as it dictates the final properties of the ester and its suitability for specific applications.
Protocol 1: Synthesis of Diisodecyl Adipate (DIDA)
Diisodecyl adipate is prized for its excellent low-temperature properties and is often used in applications requiring good flexibility and performance in cold environments.[6]
Materials:
-
Adipic Acid
-
This compound (a molar excess is recommended to drive the reaction to completion)
-
Catalyst: Tetraisopropyl titanate or stannous oxide
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, thermometer, Dean-Stark trap, and condenser
Procedure:
-
Charging the Reactor: In a nitrogen-purged reaction vessel, charge the adipic acid and this compound. A typical molar ratio of this compound to adipic acid is 2.2:1 to ensure complete esterification of the dibasic acid.
-
Initial Heating: Begin stirring and gradually heat the mixture to approximately 130-150°C under a gentle nitrogen blanket.
-
Catalyst Addition: Once the initial temperature is reached, introduce the catalyst. The catalyst loading is typically a small percentage of the total reactant weight.
-
Esterification Reaction: Increase the temperature to 210-260°C to initiate the esterification reaction. Water, a byproduct of the reaction, will begin to be collected in the Dean-Stark trap. The reaction progress can be monitored by tracking the amount of water collected.
-
Reaction Completion and Monitoring: The reaction is considered complete when the acid value of the mixture drops below a predetermined level, typically less than 0.2 mg KOH/g. This indicates that the majority of the carboxylic acid has been converted to the ester.
-
Post-Treatment:
-
Neutralization: After cooling the crude ester, wash it with a dilute alkaline solution to neutralize any remaining acidic catalyst and unreacted adipic acid.
-
Water Washing: Follow the alkaline wash with several water washes until the wash water is neutral.
-
Dealcoholization and Drying: Remove excess this compound and water under vacuum distillation.
-
Part 2: Formulation of a Finished Synthetic Lubricant
A finished lubricant is a carefully balanced blend of base oils and a variety of additives designed to meet specific performance requirements.[8][9] this compound-derived esters serve as a high-performance Group V base stock.
Typical Lubricant Additive Package
A comprehensive additive package is essential to enhance the performance and durability of the base oil.[5][10] The precise composition will vary depending on the intended application (e.g., engine oil, hydraulic fluid).
| Additive Type | Function | Typical Treat Rate (% wt.) |
| Antioxidants | Inhibit oxidation and thermal degradation of the oil, extending its service life.[3][11] | 0.5 - 2.0 |
| Anti-wear Agents | Form a protective film on metal surfaces to prevent wear under boundary lubrication conditions.[5][12][13] | 0.5 - 1.5 |
| Viscosity Index (VI) Improvers | Reduce the rate of viscosity change with temperature, ensuring stable performance across a wide operating range.[2][7][14][15] | 1.0 - 10.0 |
| Pour Point Depressants | Prevent the formation of wax crystals at low temperatures, improving the oil's fluidity.[4][16][17] | 0.1 - 0.5 |
| Detergents | Keep metal surfaces clean by neutralizing acidic byproducts and preventing deposit formation.[5] | 1.0 - 5.0 |
| Dispersants | Suspend and disperse soot, sludge, and other contaminants to prevent agglomeration and deposition.[5] | 2.0 - 8.0 |
| Corrosion Inhibitors | Protect metal surfaces from rust and corrosion.[5] | 0.1 - 1.0 |
| Antifoaming Agents | Prevent the formation of stable foam, which can impair lubrication. | 0.001 - 0.05 |
Protocol 2: Blending a Prototype Synthetic Engine Oil
This protocol outlines the general steps for blending a finished lubricant using a DIDA base stock.
Materials:
-
Diisodecyl Adipate (DIDA) base stock
-
Selected additive package (antioxidants, anti-wear agents, VI improvers, etc.)
-
Blending vessel with controlled heating and agitation
-
Filtration system
Procedure:
-
Base Oil Preparation: Charge the DIDA base stock into the blending vessel. If blending with other base stocks (e.g., Polyalphaolefins - PAOs), add them at this stage.
-
Heating and Agitation: Begin gentle agitation and heat the base oil to a temperature that facilitates the dissolution of the additives, typically between 55-65°C.
-
Additive Incorporation: Add the individual additives or the pre-mixed additive package to the heated base oil while maintaining agitation. The order of addition can be critical and should be determined based on the specific formulation.
-
Homogenization: Continue mixing at the specified temperature for a sufficient duration to ensure complete dissolution and uniform distribution of all components.
-
Quality Control Sampling: Once the blending is complete, take a sample for quality control testing to ensure it meets the desired specifications.
-
Cooling and Filtration: Allow the blended lubricant to cool to room temperature. Filter the final product to remove any particulate matter.
-
Packaging: Package the finished lubricant in appropriate containers.
Part 3: Performance Evaluation of this compound-Based Lubricants
A rigorous testing regime is essential to validate the performance of the formulated lubricant against industry standards and application-specific requirements.
Protocol 3: Determination of Viscosity Index (VI)
The Viscosity Index indicates how the viscosity of an oil changes with temperature. A higher VI signifies a more stable viscosity over a broad temperature range.[1]
Standard Method: ASTM D2270
Procedure:
-
Kinematic Viscosity Measurement: Determine the kinematic viscosity of the lubricant sample at two standard temperatures: 40°C and 100°C, using a calibrated viscometer as per ASTM D445 or D7042.[2][14]
-
VI Calculation: Use the measured kinematic viscosities at 40°C and 100°C to calculate the Viscosity Index using the formulas and tables provided in the ASTM D2270 standard.[14]
Protocol 4: Determination of Pour Point
The pour point is the lowest temperature at which an oil will continue to flow.[12][16] This is a critical parameter for lubricants intended for use in cold climates.
Standard Method: ASTM D97
Procedure:
-
Sample Preparation: Pour the lubricant sample into a test jar to the specified mark.
-
Controlled Cooling: Cool the sample in a cooling bath at a specified rate.
-
Observation for Flow: At intervals of 3°C, remove the test jar and tilt it to observe for any movement of the oil.
-
Pour Point Determination: The pour point is recorded as 3°C above the temperature at which the oil ceases to flow when the jar is held horizontally for 5 seconds.[16]
Protocol 5: Evaluation of Oxidative Stability
Oxidative stability measures the lubricant's resistance to degradation at elevated temperatures in the presence of oxygen.[17]
Standard Method: ASTM D6186 (for oils) or ASTM D3012 (for plastics, adaptable for high-temperature lubricant evaluation)
Procedure (Conceptual Outline based on ASTM D6186):
-
Sample Placement: A sample of the lubricant is placed in a pressure vessel.
-
Pressurization: The vessel is charged with pure oxygen to a specified pressure.
-
Heating: The vessel is placed in a heating bath at a constant elevated temperature (e.g., 150°C or 175°C).[17]
-
Monitoring: The pressure inside the vessel is continuously monitored. A significant drop in pressure indicates the consumption of oxygen due to oxidation of the lubricant.
-
Induction Time: The time taken for the pressure to drop to a specified level is recorded as the oxidation induction time. A longer induction time indicates better oxidative stability.
Conclusion
This compound is a versatile and valuable building block in the formulation of high-performance synthetic lubricants. Its branched structure translates into esters with superior thermal stability and low-temperature performance. By following systematic synthesis, formulation, and evaluation protocols, researchers and scientists can leverage the unique properties of this compound to develop advanced lubricants tailored to the demanding requirements of modern machinery. The methodologies outlined in this guide provide a solid foundation for innovation and development in the field of synthetic lubrication.
References
- 1. US5378249A - Biodegradable lubricant - Google Patents [patents.google.com]
- 2. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 3. traquisa.com [traquisa.com]
- 4. nbinno.com [nbinno.com]
- 5. tri-iso.com [tri-iso.com]
- 6. Diisodecyl Adipate (DIDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 7. US20070213235A1 - Lubricant and additive formulation - Google Patents [patents.google.com]
- 8. WO2004048503A1 - Additive formulation for lubricating oils - Google Patents [patents.google.com]
- 9. US20160130524A1 - Low viscosity ester lubricant and method for using - Google Patents [patents.google.com]
- 10. Industrial Lubricants | Ester base oils and additives for lubricants [estichem.com]
- 11. WO2000029520A1 - Lubricating oil compositions comprising phthalate esters - Google Patents [patents.google.com]
- 12. US2956954A - Synthetic ester lubricants - Google Patents [patents.google.com]
- 13. US2798083A - Synthetic ester lubricants - Google Patents [patents.google.com]
- 14. US20040138358A1 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 15. Lubricant Esters for Any Industry | Emery Oleochemicals [emeryoleo.com]
- 16. EP0789741A2 - Lubricant additive formulation - Google Patents [patents.google.com]
- 17. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: The Role of Isodecanol as a Cosurfactant in Microemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Harnessing the Power of Isodecanol in Advanced Microemulsion Systems
Microemulsions represent a pivotal frontier in drug delivery, offering thermodynamically stable, isotropic systems capable of enhancing the solubilization and bioavailability of a wide spectrum of therapeutic agents.[1][2][3] The spontaneous formation and long-term stability of these oil, water, surfactant, and cosurfactant mixtures make them highly attractive for pharmaceutical formulations.[1][3] Within this formulation landscape, the selection of an appropriate cosurfactant is paramount to achieving the desired physicochemical properties and performance. This document provides an in-depth technical guide on the role and application of this compound as a potent cosurfactant in the formulation of microemulsions for drug delivery applications.
This compound, a branched-chain C10 alcohol, offers unique advantages due to its intermediate chain length and branched structure. It effectively partitions at the oil-water interface, working synergistically with the primary surfactant to lower interfacial tension to the ultra-low values necessary for microemulsion formation.[4] Its molecular geometry allows for optimal packing between surfactant molecules, enhancing the flexibility and stability of the interfacial film. This guide will elucidate the mechanistic role of this compound, provide detailed protocols for formulation and characterization, and offer insights into troubleshooting common challenges.
The Mechanistic Role of this compound in Microemulsion Stability
The thermodynamic stability of a microemulsion is contingent on the system achieving a near-zero or ultra-low interfacial tension (IFT) between the oil and water phases.[5] While surfactants are the primary agents for reducing IFT, the addition of a cosurfactant like this compound is often critical for attaining the requisite conditions for spontaneous emulsification.
1.1. Interfacial Tension Reduction and Film Fluidity
This compound, being amphiphilic, orients itself at the oil-water interface alongside the primary surfactant molecules. Its hydroxyl group associates with the aqueous phase, while its C10 alkyl chain penetrates the oil phase. This intercalation of this compound between surfactant molecules disrupts the crystalline packing of the surfactant film, thereby increasing its fluidity. This increased flexibility allows the interface to readily adopt the high curvature required for the formation of nano-sized droplets, a hallmark of microemulsions.
Furthermore, the presence of this compound at the interface further reduces the IFT. This synergistic effect arises from the optimized packing and reduction of repulsive forces between the surfactant headgroups. The overall result is a significant decrease in the free energy of the system, which drives the spontaneous formation of a thermodynamically stable microemulsion.[5]
1.2. Impact on Microemulsion Phase Behavior
The ratio of surfactant to cosurfactant (Smix) is a critical determinant of the microemulsion's structure (o/w, w/o, or bicontinuous). This compound, with its specific hydrophilic-lipophilic balance (HLB), can modulate the effective HLB of the surfactant system. By adjusting the concentration of this compound, formulators can tune the phase behavior of the microemulsion, expanding the single-phase microemulsion region in the pseudo-ternary phase diagram. This provides a wider formulation latitude for incorporating the active pharmaceutical ingredient (API) and other excipients.
Experimental Protocols for this compound-Based Microemulsion Formulation and Characterization
The following protocols provide a systematic approach to developing and characterizing microemulsions utilizing this compound as a cosurfactant. Adherence to these self-validating methodologies will ensure reproducible and reliable results.
2.1. Safety and Handling of this compound
Before commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]
-
Handling: Avoid direct contact with skin and eyes.[6][7] In case of contact, rinse thoroughly with water.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]
-
Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6][9]
2.2. Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
The construction of a pseudo-ternary phase diagram is a fundamental step in identifying the microemulsion region for a given system.[10][11][12][13] This diagram maps the boundaries of the single-phase microemulsion at a constant temperature and pressure.
Materials:
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Aqueous phase (e.g., purified water, buffer)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
This compound (cosurfactant)
-
Glass vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare different weight ratios of the surfactant and this compound (Smix), for example, 1:1, 2:1, 3:1, and 4:1.
-
For each Smix ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Place each of these oil/Smix mixtures in a separate glass vial.
-
Titrate each mixture with the aqueous phase dropwise while continuously vortexing or stirring.
-
After each addition of the aqueous phase, allow the system to equilibrate and visually inspect for transparency and homogeneity. The transition from a clear, single-phase system to a turbid or biphasic system marks the boundary of the microemulsion region.
-
Record the weight percentages of the oil, aqueous phase, and Smix at the point of phase transition.
-
Plot the data on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area enclosed by the plotted points represents the single-phase microemulsion region.
Data Presentation:
Table 1: Hypothetical Phase Behavior of an Isopropyl Myristate/Tween 80/Isodecanol/Water System (Smix Ratio 2:1)
| Oil:Smix Ratio (w/w) | Max. Aqueous Phase (wt%) for Microemulsion |
| 9:1 | 8 |
| 8:2 | 15 |
| 7:3 | 25 |
| 6:4 | 38 |
| 5:5 | 45 |
| 4:6 | 35 |
| 3:7 | 22 |
| 2:8 | 12 |
| 1:9 | 5 |
Visualization:
Caption: Workflow for constructing a pseudo-ternary phase diagram.
2.3. Protocol 2: Characterization of this compound-Based Microemulsions
Once the microemulsion region is identified, formulations from within this region should be prepared and characterized for their physicochemical properties.
2.3.1. Droplet Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the microemulsion droplets and the uniformity of the droplet size distribution (PDI).[14][15][16][17][18]
Procedure:
-
Prepare the selected microemulsion formulation.
-
Dilute the microemulsion with the aqueous phase to an appropriate concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a 0.22 µm syringe filter into a clean cuvette.
-
Perform the DLS measurement at a constant temperature (e.g., 25°C).
-
Record the z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse system.
2.3.2. Interfacial Tension (IFT) Measurement
Principle: A spinning drop tensiometer is ideal for measuring the ultra-low IFT characteristic of microemulsions.[19][20][21][22]
Procedure:
-
Fill the capillary of the spinning drop tensiometer with the denser phase (typically the aqueous phase).
-
Inject a small droplet of the less dense phase (the oil phase containing the surfactant and this compound) into the capillary.
-
Rotate the capillary at a high speed. The centrifugal force will elongate the droplet.
-
The instrument's software analyzes the shape of the elongated droplet to calculate the IFT based on the Young-Laplace equation.
2.3.3. Viscosity Measurement
Principle: The viscosity of the microemulsion can provide insights into its internal structure and flow properties. A cone-and-plate or parallel plate rheometer is suitable for this measurement.[4][23][24][25]
Procedure:
-
Place a sufficient amount of the undiluted microemulsion sample onto the lower plate of the rheometer.
-
Bring the upper cone or plate to the specified gap distance.
-
Perform the viscosity measurement over a range of shear rates at a constant temperature.
-
Record the viscosity as a function of shear rate.
2.3.4. Electrical Conductivity Measurement
Principle: Electrical conductivity measurements can help determine the type of microemulsion (o/w, w/o, or bicontinuous).[5][26][27][28] O/w microemulsions will have significantly higher conductivity than w/o microemulsions due to the continuous aqueous phase.
Procedure:
-
Calibrate the conductivity meter with standard solutions.
-
Immerse the conductivity probe into the undiluted microemulsion sample.
-
Allow the reading to stabilize and record the conductivity value.
Data Presentation:
Table 2: Hypothetical Physicochemical Properties of an Optimized this compound-Based Microemulsion
| Parameter | Value |
| Droplet Size (z-average) | 55 nm |
| Polydispersity Index (PDI) | 0.15 |
| Interfacial Tension (IFT) | 1.5 x 10-3 mN/m |
| Viscosity (at 10 s-1) | 25 mPa·s |
| Electrical Conductivity | 150 µS/cm |
2.4. Protocol 3: Drug Solubility and Stability Studies
2.4.1. Drug Solubility Determination
Procedure:
-
Prepare the optimized microemulsion formulation.
-
Add an excess amount of the API to a known volume of the microemulsion.[29]
-
Stir the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.[29]
-
Centrifuge the mixture to separate the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[29]
2.4.2. Thermodynamic Stability Testing
Procedure:
-
Centrifugation: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation.
-
Heating-Cooling Cycles: Subject the microemulsion to multiple cycles of heating (e.g., 40°C for 48 hours) and cooling (e.g., 4°C for 48 hours) and check for phase separation or precipitation.
-
Freeze-Thaw Cycles: Expose the microemulsion to several freeze-thaw cycles (e.g., -20°C for 48 hours followed by 25°C for 48 hours) and observe for any irreversible changes.[30]
Causality and Troubleshooting
3.1. The "Why" Behind Experimental Choices
-
Smix Ratios: Exploring different Smix ratios is crucial because the relative proportions of surfactant and cosurfactant dictate the curvature of the interfacial film, which in turn determines the type and stability of the microemulsion.
-
Titration Method: The water titration method for constructing phase diagrams is a straightforward and effective way to map the microemulsion region by systematically varying the composition.[11][12][13]
-
DLS Dilution: Dilution of the microemulsion before DLS analysis is necessary to prevent multiple scattering, where light is scattered by more than one droplet before reaching the detector, leading to inaccurate size measurements.
-
Thermodynamic Stability Tests: These stress tests are designed to predict the long-term stability of the formulation by subjecting it to conditions that accelerate potential degradation pathways.[31]
3.2. Troubleshooting Common Formulation Challenges
-
Phase Separation: If phase separation occurs, it indicates that the formulation is outside the stable microemulsion region. Adjusting the Smix ratio or the oil-to-Smix ratio can often resolve this issue.
-
High PDI: A high PDI suggests a broad droplet size distribution, which can be due to the formulation being close to a phase boundary. Moving towards the center of the microemulsion region in the phase diagram can lead to a more monodisperse system.
-
Low Drug Solubility: If the drug solubility is insufficient, consider using an oil in which the drug has higher intrinsic solubility or adjusting the Smix ratio to create a more favorable environment for drug partitioning.
Concluding Remarks
This compound is a highly effective cosurfactant for the formulation of microemulsions for drug delivery. Its ability to reduce interfacial tension, increase interfacial fluidity, and modulate phase behavior provides formulators with a versatile tool to develop stable and efficient drug delivery systems. The protocols and insights provided in this guide offer a robust framework for harnessing the potential of this compound in the development of advanced pharmaceutical formulations.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cigmat.cive.uh.edu [cigmat.cive.uh.edu]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pseudo ternary phase diagram: Significance and symbolism [wisdomlib.org]
- 14. Light scattering measurements on microemulsions: estimation of droplet sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microemulsion characterisation using dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 17. brookhaveninstruments.com [brookhaveninstruments.com]
- 18. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spinning drop tensiometer | KRÜSS Scientific [kruss-scientific.com]
- 20. researchgate.net [researchgate.net]
- 21. analytik.news [analytik.news]
- 22. researchgate.net [researchgate.net]
- 23. A Viscosity Test to Characterize Emulsions [rockedu.rockefeller.edu]
- 24. researchgate.net [researchgate.net]
- 25. An experimental workflow to assess the applicability of microemulsions for conformance improvement in oil-bearing reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jcsp.org.pk [jcsp.org.pk]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. bio-protocol.org [bio-protocol.org]
- 31. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Isodecanol-Derived Plasticizers in Polyvinyl Chloride (PVC) Formulations
Introduction: The Role of Plasticizers in Polyvinyl Chloride Applications
Polyvinyl chloride (PVC), in its unadulterated state, is a rigid and brittle polymer, limiting its utility in applications requiring flexibility.[1] The transformative potential of PVC is unlocked through the incorporation of plasticizers, additives that integrate between the polymer chains, thereby increasing flexibility, workability, and distensibility.[1][2] The selection of an appropriate plasticizer is a critical determinant of the final properties of a PVC compound, influencing its mechanical strength, low-temperature performance, and long-term durability. This guide focuses on isodecanol-derived plasticizers, primarily Diisodecyl Phthalate (DIDP), a high-molecular-weight plasticizer valued for its performance and permanence in flexible PVC applications.[3][4]
This compound: A Precursor to High-Performance Plasticizers
This compound, a branched ten-carbon alcohol, is not typically employed directly as a primary plasticizer in PVC formulations. Instead, its principal role is that of a key reactant in the synthesis of larger ester plasticizers, most notably Diisodecyl Phthalate (DIDP).[5][6] The branched structure of this compound is imparted to its ester derivatives, a feature that is crucial for imparting desirable plasticizing properties.
Synthesis of Diisodecyl Phthalate (DIDP) from this compound
DIDP is synthesized through the esterification of phthalic anhydride with this compound.[5][6] This reaction is typically catalyzed by an acid and involves a two-step process to form the diester. The higher molecular weight and branched alkyl chains of DIDP contribute to its lower volatility and reduced migration potential compared to lower-molecular-weight phthalates.[5][7]
Caption: Figure 1: Synthesis of DIDP from this compound.
Mechanism of PVC Plasticization by this compound-Derived Esters
The plasticization of PVC by large-molecule esters like DIDP is best explained by the "free volume theory".[8] The bulky, branched structure of DIDP molecules positions them between the rigid PVC chains, effectively pushing them apart. This increases the intermolecular spacing, or "free volume," within the polymer matrix. With greater free volume, the PVC chains can move more freely relative to one another, which reduces the glass transition temperature (Tg) of the material and imparts flexibility.
The interaction between the plasticizer and the PVC chains is governed by van der Waals forces and hydrogen bonds between the polar ester groups of the plasticizer and the chlorine atoms of the PVC.[8][9] Good compatibility between the plasticizer and the PVC is crucial to prevent migration, where the plasticizer leaches out of the material over time.[7] The higher molecular weight of DIDP contributes to its enhanced permanence and lower migration rates compared to smaller plasticizer molecules.[5][7]
Caption: Figure 2: PVC Plasticization Mechanism.
Performance Characteristics of this compound-Derived Plasticizers in PVC
The incorporation of DIDP into PVC formulations imparts a desirable balance of properties. Below is a comparative overview of the performance of DIDP against other common plasticizers.
Table 1: Comparative Performance of Plasticizers in Flexible PVC
| Property | Test Method | DIDP | DINP | DOTP |
|---|---|---|---|---|
| Mechanical Properties | ||||
| Shore A Hardness (10s) | ASTM D2240 | 83 | 83 | 84 |
| Tensile Strength (MPa) | ASTM D412 | 15.9 | 14.8 | 15.2 |
| Elongation at Break (%) | ASTM D412 | 340 | 350 | 330 |
| Low-Temperature Flexibility | ||||
| Torsional Flex Temp. (°C, Tf) | ASTM D1043 | -33 | -35 | -31 |
| Permanence | ||||
| Volatility (% Weight Loss) | ASTM D1203 | 1.3 | 1.6 | 0.8 |
Note: Data compiled from industry technical data sheets. The test recipe consists of 100 PPHR of calendering grade PVC resin, 7.0 PPHR of a stabilizer system, and 67 PPHR of the respective plasticizer.
Experimental Protocols
PVC Formulation and Compounding
A homogenous blend of PVC resin and additives is crucial for producing a high-quality final product.[1][10]
Protocol 1: PVC Compounding
-
Pre-mixing: In a high-speed mixer, combine the PVC resin, heat stabilizers, fillers, and other additives according to the desired formulation.
-
Heating and Plasticizer Addition: While mixing at high speed, allow the frictional heat to raise the temperature of the blend to approximately 80°C.[11]
-
Slow the mixer speed and begin the gradual addition of the pre-heated (if necessary) this compound-derived plasticizer (e.g., DIDP).[11]
-
Homogenization: Continue mixing at a lower speed to ensure uniform absorption of the plasticizer by the PVC resin.
-
Cooling: Discharge the hot, dry blend into a cold mixer to cool it down to approximately 35-40°C, preventing agglomeration.[10]
-
Pelletizing (Optional): The resulting dry blend can be used directly or further processed through an extruder and pelletizer to create compounded PVC pellets.[12]
Performance Evaluation of Plasticized PVC
The following are detailed protocols for key performance tests based on ASTM standards.
Protocol 2: Shore A Hardness (ASTM D2240)
This test measures the indentation hardness of the plasticized PVC.[13][14]
-
Specimen Preparation: Ensure the test specimen has a minimum thickness of 6 mm and a flat surface.[15]
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Apparatus: Use a Shore A durometer.
-
Procedure: a. Place the specimen on a hard, flat surface. b. Press the durometer foot firmly onto the specimen, ensuring it is parallel to the surface. c. The reading should be taken within one second of firm contact.[16] d. Take at least five measurements at different locations on the specimen, at least 6 mm apart.
-
Reporting: Report the median of the hardness values.
Protocol 3: Tensile Properties (ASTM D412)
This test determines the tensile strength and elongation at break of the plasticized PVC.[17][18][19]
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from a molded sheet of the plasticized PVC. The most common specimen is Die C.[20]
-
Conditioning: Condition the specimens as described in Protocol 2.
-
Apparatus: Use a universal testing machine (tensile tester) with appropriate grips. An extensometer is recommended for accurate elongation measurement.[20]
-
Procedure: a. Measure the thickness and width of the narrow section of the specimen. b. Mount the specimen in the grips of the tensile tester. c. Apply a tensile load at a constant crosshead speed of 500 ± 50 mm/min until the specimen ruptures.[21]
-
Reporting:
-
Tensile Strength: Calculate the maximum stress the material withstands before breaking.
-
Elongation at Break: Calculate the percentage increase in the original gauge length at the point of rupture.
-
Protocol 4: Low-Temperature Flexibility (ASTM D1043)
This torsion test evaluates the stiffness of the plasticized PVC as a function of temperature.[22][23][24]
-
Specimen Preparation: Prepare rectangular specimens of the plasticized PVC.
-
Conditioning: Condition the specimens as described in Protocol 2.
-
Apparatus: Use a torsional stiffness tester with a temperature-controlled chamber.
-
Procedure: a. Mount the specimen in the apparatus clamps. b. Submerge the specimen in a heat-transfer medium within the temperature-controlled chamber. c. Lower the temperature of the medium. d. At specified temperature intervals, apply a torsional force and measure the resulting angular deflection.
-
Reporting: Calculate the apparent modulus of rigidity at each temperature. The Torsional Flex Temperature (Tf) is often reported as the temperature at which the material reaches a specific stiffness.
Caption: Figure 3: Experimental Workflow.
Conclusion
This compound serves as a vital building block for high-performance plasticizers like DIDP, which offer an excellent balance of properties for flexible PVC formulations. The higher molecular weight and branched structure of these plasticizers contribute to improved permanence and reduced migration, addressing key performance and safety considerations. The protocols outlined in this guide provide a framework for the formulation, compounding, and rigorous evaluation of PVC materials plasticized with this compound derivatives, enabling researchers and scientists to develop and optimize materials for a wide range of applications.
References
- 1. PVC Compounding Explained: Formulation, Additives & Techniques - Hywax [hywax.com]
- 2. ud-machine.com [ud-machine.com]
- 3. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]
- 4. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 5. gst-chem.com [gst-chem.com]
- 6. gst-chem.com [gst-chem.com]
- 7. bastone-plastics.com [bastone-plastics.com]
- 8. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. kastrade.com [kastrade.com]
- 11. kanademy.com [kanademy.com]
- 12. PVC compounding process: how does it work? | Bausano [bausano.com]
- 13. zwickroell.com [zwickroell.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. worldoftest.com [worldoftest.com]
- 16. m.youtube.com [m.youtube.com]
- 17. victortestingmachine.com [victortestingmachine.com]
- 18. kindsnail.com [kindsnail.com]
- 19. testresources.net [testresources.net]
- 20. info.admet.com [info.admet.com]
- 21. zwickroell.com [zwickroell.com]
- 22. scribd.com [scribd.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. standards.iteh.ai [standards.iteh.ai]
Application Note: Isodecanol for Foam Control in Laboratory-Scale Fermentations
Introduction: The Challenge of Foam in Fermentation
Uncontrolled foam is a significant operational hurdle in many aerobic fermentation processes.[1][2] It arises from the interaction of sparged gas with surface-active components in the culture medium, such as proteins, polysaccharides, and lipids, which are often exacerbated by high cell densities and vigorous agitation.[1][2] Excessive foaming can lead to a cascade of detrimental effects, including:
-
Reduced Working Volume: Foam occupies valuable headspace in the fermenter, decreasing the effective culture volume and overall process productivity.[2]
-
Contamination Risk: Foam can ascend into exhaust filters, leading to wetting, blockage, and a breach of sterility, posing a significant contamination risk.[1][2][3]
-
Process Instability: Foam can interfere with sensor probes (e.g., pH, dissolved oxygen), leading to inaccurate measurements and compromised process control.[2]
-
Product and Cell Loss: Entrainment of cells and product in the foam can lead to their loss through the exhaust system.[1]
Chemical antifoaming agents are widely employed to mitigate these issues.[2][4] This application note provides a detailed guide on the use of isodecanol, a fatty alcohol-based antifoam, for effective foam control in laboratory-scale fermentations.
This compound: A Profile for Fermentation Applications
This compound (C₁₀H₂₂O) is a branched-chain fatty alcohol that functions as an effective antifoaming agent.[5] Its utility in fermentation stems from its specific physicochemical properties that disrupt the stability of foam lamellae.[5]
Physicochemical Properties
A clear understanding of this compound's properties is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [6] |
| Molar Mass | 158.28 g/mol | [6] |
| Appearance | Colorless liquid | [6][7] |
| Odor | Mild, weak alcoholic | [6][7] |
| Boiling Point | 215-225°C | [6][8] |
| Melting Point | -60°C | [6][8] |
| Flash Point | 95°C | [6][8] |
| Density | ~0.838 g/mL at 20°C | [6] |
| Solubility in Water | Insoluble | [7][9] |
| Solubility in Organic Solvents | Highly soluble | [10] |
Mechanism of Action
Fatty alcohols like this compound are amphiphilic, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) moieties.[11] This dual nature is central to their antifoaming mechanism:
-
Migration to Interface: When introduced into a foaming medium, the hydrophobic tails of this compound molecules migrate to the air-liquid interface of the foam bubbles.[11]
-
Disruption of Stabilizing Layers: This migration disrupts the layers of surfactants (like proteins) that stabilize the bubble structure.[11]
-
Spreading and Rupture: this compound has a lower surface tension than the foaming liquid.[12] This property causes it to spread rapidly across the bubble's surface, creating a localized change in surface tension that destabilizes the thin liquid film of the bubble, leading to its rupture.[11][12]
The effectiveness of this compound lies in its ability to quickly penetrate the foam lamellae and displace the stabilizing agents, causing the collapse of individual bubbles.[11]
Caption: Mechanism of this compound as an antifoaming agent.
Protocol for Preparation and Use
This section outlines the detailed steps for preparing and applying this compound in a laboratory fermentation setting.
Materials
-
This compound (high purity)
-
Ethanol (70% v/v) for sterilization
-
Sterile, autoclavable storage bottle
-
Sterile syringes and needles or peristaltic pump tubing
-
Laboratory fermenter with a port for antifoam addition
Preparation of this compound Stock
This compound is typically used undiluted. However, if a more dilute solution is desired for precise dosing, it can be emulsified. For most lab-scale applications, using it neat is sufficient and simplifies preparation.
Safety Precaution: this compound can cause skin and serious eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling.[6]
Sterilization: Due to its chemical nature, this compound cannot be autoclaved. The recommended method for sterilization is sterile filtration.
-
Aseptic Filtration: Using a sterile syringe, draw up the required volume of this compound.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the this compound into a sterile, autoclavable storage bottle.
-
Seal the bottle and store it at room temperature, protected from light.
Dosing Strategies
The addition of this compound can be performed manually or through an automated system. Overdosing should be avoided as it can negatively impact gas transfer rates.[3]
3.3.1. Manual Dosing
This method is suitable for initial trials and processes with predictable foaming patterns.
-
Initial Addition: A small initial dose (e.g., 0.01% - 0.05% v/v) can be added to the medium before inoculation to prevent initial foaming.
-
Responsive Addition: When foam begins to form, add a small, precise volume of sterile this compound (e.g., 0.1 - 0.5 mL for a 5 L fermenter) directly into the culture.
-
Observation: Observe the foam knockdown. Wait for a period (e.g., 20 seconds) before considering another addition to prevent overdosing.[3][13][14]
3.3.2. Automated Dosing
Automated systems provide more precise control and are recommended for long-term or high-density cultures.[3]
-
System Setup: Connect the sterile this compound reservoir to a peristaltic pump or a syringe pump.[13] The pump outlet is connected to an addition port on the fermenter.
-
Foam Detection: Many modern fermenters are equipped with conductivity probes that detect the presence of foam.[3][13][14] When foam touches the probe, it completes an electrical circuit, triggering the pump.
-
Pump Calibration: Calibrate the pump to deliver a small, defined volume of this compound per activation (e.g., 0.1 mL).
-
Control Loop: Configure the fermenter's control software to activate the pump when the foam probe detects foam. A delay or a minimum "off" time between doses should be programmed to prevent excessive addition.[3][13][14]
Caption: Automated antifoam dosing workflow.
Experimental Validation and Optimization
It is crucial to determine the optimal concentration of this compound for your specific fermentation process, as excessive amounts can potentially impact microbial growth and product formation.[15]
Phase 1: Determining Minimum Effective Concentration
This phase aims to identify the lowest concentration of this compound required for effective foam control. A dynamic foam generation test is a suitable method.[16][17]
Protocol:
-
Prepare Medium: Fill several sterile graduated cylinders with your fermentation medium.
-
Add Antifoam: Create a concentration gradient of this compound in the cylinders (e.g., 0 ppm, 10 ppm, 50 ppm, 100 ppm, 200 ppm).
-
Generate Foam: Introduce sterile air through a sparger at the bottom of each cylinder at a flow rate representative of your fermentation conditions.[16]
-
Observe and Record: Record the maximum foam height reached in each cylinder over a set period (e.g., 10 minutes).[16] The lowest concentration that effectively suppresses foam is your minimum effective concentration.
Example Data Table:
| This compound (ppm) | Max. Foam Height (mL) after 10 min |
| 0 (Control) | 500 |
| 10 | 350 |
| 50 | 120 |
| 100 | 50 |
| 200 | 45 |
Phase 2: Assessing Impact on Cell Viability and Product Titer
Once a minimum effective range is established, its impact on the fermentation performance must be evaluated.
Protocol:
-
Shake Flask Cultures: Set up a series of shake flask cultures.
-
Add Antifoam: Add this compound at concentrations bracketing the minimum effective concentration determined in Phase 1 (e.g., Control, 50 ppm, 100 ppm, 200 ppm).
-
Incubate: Incubate the flasks under your standard fermentation conditions.
-
Monitor: At regular intervals, take samples to measure cell density (OD₆₀₀), cell viability, and product concentration (e.g., via HPLC).
-
Analyze: Compare the growth curves and product formation profiles of the test cultures to the control. Identify the highest concentration of this compound that does not significantly inhibit cell growth or product formation.[16]
Example Data Table:
| This compound (ppm) | Max. Cell Density (OD₆₀₀) | Final Product Titer (g/L) |
| 0 (Control) | 12.5 | 5.2 |
| 50 | 12.3 | 5.1 |
| 100 | 12.1 | 5.0 |
| 200 | 10.8 | 4.5 |
Phase 3: Bioreactor Validation
The final step is to validate the optimized concentration in a laboratory-scale bioreactor using an automated dosing system.
Protocol:
-
Bioreactor Setup: Prepare and sterilize the bioreactor with the fermentation medium.
-
Inoculation: Inoculate the bioreactor with the production strain.
-
Foam Control System: Set up the automated foam control system with the this compound concentration determined in Phase 2 as the target for the dosing pump.
-
Monitor Performance: Throughout the fermentation, monitor key parameters:
-
Total antifoam consumed.
-
Frequency of foam probe activation.
-
Cell growth and product formation.
-
Dissolved oxygen and other relevant process parameters.
-
-
Optimization: Fine-tune the dosing pump volume and delay settings to minimize antifoam usage while effectively controlling foam.
Conclusion
This compound is an effective fatty alcohol-based antifoaming agent for laboratory-scale fermentations. Its mechanism of action, rooted in its amphiphilic nature and ability to reduce surface tension, provides rapid foam knockdown.[5][11][12] By following systematic protocols for preparation, sterilization, and dosing, and by experimentally validating the optimal concentration for a specific process, researchers can effectively mitigate the operational challenges posed by foam. An optimized foam control strategy using this compound will contribute to more stable, reliable, and productive fermentation runs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ywlchemical.com [ywlchemical.com]
- 3. Automatic antifoam control system for laboratory fermenter [fermentador-bioreactor.com]
- 4. A review of antifoam mechanisms in fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. gokemi.com [gokemi.com]
- 10. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]
- 11. nbinno.com [nbinno.com]
- 12. dstec.com.my [dstec.com.my]
- 13. Automatic antifoam control | LAMBDA [lambda-instruments.com]
- 14. bioreactors.eu [bioreactors.eu]
- 15. Increasing Solvent Tolerance to Improve Microbial Production of Alcohols, Terpenoids and Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ywlchemical.com [ywlchemical.com]
Topic: Method for Preparing Isodecanol-Based Monomers for Polymerization
An Application Guide by the Office of the Senior Application Scientist
Abstract
Isodecanol-based monomers, such as isodecyl acrylate (IDA) and isodecyl methacrylate (IDMA), are essential building blocks in modern polymer science. Their branched, ten-carbon alkyl chain imparts valuable properties to the resulting polymers, including enhanced hydrophobicity, increased flexibility, and a low glass transition temperature (Tg).[1][2] These characteristics are highly sought after in the formulation of advanced coatings, adhesives, sealants, and specialty plastics.[1] However, the successful synthesis of high-performance polymers is critically dependent on the purity of the starting monomer. Commercial monomers are stabilized with inhibitors to prevent premature polymerization during transport and storage; these inhibitors must be removed immediately prior to use. This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound-based monomers, designed for researchers and professionals in materials science and drug development. We emphasize the causal relationships behind experimental choices to ensure reproducible, high-purity results.
| The Principle of Synthesis: Esterification
The most direct and widely adopted method for synthesizing this compound-based monomers is the Fischer esterification of this compound with either acrylic acid or methacrylic acid.[1] An alternative approach involves the transesterification of a methyl ester (e.g., methyl methacrylate) with this compound.[3][4] This application note will focus on the direct esterification route due to its efficiency and atom economy.
Causality of Experimental Design:
-
Reaction Equilibrium: Esterification is a reversible reaction. To drive the reaction towards the product (the monomer), the water by-product must be continuously removed. This is effectively achieved using a Dean-Stark apparatus, which leverages azeotropic distillation with a suitable solvent like toluene.
-
Catalysis: The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Para-toluenesulfonic acid (p-TSA) is a preferred catalyst as it is a strong, non-oxidizing organic acid with good solubility in the reaction medium.[3]
-
Inhibition of Polymerization: Acrylate and methacrylate monomers are highly susceptible to spontaneous free-radical polymerization at the elevated temperatures required for esterification.[5][6] To prevent this, a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is added to the reaction mixture.[3][7] These inhibitors act as radical scavengers.
Diagram 1: General Synthesis Workflow
This diagram illustrates the chemical transformation from reactants to the crude monomer product via Fischer esterification.
Caption: The esterification of this compound to produce the target monomer.
| Experimental Protocol: Synthesis of Isodecyl Acrylate (IDA)
This protocol details the laboratory-scale synthesis of Isodecyl Acrylate. The same procedure can be adapted for Isodecyl Methacrylate by substituting methacrylic acid.
2.1 Materials & Reagents
| Reagent/Material | Purity/Grade | Typical Supplier |
| This compound | ≥99% | Sigma-Aldrich |
| Acrylic Acid | ≥99% | Sigma-Aldrich |
| p-Toluenesulfonic acid (p-TSA) | ≥98.5% | Acros Organics |
| Hydroquinone (HQ) | ≥99% | Alfa Aesar |
| Toluene | Anhydrous | Fisher Chemical |
| Sodium Hydroxide (NaOH) | Pellets | J.T. Baker |
| Sodium Chloride (NaCl) | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
2.2 Step-by-Step Synthesis Protocol
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe connected to a heating mantle.
-
Charging Reactants: To the flask, add this compound (e.g., 0.5 mol), toluene (150 mL), acrylic acid (0.6 mol, 1.2 equivalents to favor product formation), p-TSA (0.01 mol, 2 mol% relative to this compound), and hydroquinone (0.1 g).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water (0.5 mol, approx. 9 mL) has been collected, or until no more water is observed forming. This typically takes 4-6 hours.
-
Cooling & Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the toluene using a rotary evaporator. The remaining dark, oily liquid is the crude isodecyl acrylate.
Table 1: Typical Synthesis Parameters
| Parameter | Value | Rationale |
| Reactant Molar Ratio | 1 : 1.2 (Alcohol : Acid) | Le Châtelier's principle: drives equilibrium to the right. |
| Catalyst Loading (p-TSA) | 1-2 mol% (relative to alcohol) | Sufficient to catalyze without excessive side reactions. |
| Inhibitor Loading (HQ) | ~0.1-0.2% w/w | Prevents polymerization at elevated temperatures. |
| Reaction Temperature | 110 - 120 °C (Toluene Reflux) | Enables efficient azeotropic water removal. |
| Expected Yield (Crude) | >95% | Based on the limiting reagent (this compound). |
| Purification: The Gateway to Successful Polymerization
Purification is arguably the most critical phase in preparing a monomer for polymerization. The primary objective is the complete removal of the acidic catalyst and, most importantly, the phenolic inhibitor, which would otherwise terminate the polymerization process by scavenging free radicals.[8][9]
Trustworthiness Through Self-Validation: Each step in the purification protocol has a built-in checkpoint. For instance, during alkaline washing, the pH of the aqueous layer should be monitored to ensure all acidic components have been neutralized and removed. After drying, the organic phase should be crystal clear, indicating the absence of a water emulsion.
Diagram 2: Monomer Purification Workflow
This flowchart outlines the sequential steps for purifying the crude monomer product.
Caption: Liquid-liquid extraction workflow for monomer purification.
| Experimental Protocols: Purification
Two primary methods are presented: a classic alkaline wash and a rapid column purification.
4.1 Protocol A: Purification by Alkaline Washing
This method is robust and ideal for removing acidic impurities.[8]
-
Dilution: Transfer the crude monomer to a separatory funnel and dilute with an equal volume of diethyl ether or ethyl acetate to reduce viscosity and improve phase separation.
-
Alkaline Wash: Add an equal volume of a 5-10% aqueous NaOH solution. Stopper the funnel and shake vigorously for 1 minute, periodically venting to release pressure. Allow the layers to separate. The lower aqueous layer, often colored from the inhibitor complex, should be drained and discarded. Repeat this wash until the aqueous layer is colorless.
-
Water Wash: Wash the organic layer with an equal volume of deionized water. Shake, separate, and discard the aqueous layer. Check the pH of the aqueous layer with litmus paper; it should be neutral. Repeat if necessary.[8]
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove residual water from the organic phase and break any emulsions.[8]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄. Swirl the flask and let it stand for 20-30 minutes. The liquid should be clear, not cloudy.[8]
-
Filtration & Solvent Removal: Filter the solution through a fluted filter paper to remove the drying agent. Remove the solvent via rotary evaporation to yield the pure monomer.
4.2 Protocol B: Purification by Basic Alumina Column
This is a fast and efficient method for removing phenolic inhibitors, suitable for monomers that are already relatively free of acidic catalyst.[9]
-
Column Preparation: Pack a small glass chromatography column with basic aluminum oxide.
-
Elution: Add the crude monomer directly to the top of the column.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the clear, purified monomer as it elutes.[8] The inhibitor will remain adsorbed onto the alumina.
-
Readiness: The purified monomer is ready for immediate use.
| Characterization and Storage
Verifying the purity and identity of the monomer is essential before committing it to a polymerization reaction.
Table 2: Key Characterization Data for Isodecyl Acrylate
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ, ppm) | ~6.4-5.8 (vinyl protons, 3H), ~4.1 (-O-CH₂- protons, 2H), ~1.6-1.2 (alkyl chain, CH₂, CH), ~0.9 (methyl, CH₃) |
| FTIR (neat) | Key Peaks (cm⁻¹) | ~1725 (C=O, ester stretch), ~1635 (C=C, vinyl stretch), ~1190 (C-O, stretch) |
| GC-MS | Purity | >99.5% peak area |
| Refractive Index | n²⁰/D | ~1.442[6][10] |
5.1 Storage and Handling of Purified Monomers
-
Immediate Use: The cardinal rule for purified monomers is to use them immediately. They are highly prone to spontaneous polymerization in the presence of heat, light, or trace impurities.[5]
-
Short-Term Storage: If temporary storage is unavoidable, place the monomer in a sealed vial in a freezer (-5 to -20°C) in the dark.[8][9] Its shelf-life under these conditions is extremely limited.
-
Safety: Isodecyl acrylate can be a skin and eye irritant and a potential sensitizer.[10][11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
| Conclusion
The preparation of high-purity this compound-based monomers is a foundational requirement for the synthesis of advanced polymers with tailored properties. By understanding the chemical principles behind the synthesis and purification steps—driving equilibrium, inhibiting premature polymerization, and effectively removing impurities—researchers can reliably produce high-quality monomers. The protocols detailed in this guide provide a validated pathway to achieving this goal, enabling the development of next-generation materials for a wide array of scientific and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 4. Isodecyl methacrylate | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. ISODECYL ACRYLATE CAS#: 1330-61-6 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Isodecyl acrylate | C13H24O2 | CID 14899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. arkema.com [arkema.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Isodecanol from Reaction Mixtures
Welcome to the technical support center for the purification of isodecanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound from complex reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction to this compound Purification Challenges
This compound, primarily synthesized via the Oxo process from nonenes, is not a single compound but a mixture of C10 branched-chain isomers, predominantly trimethyl-1-heptanols and dimethyl-1-octanols.[1][2] This isomeric nature, coupled with impurities from the synthesis process—such as unreacted olefins, intermediate aldehydes, water, and other alcohol byproducts—presents significant purification challenges.[3][4][5] Effective purification is critical for applications ranging from plasticizer production to its use as a chemical intermediate.
This guide will address these challenges head-on, providing practical, field-proven insights to help you achieve high-purity this compound.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation of this compound Isomers During Distillation
Symptoms:
-
Broad boiling point range observed during distillation.
-
Fractions collected contain a mixture of isomers with similar ratios to the crude product, as confirmed by Gas Chromatography (GC) analysis.
-
Inability to achieve the desired purity of a specific isomer.
Probable Causes:
-
Close Boiling Points: The primary challenge in separating this compound isomers is their very similar boiling points, often differing by less than 25°C, making simple distillation ineffective.[6] Fractional distillation is necessary, but even then, complete separation can be difficult.[7][8][9]
-
Azeotrope Formation: this compound isomers may form azeotropes with each other or with other components in the reaction mixture, making separation by conventional distillation impossible.
-
Inefficient Fractionating Column: The fractionating column may not have enough theoretical plates for the required separation.[8]
Corrective Actions & Scientific Rationale:
-
Optimize Fractional Distillation Parameters:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.[8] This enhances the vapor-liquid equilibrium exchanges, allowing for a better separation of components with close boiling points.[6]
-
Control Reflux Ratio: Increase the reflux ratio. A higher reflux ratio improves separation by returning more of the condensed vapor to the column, enriching the vapor phase with the more volatile component.[10] However, this will also increase the distillation time.
-
Maintain a Slow Distillation Rate: A slow and steady distillation rate allows for the establishment of a proper temperature gradient in the column, which is crucial for efficient separation.[8][11]
-
-
Consider Vacuum Distillation:
-
Lowering the pressure reduces the boiling points of the components, which can sometimes increase the relative volatility between isomers, aiding in their separation.[12]
-
-
Chemical Derivatization:
-
If distillation fails, consider converting the alcohol isomers into diastereomeric esters by reacting them with a chiral carboxylic acid.[13][14] These esters will have more distinct physical properties, including different boiling points, allowing for separation by distillation.[14] The separated esters can then be hydrolyzed back to the individual alcohol isomers.
Experimental Protocol: Esterification for Isomer Separation
-
Esterification: In a round-bottom flask, combine the mixture of this compound isomers with 1.1 equivalents of a chiral carboxylic acid (e.g., (-)-menthyloxyacetic acid) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.[13][14]
-
Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester products.[15][16]
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Distillation of Esters: Perform fractional distillation on the resulting ester mixture to separate the diastereomers.
-
Saponification: Hydrolyze the separated esters using an aqueous base (e.g., NaOH) to obtain the individual, purified this compound isomers.
-
Issue 2: Aldehyde Contamination in Purified this compound
Symptoms:
-
A sharp, unpleasant odor in the final product.
-
Presence of aldehyde peaks in the GC or HPLC chromatogram of the purified this compound.
-
Positive result in a qualitative test for aldehydes (e.g., 2,4-dinitrophenylhydrazine test).
Probable Causes:
-
Incomplete Hydrogenation: The hydrogenation of the intermediate aldehydes to this compound during the Oxo process was not complete.
-
Aldehyde-Alcohol Equilibrium: Aldehydes can co-distill with the alcohol, especially if their boiling points are close.
Corrective Actions & Scientific Rationale:
-
Chemical Treatment Prior to Distillation:
-
Bisulfite Extraction: Aldehydes react with sodium bisulfite to form water-soluble adducts, which can then be removed by liquid-liquid extraction.[17][18][19] This is a highly effective method for selectively removing aldehyde impurities.
Experimental Protocol: Bisulfite Washing for Aldehyde Removal
-
Dissolve the crude this compound in a water-miscible organic solvent.
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for 30 seconds in a separatory funnel.[17][18]
-
Add a water-immiscible organic solvent (e.g., diethyl ether or hexane) to extract the this compound, leaving the aldehyde-bisulfite adduct in the aqueous layer.[17]
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate before proceeding with distillation.
-
-
Extractive Distillation:
-
Use a high-boiling solvent that alters the relative volatilities of the components, making the separation of aldehydes from alcohols more feasible.[20] An aqueous acidic solution can be used to hydrolyze any acetals back to aldehydes and alcohols and suppress further reactions, while rendering the aldehydes more volatile for easier separation.[20]
-
Issue 3: Water Contamination in the Final Product
Symptoms:
-
Cloudy or hazy appearance of the this compound.
-
Broad water peak in the ¹H NMR spectrum.
-
Inaccurate boiling point reading during distillation.
Probable Causes:
-
Incomplete Drying: Insufficient drying of the reaction mixture before purification.
-
Hygroscopic Nature: Alcohols are hygroscopic and can absorb moisture from the atmosphere.
-
Formation of Azeotropes: Water can form azeotropes with alcohols, making its removal by simple distillation difficult.
Corrective Actions & Scientific Rationale:
-
Use of Drying Agents:
-
Molecular Sieves: Before distillation, treat the crude this compound with 3Å molecular sieves.[21] The 3Å pore size is small enough to trap water molecules while excluding the larger this compound molecules.[22] This is a very effective method for removing residual water.
-
Anhydrous Salts: Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the organic solution of this compound after an extraction step.
Protocol for Drying this compound with Molecular Sieves
-
Activate the 3Å molecular sieves by heating them in a drying oven at a temperature above 120°C under vacuum for several hours.[21][22]
-
Cool the sieves in a desiccator.
-
Add the activated sieves to the crude this compound and let it stand for several hours, or overnight, with occasional swirling.
-
Filter or decant the dry this compound from the sieves before proceeding with distillation.
-
-
Azeotropic Distillation:
-
If a significant amount of water is present, consider adding a solvent like toluene that forms a low-boiling azeotrope with water. The water-toluene azeotrope can then be distilled off using a Dean-Stark apparatus.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to check the purity of my this compound?
A1: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method for assessing the purity of this compound and quantifying impurities.[23][24] A capillary column with a non-polar stationary phase is typically used. For more detailed analysis, especially for identifying unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is recommended. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities or for analyzing derivatized isomers.[25][26][27]
Q2: How can I choose the right purification strategy for my specific reaction mixture?
A2: The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. The following decision tree can guide you:
Caption: Decision tree for selecting an this compound purification strategy.
Q3: My distillation is proceeding very slowly, and I'm not getting good separation. What should I do?
A3: Slow distillation with poor separation can be due to several factors. First, ensure your heating mantle is set to the correct temperature to achieve a steady boil without overheating. Check for any leaks in your distillation setup, as a vacuum leak can significantly affect performance.[10][28] If the distillation rate is too slow, you can try wrapping the fractionating column with glass wool or aluminum foil to insulate it and maintain the temperature gradient.[8] If separation is still poor, you may need a more efficient column or need to increase the reflux ratio.
Q4: Can I reuse molecular sieves for drying this compound?
A4: Yes, molecular sieves can be regenerated and reused. To regenerate them, heat them in a laboratory oven at a temperature between 175-260°C for several hours under a stream of inert gas or under vacuum to drive off the adsorbed water. After regeneration, allow them to cool in a desiccator to prevent re-adsorption of atmospheric moisture before reuse.
Data Tables for Quick Reference
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (isomer mixture) | C₁₀H₂₂O | 158.28 | 215-225[2] |
| n-Decanol | C₁₀H₂₂O | 158.28 | 231[29] |
| Nonanal | C₉H₁₈O | 142.24 | 190-192 |
| Water | H₂O | 18.02 | 100 |
Note: The boiling point of the this compound isomer mixture can vary depending on the specific composition.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. US2688591A - Purification of oxo-process aldehydes by distillation - Google Patents [patents.google.com]
- 5. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. valveandcontrol.com [valveandcontrol.com]
- 13. benchchem.com [benchchem.com]
- 14. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 15. scienceready.com.au [scienceready.com.au]
- 16. researchgate.net [researchgate.net]
- 17. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US2614970A - Extractive distillation of alcohol-aldehyde solutions - Google Patents [patents.google.com]
- 21. nboler.com [nboler.com]
- 22. reddit.com [reddit.com]
- 23. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 24. iitf.lbtu.lv [iitf.lbtu.lv]
- 25. jhhhm.halal.ac.ir [jhhhm.halal.ac.ir]
- 26. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 27. blog.gotopac.com [blog.gotopac.com]
- 28. youtube.com [youtube.com]
- 29. This compound(25339-17-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Optimizing Isodecanol Esterification Reactions
Welcome to the Technical Support Center for the esterification of isodecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the esterification of this compound.
Q1: What is the fundamental mechanism of the acid-catalyzed esterification of this compound?
The reaction, known as Fischer-Speier esterification, is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This activation dramatically increases the electrophilicity of the carbonyl carbon.[3][4][5]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of this compound attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3][6][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3][4]
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.[3][4]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.[4][6]
Caption: Acid-catalyzed Fischer esterification mechanism.
Q2: How do I choose the right catalyst for my this compound esterification?
Catalyst selection depends on factors like reaction scale, substrate sensitivity, and purification requirements.
| Catalyst Type | Examples | Strengths | Weaknesses |
| Homogeneous Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | High activity, low cost, readily available.[1][8] | Corrosive, difficult to remove from the product, can cause side reactions at high temperatures.[9][10] |
| Heterogeneous (Solid) Acids | Ion-Exchange Resins (e.g., Amberlyst-15), Zeolites, Sulfated Zirconia | Easily separated by filtration, reusable, less corrosive, can lead to cleaner product profiles.[10][11] | Generally lower activity than homogeneous catalysts, potential for mass transfer limitations.[10] |
| Lewis Acids | Scandium(III) triflate, Tin or Titanium-based catalysts | Milder conditions, useful for sensitive substrates.[1][12] | Higher cost, potential for metal contamination in the final product. |
For general lab-scale synthesis of isodecyl esters, p-TSA is often a good starting point due to its high activity and solid form, which is easier to handle than concentrated sulfuric acid. For industrial applications or continuous processes, a heterogeneous catalyst is often preferred to simplify downstream processing.[10]
Q3: What is the primary challenge in Fischer esterification, and how is it overcome?
The primary challenge is that the reaction is an equilibrium process .[3][8][13] The presence of the water byproduct can hydrolyze the ester, driving the reaction backward and limiting the final yield.[14][15] To achieve high conversion, the equilibrium must be shifted to the product side. This is accomplished using two main strategies based on Le Châtelier's principle:
-
Use of Excess Reactant: Employing a large excess of one of the reactants (usually the less expensive one, this compound in this case) will push the equilibrium towards the ester.[1][2][3] A 2 to 3-fold excess is common.[14]
-
Removal of Water: Continuously removing water as it is formed is the most effective method.[1][2][3] This can be done by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to physically separate the water-solvent azeotrope.[3]
-
Dehydrating Agents: Adding molecular sieves or using concentrated sulfuric acid, which also acts as a dehydrating agent.[1][16][17]
-
Pervaporation: Using a membrane-based technique to selectively remove water from the reaction mixture.[18]
-
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the esterification of this compound.
Caption: Troubleshooting workflow for low ester yield.
Issue 1: Low or Stalled Ester Yield
-
Question: My reaction starts but stops converting before all the limiting reagent is consumed, resulting in a low yield. What's wrong?
-
Answer: This is the most common issue and is almost always related to the reaction reaching its equilibrium point prematurely or slow reaction kinetics.
-
Potential Cause 1: Ineffective Water Removal. The water produced is hydrolyzing your ester as fast as it's being formed.[8][14]
-
Solution: If using a Dean-Stark trap, ensure the solvent is refluxing at the correct rate to azeotropically remove water.[3] Check for leaks in the system. If using molecular sieves, ensure they are properly activated and used in sufficient quantity.
-
-
Potential Cause 2: Insufficient Catalyst or Catalyst Deactivation. The catalyst concentration may be too low, or it may have been deactivated by impurities.[14]
-
Solution: Ensure the catalyst loading is appropriate (typically 1-5 mol% for strong acids).[14] Use a fresh batch of catalyst. If using a solid acid catalyst, it may need regeneration.
-
-
Potential Cause 3: Inadequate Temperature or Time. Esterification reactions are often slow and require heat to proceed at a reasonable rate.[16][19]
-
Issue 2: Product is Dark, Colored, or Has an Unpleasant Odor
-
Question: My final ester product is dark brown and has a burnt smell, not the expected fruity odor. What causes this?
-
Answer: This indicates the presence of impurities from side reactions, often caused by overly harsh reaction conditions.
-
Potential Cause 1: Thermal Degradation/Charring. Excessively high temperatures, especially in the presence of a strong acid like sulfuric acid, can cause the organic molecules to decompose or polymerize.[14]
-
Solution: Reduce the reaction temperature. While heat increases the rate, excessive heat harms the yield and purity. Find the minimum temperature that provides a reasonable reaction rate. Consider switching to a milder catalyst if the problem persists.
-
-
Potential Cause 2: Alcohol Dehydration. Under strong acidic conditions and heat, this compound can undergo dehydration to form alkenes, which can then polymerize into dark, tarry substances.
-
Solution: Lower the reaction temperature and minimize the concentration of the acid catalyst. Use just enough catalyst to facilitate the reaction without promoting side reactions.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I'm struggling to separate my isodecyl ester from the unreacted starting materials and catalyst after the reaction. What is an effective workup procedure?
-
Answer: A robust workup procedure is essential to isolate a pure product. The goal is to neutralize the acid catalyst, remove the water-soluble components, and then separate the ester from the excess alcohol.
-
Step 1: Neutralization. After cooling the reaction, dilute the mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether). Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted carboxylic acid.[16][20] Caution: CO₂ gas will evolve.
-
Step 2: Aqueous Wash. Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual salts and water-soluble impurities like excess short-chain alcohols.[14]
-
Step 3: Drying. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the solid.[14]
-
Step 4: Solvent Removal & Purification. Remove the organic solvent using a rotary evaporator.[14] At this point, the crude product will contain the desired ester and excess this compound. Since this compound has a relatively high boiling point, simple distillation may not be sufficient. Purification via vacuum distillation or column chromatography is typically required to obtain a highly pure isodecyl ester.[14][16]
-
Section 3: Standard Operating Protocol (SOP)
Lab-Scale Synthesis of Isodecyl Acetate via Fischer Esterification
This protocol details a standard procedure for the esterification of this compound with acetic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: Assemble a reflux apparatus consisting of a 250 mL round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is oven-dried to remove residual moisture.[21]
-
Charging Reactants: To the flask, add this compound (e.g., 0.2 mol), glacial acetic acid (e.g., 0.1 mol, the limiting reagent), p-TSA (e.g., 0.005 mol, 5 mol%), toluene (approx. 100 mL), and a magnetic stir bar.
-
Reaction: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to co-distill and collect in the Dean-Stark trap.[3] Water, being denser than toluene, will separate to the bottom of the trap.[3]
-
Monitoring: Continue the reflux until no more water is collected in the trap (typically 2-4 hours). The reaction progress can also be monitored by taking small aliquots and analyzing them by TLC or GC.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully add 50 mL of saturated sodium bicarbonate solution and shake, venting frequently to release CO₂ pressure.[22] Separate the layers and discard the lower aqueous layer.
-
Workup - Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Workup - Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.
-
Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil is a mixture of isodecyl acetate and excess this compound. Purify the product by vacuum distillation to obtain the final, pure isodecyl acetate.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing esterification reaction - Google Patents [patents.google.com]
- 13. Esterification Experiment Report [unidesktesting.motion.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. quora.com [quora.com]
- 16. scienceready.com.au [scienceready.com.au]
- 17. researchgate.net [researchgate.net]
- 18. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Troubleshooting [chem.rochester.edu]
- 22. youtube.com [youtube.com]
Technical Support Center: Overcoming Viscosity-Related Challenges of Isodecanol in Handling and Formulation
Welcome to the technical support center for Isodecanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the viscosity of this compound during laboratory handling and formulation development. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you streamline your experiments and achieve reliable, repeatable results.
Section 1: Understanding this compound's Viscosity
Q1: What is the typical viscosity of this compound and why is it considered viscous?
This compound is a branched-chain C10 alcohol described as a slightly viscous, colorless liquid.[1][2] Its kinematic viscosity is approximately 21 mm²/s at 20°C. To put this in perspective, it is significantly more viscous than water (~1 mm²/s at 20°C) and other short-chain alcohols like ethanol (~1.5 mm²/s at 20°C).
The viscosity of this compound arises from a combination of two key molecular factors:
-
Chain Length: As the carbon chain length of an alcohol increases, the surface area of the molecule also increases. This leads to stronger intermolecular van der Waals forces, which cause greater resistance to flow.[3]
-
Hydrogen Bonding: Like other alcohols, this compound molecules form hydrogen bonds via their hydroxyl (-OH) groups. These strong intermolecular attractions contribute significantly to its viscosity compared to alkanes of similar molecular weight.[3]
The combination of its relatively long carbon chain and hydrogen bonding capability results in a liquid that can be challenging to handle with standard laboratory equipment.
Q2: How does temperature affect the viscosity of this compound?
The viscosity of this compound, like most liquids, is highly dependent on temperature. As temperature increases, the kinetic energy of the this compound molecules increases.[4] This increased energy allows the molecules to overcome the intermolecular forces (van der Waals and hydrogen bonds) that cause resistance to flow. Consequently, the viscosity of this compound decreases significantly as it is heated.
| Temperature (°C) | Temperature (°F) | Estimated Kinematic Viscosity (mm²/s) | Notes |
| 20 | 68 | ~21.0 | Baseline viscosity at room temperature. |
| 30 | 86 | ~13.5 | A modest temperature increase yields a significant viscosity reduction. |
| 40 | 104 | ~9.0 | At this temperature, handling becomes noticeably easier. |
| 50 | 122 | ~6.5 | This compound flows much more freely, similar to light oils. |
| 60 | 140 | ~4.8 | Suitable for automated handling systems that struggle at lower temperatures. |
| Note: These values are estimated based on typical behavior of long-chain alcohols and are intended for illustrative purposes. |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Q3: What are the primary safety hazards associated with handling this compound?
According to its Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon direct contact.[1] Prolonged exposure can lead to defatting of the skin, causing dryness or cracking.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]
It is crucial to handle this compound in a well-ventilated area to avoid inhaling vapors, although it is not considered highly volatile at room temperature.[2]
Q4: What is the recommended PPE when working with this compound?
To mitigate the risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Use chemical-resistant gloves tested according to EN 374, such as those made from nitrile rubber. Always inspect gloves for leaks or tears before use.
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact. For larger quantities or situations with a risk of splashing, chemical-resistant aprons or suits may be necessary.
-
Respiratory Protection: In cases of inadequate ventilation or when generating aerosols, use a full-face respirator with an appropriate organic vapor cartridge.
Q5: What are the best practices for storing and disposing of this compound?
-
Storage: Store this compound in a cool, well-ventilated place away from direct sunlight and sources of ignition.[2] It should be kept separated from strong oxidants, as it can react with them.[2]
-
Disposal: this compound should be disposed of as hazardous waste. Do not pour it down the drain, as it is toxic to aquatic life.[1] Collect waste in sealed, properly labeled containers and dispose of it through a licensed waste disposal company in accordance with local, state, and federal regulations.
Section 3: Troubleshooting Common Handling Issues
Q6: I'm having trouble accurately pipetting this compound. What am I doing wrong?
Difficulties with pipetting viscous liquids like this compound are common when using standard air-displacement pipettes. The high viscosity creates several problems:
-
Slow Aspiration: The liquid flows into the tip very slowly, and if the plunger is released too quickly, an air gap will form, leading to an inaccurate volume.
-
Liquid Cling: A significant film of this compound can remain on the inner wall of the pipette tip during dispensing, causing incomplete delivery.
-
Droplet Formation: The liquid may stick to the tip orifice instead of dispensing cleanly.
The fundamental issue is the "air cushion" in a standard pipette, which compresses and expands against the viscous liquid, leading to poor control.
Q7: What specific pipetting techniques can improve accuracy with this compound?
To counteract these issues, two primary solutions are recommended: modifying your technique with an air-displacement pipette or using a more suitable device.
Reverse pipetting is a technique that minimizes the effects of liquid retention and improves accuracy with viscous samples.[7]
Materials:
-
Air-displacement pipette
-
Low-retention, wide-bore pipette tips
-
This compound sample
-
Receiving vessel
Procedure:
-
Set Volume: Set the pipette to the desired volume.
-
Initial Plunger Depression: Depress the plunger completely, past the first stop to the second stop (the "blowout" position).
-
Aspirate: Submerge the pipette tip into the this compound and slowly and smoothly release the plunger to its resting position. This will aspirate a volume slightly larger than what is set on the pipette.
-
Dispense: Place the tip against the inner wall of the receiving vessel and slowly press the plunger to the first stop only.
-
Remove Tip: With the plunger held at the first stop, remove the tip from the vessel. A small amount of liquid will remain in the tip; this is expected and is the reason the technique works.
-
Purge: Discard the remaining liquid in the tip into a waste container by pressing the plunger to the second stop.
Q8: My automated liquid handler is struggling with this compound. What adjustments can I make?
Automated systems often require optimization for viscous liquids. Consider these adjustments:
-
Reduce Aspiration/Dispense Speeds: This is the most critical parameter. Slowing the flow rate allows the viscous liquid sufficient time to move accurately.
-
Incorporate Delays: Program a pause after aspiration and before dispensing to allow the liquid to equilibrate within the tip.
-
Use Tip Touch: Program the robot to touch the tip to the side of the well or vessel wall during the final dispense step to help release the last droplet.[7]
-
Select Appropriate Tips: Use wide-orifice tips to reduce shear forces and make aspiration easier. Low-retention tips with a hydrophobic inner surface are also highly effective.
Section 4: Methodologies for Viscosity Reduction
Q9: How can I temporarily reduce the viscosity of this compound for easier handling?
Heating is the most common and effective method for temporarily reducing the viscosity of this compound. As detailed in the table in Q2, even a moderate increase in temperature to 30-40°C can cut the viscosity by half, dramatically improving its flow characteristics for operations like pumping, mixing, or pipetting.[3]
Q10: What is a safe and effective protocol for heating this compound?
Safety First: this compound is combustible with a flash point of around 99°C (210°F).[6] Never heat this compound using an open flame. Use a calibrated and controlled heating device.
Materials:
-
This compound in a sealed, appropriate container (e.g., glass bottle with a loosened cap to prevent pressure buildup).
-
Calibrated water bath, heating block, or laboratory oven.
-
Infrared thermometer or calibrated probe for temperature verification.
Procedure:
-
Set Temperature: Set your heating device to the target temperature (e.g., 40°C). Do not exceed 70-80°C to maintain a safe margin below the flash point.
-
Place Sample: Place the container of this compound into the heating device.
-
Allow Equilibration: Allow sufficient time for the entire volume to reach the target temperature. For a 100 mL bottle in a water bath, this may take 15-30 minutes.
-
Verify Temperature: Use a thermometer to confirm the liquid has reached the desired temperature.
-
Handle Promptly: Perform your handling or formulation steps while the this compound is warm. Its viscosity will increase again as it cools.
Q11: Can I use solvents to permanently reduce the viscosity of an this compound-based formulation?
Yes, dilution with a low-viscosity solvent is an effective way to achieve a permanent reduction in the viscosity of a final formulation. The key is to choose a solvent that is compatible with this compound and the other components of your formulation.
Solvent Selection Criteria:
-
Miscibility: The solvent must be fully miscible with this compound. Given this compound's low solubility in water, organic solvents are required.[8] Good candidates include ethanol, isopropanol, or ethyl acetate, depending on the application.
-
Viscosity: The solvent itself should have a low viscosity to be effective.
-
Volatility: Consider the desired evaporation rate. A volatile solvent like acetone may be unsuitable for a final formulation but could be used for a temporary dilution.
-
Application Compatibility: The solvent must not negatively impact the performance, stability, or safety of the final product.
Q12: What advanced methods can be used for significant viscosity reduction?
For challenging formulations or to achieve fine dispersions, ultrasonic mixing (sonication) is a powerful technique. High-power ultrasound can dramatically and often permanently reduce the viscosity of slurries and emulsions.
Q13: How does ultrasonic mixing work to reduce viscosity?
Ultrasonic processors use a probe that vibrates at high frequency (typically >20 kHz). When submerged in a liquid, this vibration creates intense cycles of high and low pressure.
-
Cavitation: During the low-pressure cycles, microscopic vacuum bubbles form in the liquid. During the high-pressure cycles, these bubbles collapse violently. This phenomenon is known as acoustic cavitation.
-
Shear Forces: The collapse of these bubbles generates intense, localized shockwaves, high-velocity liquid jets (up to 1000 km/h), and extreme shear forces.
-
Viscosity Reduction: These mechanical forces are strong enough to break down intermolecular attractions and disperse agglomerates within the formulation, leading to a significant and often lasting reduction in viscosity.
Section 5: References
-
The Density, Dynamic Viscosity and Kinematic Viscosity of Protic Polar Solvents (Pure and Mixed Systems) Studies. Available at: --INVALID-LINK--
-
The viscosity of different this compound concentrations. Available at: --INVALID-LINK--
-
Measurements of the viscosity of alcohols in the temperature range 290–340 K at pressures up to 30 MPa. International Journal of Thermophysics. Available at: --INVALID-LINK--
-
This compound | C10H21OH | CID 32898 - PubChem. National Institutes of Health. Available at: --INVALID-LINK--
-
Dynamic Viscosity Tables for Common Liquids. Alfa Chemistry. Available at: --INVALID-LINK--
-
This compound Formula. ECHEMI. Available at: --INVALID-LINK--
-
High-pressure viscosity and density measurements and modeling of four alcohols. Journal of Molecular Liquids. Available at: --INVALID-LINK--
-
Viscous Liquid Handling in Molecular Biology and Proteomics. INTEGRA Biosciences. Available at: --INVALID-LINK--
-
Properties and Trends of Organic Compounds. Student Academic Success Services, Queen's University. Available at: --INVALID-LINK--
-
High Shear Mixing with Ultrasonics. Hielscher Ultrasonics. Available at: --INVALID-LINK--
-
Temperature-Viscosity Chart. FluidPower.Pro. Available at: --INVALID-LINK--
-
Liquid viscosity : chart of 150+ common liquids. PowderProcess.net. Available at: --INVALID-LINK--
-
Safety Data Sheet: this compound. Chemos GmbH & Co.KG. Available at: --INVALID-LINK--
-
This compound Safety Data Sheet. ECHEMI. Available at: --INVALID-LINK--
-
Influence of ultrasonic and mechanical dispersion on the viscosity characteristics of water-oil emulsions: Experimental study. BIO Web of Conferences. Available at: --INVALID-LINK--
-
Ultrasonic Viscosity Reduction of Protein Suspensions before Spray Drying. Hielscher Ultrasonics. Available at: --INVALID-LINK--
-
This compound Safety Data Sheet. ChemicalBook. Available at: --INVALID-LINK--
-
Safety Data Sheet: this compound pure. Chemos GmbH & Co.KG. Available at: --INVALID-LINK--
-
Handling of Viscous Liquids - Basics, Techniques and Tricks. Eppendorf. Available at: --INVALID-LINK--
-
Handling of viscous liquids - Basics, Techniques and Tricks. Labroots. Available at: --INVALID-LINK--
-
Molecular Dynamics Simulation on the Process of Ultrasonic Viscosity Reduction. MDPI. Available at: --INVALID-LINK--
-
This compound | CAS 25339-17-7. Aure Chemical. Available at: --INVALID-LINK--
-
This compound (C10H22O), 100 grams. CP Lab Safety. Available at: --INVALID-LINK--
-
This compound 25339-17-7 wiki. Guidechem. Available at: --INVALID-LINK--
-
CAS 25339-17-7: this compound. CymitQuimica. Available at: --INVALID-LINK--
-
The Industrial Versatility of this compound: A Key Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--
-
This compound | 25339-17-7. ChemicalBook. Available at: --INVALID-LINK--
References
- 1. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. monash.edu [monash.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pure.northampton.ac.uk [pure.northampton.ac.uk]
- 6. Measurements of the viscosity of alcohols in the temperature range 290–340 K at pressures up to 30 MPa | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. gokemi.com [gokemi.com]
Isodecanol Purity Analysis: A Technical Support Center for Researchers
Welcome to the comprehensive technical support center for the analytical monitoring of isodecanol purity. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for assessing the quality of this compound. As a complex mixture of C10 branched-chain primary alcohols, ensuring the purity of this compound is critical for its various applications, from the synthesis of plasticizers to its use as a specialty solvent.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Section 1: Gas Chromatography (GC) for Isomer Distribution and Organic Impurities
Gas chromatography, particularly with a flame ionization detector (GC-FID), is the cornerstone technique for determining the purity of this compound. It excels at separating the various isomers and quantifying organic impurities.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My chromatogram shows poor resolution between the this compound isomers. How can I improve the separation?
A1: Poor resolution of isomers is a common challenge due to their similar boiling points and chemical structures.[5] Here’s a systematic approach to improving separation:
-
Causality-Driven Column Selection: The choice of the GC column is paramount. For complex isomer mixtures like this compound, a high-resolution capillary column is necessary. A column with a polar stationary phase, such as a polyethylene glycol (WAX) or a modified polysiloxane with phenyl groups, will provide better selectivity for alcohols compared to a non-polar phase.[4] The increased interaction between the polar alcohol functional groups and the polar stationary phase enhances separation.
-
Optimize the Temperature Program: A slow, carefully optimized temperature ramp is crucial.
-
Initial Temperature: Start with an initial oven temperature below the boiling point of the lowest-boiling isomer. This allows for proper focusing of the analytes at the head of the column.
-
Ramp Rate: A slow ramp rate (e.g., 2-5 °C/min) will provide more time for the isomers to interact with the stationary phase, leading to better separation.[6]
-
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components of interest and include a hold time to remove any less volatile impurities.
-
-
Carrier Gas Flow Rate: Operate the carrier gas (typically helium or hydrogen) at its optimal linear velocity. This maximizes column efficiency. You can determine the optimal flow rate by performing a van Deemter plot analysis.
Q2: I'm observing peak tailing for my this compound peaks. What is the cause and how can I fix it?
A2: Peak tailing is often an indication of active sites within the GC system that interact undesirably with the polar alcohol molecules.[6][7]
-
Active Sites in the Inlet: The injection port liner is a common source of activity. Ensure you are using a deactivated (silanized) glass liner. Over time, liners can become contaminated or their deactivation can degrade. Regular replacement is recommended.[8][9]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. To remedy this, you can "bake out" the column at a high temperature (within its specified limits) or trim the first few centimeters of the column.[8][9]
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[6] Ensure the column is cut squarely and inserted to the correct depth as specified by the instrument manufacturer.
Q3: My quantitative results for this compound purity are not reproducible. What should I check?
A3: Reproducibility issues can stem from several factors, from sample introduction to data integration.
-
Injection Technique: If using manual injection, ensure a consistent and rapid injection technique. An autosampler will provide the best reproducibility.[9]
-
System Leaks: Leaks in the carrier gas flow path, particularly at the septum or column fittings, can cause fluctuations in flow rate and pressure, leading to variable retention times and peak areas.[8][9] Use an electronic leak detector to systematically check for leaks.
-
Integration Parameters: Incorrectly set integration parameters can lead to inconsistent peak area measurements, especially if the baseline is noisy or drifting. Review the integration settings to ensure that the baseline is being correctly drawn and that all peaks are being integrated consistently.
Workflow for this compound Purity Analysis by GC-FID
Caption: Workflow for this compound Purity Analysis by GC-FID.
Recommended GC-FID Operating Conditions (Example)
| Parameter | Value | Rationale |
| Column | Polar Wax Column (e.g., DB-WAX) | Provides selectivity for alcohol isomers. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for good resolution and capacity. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Hydrogen can provide faster analysis. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | Prevents column overloading. |
| Split Ratio | 50:1 | For purity analysis of a concentrated sample. |
| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min | Separates isomers and elutes potential impurities. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds with high sensitivity. |
| Detector Temp. | 260 °C | Prevents condensation of analytes in the detector. |
Section 2: Karl Fischer Titration for Moisture Content
The presence of water is a critical purity parameter for this compound, as it can affect its reactivity and performance in many applications. Karl Fischer (KF) titration is the gold standard for accurately determining water content.[10]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Karl Fischer titrator is giving me a high, unstable drift. What's the cause?
A1: A high and unstable drift indicates that moisture is entering the titration cell from the environment or is being generated by side reactions.[5]
-
Check for Leaks: The most common cause is atmospheric moisture leaking into the vessel. Inspect all seals, septa, and tubing connections to ensure they are airtight.[5] Replace the injection septum regularly.
-
Exhausted Molecular Sieves: The drying tubes on the titration vessel contain molecular sieves to prevent ambient moisture from entering. These will become saturated over time and need to be regenerated (by heating in an oven) or replaced.
-
Reagent Condition: Old or improperly stored KF reagents can absorb moisture. Use fresh, high-quality reagents and keep the bottles tightly sealed.
Q2: I suspect my this compound sample is undergoing a side reaction with the Karl Fischer reagents. How can I confirm this and what can I do?
A2: Side reactions can lead to inaccurate (either high or low) water content results. Ketones and aldehydes, which could be present as impurities, are known to react with the methanol in standard KF reagents to produce water, leading to erroneously high readings.[7]
-
Use Methanol-Free Reagents: If you suspect the presence of ketones or aldehydes, switch to a methanol-free KF reagent formulation.[7][10] These reagents are designed to suppress these side reactions.
-
Cool the Titration Cell: Some side reactions can be slowed down by performing the titration at a lower temperature.
-
Use a KF Oven: For difficult samples, a Karl Fischer oven can be used. The sample is heated in a sealed vial, and the evaporated water is carried by a dry, inert gas into the titration cell, leaving the interfering sample matrix behind.[5]
Q3: The endpoint of my titration is sluggish and not sharp. What could be the issue?
A3: A sluggish endpoint can be caused by several factors related to the electrode and the sample.
-
Dirty Electrode: The platinum pins of the indicator electrode can become coated with sample residue, which impairs its ability to detect the endpoint. Clean the electrode pins carefully with a suitable solvent and a soft cloth.
-
Poor Sample Solubility: this compound, being a long-chain alcohol, may not be perfectly soluble in standard methanol-based KF solvents.[11] This can lead to slow water release. The addition of a co-solvent like propanol or chloroform can improve solubility.
-
Stirring Speed: Ensure that the magnetic stirrer is set to a speed that creates a good vortex without splashing the solution onto the walls of the vessel. Efficient stirring is crucial for a rapid and sharp endpoint.
Troubleshooting Logic for Karl Fischer Titration
Caption: Troubleshooting Decision Tree for Karl Fischer Titration.
Section 3: Spectroscopic Techniques (FT-IR and NMR) for Qualitative Analysis
While GC is the primary tool for quantification, spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for qualitative analysis, such as identifying unknown impurities and confirming the isomeric nature of the material.
Frequently Asked Questions (FAQs)
Q1: Can I use FT-IR to determine the purity of this compound?
A1: FT-IR is generally not a quantitative technique for high-purity materials. However, it is an excellent and rapid method for identifying the presence of certain types of impurities.[12]
-
Water: The presence of significant amounts of water will be evident by a broad O-H stretching band around 3200-3500 cm⁻¹.
-
Carbonyl Impurities: If the this compound has oxidized, you may see a sharp C=O stretching peak around 1700-1750 cm⁻¹, indicating the presence of aldehydes or ketones.
-
Hydrocarbon Impurities: The absence of the characteristic broad O-H peak would indicate a non-alcoholic impurity.
Essentially, you would compare the FT-IR spectrum of your sample to that of a high-purity reference standard. The appearance of new, unexpected peaks is a clear indication of contamination.[12]
Q2: How can NMR spectroscopy help in the analysis of this compound?
A2: NMR spectroscopy is a powerful tool for structural elucidation and can be used to analyze the isomeric composition of this compound.[13][14]
-
Isomer Identification: Different isomers of this compound will have unique ¹H and ¹³C NMR spectra. The chemical shifts and splitting patterns of the signals are highly sensitive to the branching of the carbon chain.[13] By comparing the sample's spectrum to reference spectra of known isomers, you can identify the major components of the mixture.
-
Quantitative NMR (qNMR): While more complex to set up than GC, qNMR can be used for quantitative analysis of the isomer distribution and for determining purity against a certified internal standard.[15][16] The integral of each signal is directly proportional to the number of nuclei it represents, allowing for accurate quantification.[17]
Q3: I have an unknown peak in my GC chromatogram. Can I use these spectroscopic techniques to identify it?
A3: Yes, especially if you can isolate the impurity. Hyphenated techniques like GC-MS (Gas Chromatography-Mass Spectrometry) are ideal for this, as the mass spectrum provides a molecular fingerprint of the eluting compound.[18] If you can collect a fraction corresponding to the unknown peak, you can then analyze it by FT-IR and NMR to elucidate its structure.
Section 4: Method Validation
To ensure the trustworthiness of your purity analysis, the analytical methods themselves must be validated.[8][19][20] Method validation establishes documented evidence that the procedure is suitable for its intended purpose.[20]
Key Validation Parameters
| Parameter | Description | How to Assess |
| Specificity | The ability to assess the analyte in the presence of other components (e.g., impurities, other isomers). | Spike the this compound sample with known potential impurities and demonstrate that they are well-separated from the main peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Analyze a series of calibration standards at different concentrations and plot the response versus concentration. The correlation coefficient (R²) should be close to 1. |
| Accuracy | The closeness of the test results to the true value. | Analyze a sample with a known concentration (a certified reference material, if available) or by spiking a sample with a known amount of analyte and calculating the percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: Analyze the same sample multiple times on the same day with the same operator and instrument. Intermediate Precision: Vary conditions such as day, analyst, or instrument. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determine the concentration at which the signal-to-noise ratio is approximately 10:1, or where the precision (RSD) is within an acceptable range (e.g., <10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Make small changes to parameters like GC oven temperature, flow rate, or KF reagent batch and observe the effect on the results. |
A properly validated analytical method provides a high degree of assurance in the quality and purity of your this compound.[20]
References
- 1. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 25339-17-7: this compound | CymitQuimica [cymitquimica.com]
- 3. russianlawjournal.org [russianlawjournal.org]
- 4. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 5. academic.oup.com [academic.oup.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. dl.icdst.org [dl.icdst.org]
- 11. quveon.com [quveon.com]
- 12. This compound, 25339-17-7 [thegoodscentscompany.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. scribd.com [scribd.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. emerypharma.com [emerypharma.com]
- 17. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 18. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Strategies for Removing Residual Isodecanol from Polymer Films
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with removing residual isodecanol from polymer films. As a high-boiling point solvent, this compound can be particularly tenacious, and its incomplete removal can significantly impact the final product's properties, performance, and safety.[1] This resource is designed to equip you with the knowledge to effectively tackle this common experimental hurdle.
The Challenge of Residual this compound
This compound, a long-chain alcohol, is often employed as a solvent in polymer synthesis and film casting due to its excellent solvency for a wide range of polymers. However, its high boiling point (approximately 220 °C) makes its removal from the final polymer film a significant challenge. Incomplete removal can lead to several undesirable consequences:
-
Altered Mechanical Properties: Residual this compound can act as a plasticizer, affecting the film's tensile strength, elongation, and hardness.[1]
-
Impact on Drug Release Profiles: In drug-eluting coatings, the presence of residual solvent can alter the polymer matrix's morphology and, consequently, the drug release kinetics.[2]
-
Reduced Biocompatibility and Safety Concerns: For biomedical applications, residual solvents can pose a toxic risk and compromise the biocompatibility of the material.[3]
-
Surface Defects: Incomplete solvent removal can lead to surface imperfections such as tackiness, blistering, or opacity in the polymer film.
The following sections provide detailed troubleshooting guides and FAQs for the most common techniques used to remove residual this compound.
Troubleshooting and FAQs
Section 1: Thermal Annealing
Thermal annealing is a common method for removing residual solvents by heating the polymer film to a temperature that facilitates solvent evaporation. However, with a high-boiling point solvent like this compound, this process requires careful optimization to avoid polymer degradation.[1]
Frequently Asked Questions (FAQs):
Q1: My polymer film is showing signs of discoloration and brittleness after thermal annealing. What is happening and how can I prevent it?
A1: Discoloration and brittleness are classic signs of thermal degradation of the polymer.[1] This occurs when the annealing temperature is too high or the duration is too long. This compound's high boiling point necessitates elevated temperatures for its removal, which can approach or exceed the degradation temperature of some polymers.
Troubleshooting Steps:
-
Determine the Polymer's Thermal Properties: Before annealing, it is crucial to know the glass transition temperature (Tg) and the thermal degradation temperature (Td) of your polymer. These can be determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Optimize Annealing Temperature: As a rule of thumb, the annealing temperature should be kept below the polymer's Td. For amorphous polymers, annealing slightly above the Tg can enhance solvent removal by increasing polymer chain mobility.
-
Reduce Annealing Time: If you observe degradation, try reducing the annealing time. It's a trade-off between solvent removal and polymer integrity.
-
Consider a Vacuum Oven: Combining thermal annealing with a vacuum can significantly lower the boiling point of this compound, allowing for effective removal at a lower temperature, thus minimizing the risk of polymer degradation.
Q2: I've annealed my film for an extended period, but I'm still detecting significant levels of residual this compound. Why is this happening?
A2: This is a common issue with high-boiling point solvents. Several factors could be at play:
-
Insufficient Temperature: The annealing temperature may not be high enough to provide the necessary vapor pressure for this compound to evaporate efficiently.
-
Film Thickness: Thicker films present a longer diffusion path for the solvent to travel to the surface, making complete removal more challenging.
-
Poor Airflow: In a conventional oven, inadequate airflow over the film's surface can lead to a localized saturation of this compound vapor, hindering further evaporation.
Troubleshooting Steps:
-
Gradual Temperature Increase: Instead of a single high temperature, try a stepwise annealing process, gradually increasing the temperature. This can sometimes be more effective at removing trapped solvent without shocking the polymer.
-
Optimize Film Thickness: If possible, cast thinner films to reduce the diffusion path length for the solvent.
-
Ensure Adequate Ventilation: If using a conventional oven, ensure there is good air circulation. For more precise control, a vacuum oven is highly recommended.
-
Verification with Analytics: Use a sensitive analytical technique like headspace gas chromatography-mass spectrometry (GC-MS) to accurately quantify the residual this compound levels and determine the effectiveness of your process changes.[4][5]
Section 2: Vacuum Drying
Vacuum drying is a more controlled method for solvent removal, as it lowers the solvent's boiling point. This is particularly advantageous for high-boiling point solvents like this compound and for heat-sensitive polymers.
Frequently Asked Questions (FAQs):
Q1: What are the optimal vacuum pressure and temperature settings for removing this compound?
A1: The optimal settings are highly dependent on the specific polymer and the desired level of residual solvent. There is no one-size-fits-all answer.
Troubleshooting and Optimization Protocol:
-
Initial Assessment: Start with a moderate vacuum (e.g., 20-30 inHg) and a temperature safely below the polymer's Tg.
-
Incremental Adjustments: Gradually increase the temperature in small increments (e.g., 5-10 °C) while monitoring the residual solvent levels using headspace GC-MS.
-
Pressure Optimization: Once a suitable temperature is identified, you can experiment with increasing the vacuum level to further enhance the evaporation rate.
-
Time Study: Conduct a time course study at the optimized temperature and pressure to determine the minimum time required to reach your target residual solvent level.
Q2: I'm using a vacuum oven, but the removal of this compound is still very slow. What could be the issue?
A2: Several factors can contribute to slow drying rates even under vacuum:
-
Vacuum Pump Performance: An inefficient or improperly maintained vacuum pump may not be achieving the set vacuum level.
-
System Leaks: Leaks in the vacuum oven seals or connections can compromise the vacuum integrity.
-
Cold Trapping: Inadequate cold trapping can lead to this compound vapor re-condensing and re-contaminating the system.
-
Surface Area: The geometry of your film in the oven can affect the surface area available for evaporation.
Troubleshooting Steps:
-
Verify Vacuum Level: Use a calibrated vacuum gauge to confirm that your oven is reaching and maintaining the desired pressure.
-
Check for Leaks: Inspect all seals and connections for any signs of wear or damage. A leak test can be performed if necessary.
-
Ensure Proper Cold Trapping: Use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) between the oven and the pump to efficiently capture this compound vapors.
-
Maximize Surface Area: Position your films in the oven to maximize the exposed surface area. Using perforated trays can improve vapor removal from the underside of the film.
Section 3: Solvent Extraction / Anti-Solvent Precipitation
This technique involves immersing the polymer film in a liquid (an "anti-solvent") in which the polymer is insoluble, but the residual this compound is soluble. The this compound then diffuses out of the polymer film and into the anti-solvent.
Frequently Asked Questions (FAQs):
Q1: How do I choose the right anti-solvent for my polymer and this compound?
A1: The selection of an appropriate anti-solvent is critical for the success of this method. The ideal anti-solvent should have the following characteristics:
-
High Solubility for this compound: To create a strong driving force for extraction.
-
Poor Solubility for the Polymer: To prevent the film from dissolving or swelling excessively.
-
Miscibility with this compound: The two solvents should be miscible.
-
Volatility: A volatile anti-solvent is easier to remove from the film in a final drying step.
-
Safety and Environmental Considerations: The anti-solvent should be as safe and environmentally friendly as possible.
Selection Strategy:
-
Consult Solubility Charts and Databases: Start by reviewing polymer and solvent solubility data.
-
Consider Hansen Solubility Parameters (HSP): HSP can be a useful tool for predicting the compatibility of polymers and solvents.
-
Empirical Testing: It is always recommended to perform small-scale tests with a few candidate anti-solvents to observe their effect on the polymer film.
Q2: The solvent extraction process is not removing all the this compound. How can I improve the efficiency?
A2: Incomplete extraction can be due to several factors.
Troubleshooting Steps:
-
Increase Agitation: Gentle agitation of the anti-solvent bath can enhance mass transfer by reducing the boundary layer at the film's surface.
-
Increase Temperature: Performing the extraction at a slightly elevated temperature (well below the polymer's Tg) can increase the diffusion rate of this compound out of the film.
-
Multiple Extraction Steps: A series of shorter extractions with fresh anti-solvent will be more effective than a single long extraction.
-
Change the Anti-Solvent: If efficiency remains low, you may need to select a different anti-solvent with a higher affinity for this compound.
-
Post-Extraction Drying: After extraction, a final vacuum drying step is necessary to remove the anti-solvent.
Section 4: Supercritical Fluid Extraction (SFE)
SFE, most commonly using carbon dioxide (CO2), is a powerful technique for removing residual solvents. In its supercritical state, CO2 has properties of both a liquid and a gas, allowing it to efficiently penetrate the polymer matrix and dissolve this compound.
Frequently Asked Questions (FAQs):
Q1: What are the main advantages of using supercritical CO2 for this compound removal?
A1: Supercritical CO2 extraction offers several key advantages:
-
High Efficiency: It can be very effective at removing high-boiling point solvents.
-
Mild Operating Conditions: Extractions can often be performed at relatively low temperatures, which is ideal for heat-sensitive polymers.
-
"Green" Solvent: CO2 is non-toxic, non-flammable, and readily available.
-
No Residual Solvent: After the process, the CO2 is simply depressurized and evaporates, leaving no solvent residue.
-
Tunable Solvating Power: The solvating power of supercritical CO2 can be precisely controlled by adjusting the pressure and temperature.
Q2: What is a general protocol for removing this compound using supercritical CO2?
A2: The following is a general step-by-step protocol. Note that specific parameters will need to be optimized for your particular polymer and system.
Experimental Protocol: Supercritical CO2 Extraction
-
Sample Preparation: Place the polymer film in the extraction vessel.
-
System Pressurization and Heating: Seal the vessel and introduce CO2. Increase the pressure and temperature to bring the CO2 to its supercritical state (above 73.8 bar and 31.1 °C).
-
Extraction: Flow the supercritical CO2 through the vessel containing the polymer film. The this compound will be dissolved into the supercritical fluid.
-
Separation: Route the CO2-isodecanol mixture to a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, and the this compound to precipitate out for collection.
-
CO2 Recycling: The gaseous CO2 can be re-pressurized and recycled back into the system.
-
Depressurization and Sample Retrieval: After the desired extraction time, slowly depressurize the extraction vessel and retrieve the polymer film.
Data Presentation and Visualization
Table 1: Comparison of this compound Removal Strategies
| Technique | Principle | Advantages | Disadvantages | Key Parameters to Optimize |
| Thermal Annealing | Evaporation at elevated temperatures. | Simple, low-cost equipment. | Risk of polymer degradation, may be ineffective for thick films. | Temperature, Time, Airflow. |
| Vacuum Drying | Evaporation at reduced pressure. | Lower temperatures, suitable for heat-sensitive polymers. | Requires vacuum equipment, potential for slow kinetics. | Temperature, Vacuum Level, Time. |
| Solvent Extraction | Diffusion into an anti-solvent. | Effective for some systems, can be performed at room temperature. | Requires an appropriate anti-solvent, adds an extra drying step. | Anti-solvent choice, Temperature, Agitation, Time. |
| Supercritical CO2 Extraction | Dissolution into a supercritical fluid. | Highly efficient, mild conditions, "green" solvent. | High initial equipment cost, requires specialized expertise. | Pressure, Temperature, Flow Rate, Time. |
Diagram 1: Decision-Making Workflow for this compound Removal
Caption: Decision workflow for selecting an this compound removal strategy.
Analytical Verification: Quantifying Residual this compound
Accurate quantification of residual this compound is essential for process validation and quality control. The industry-standard technique for this is Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS) .[4][5][6]
Protocol: Headspace GC-MS for Residual this compound
-
Sample Preparation: Accurately weigh a known amount of the polymer film and place it into a headspace vial. Seal the vial tightly.
-
Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature for a set time (e.g., 100°C for 30 minutes). This allows the volatile this compound to partition into the headspace (the gas phase) above the sample.
-
Injection: A heated syringe automatically draws a sample of the headspace gas and injects it into the gas chromatograph.
-
Separation: The GC column separates the this compound from other volatile components based on their boiling points and interactions with the column's stationary phase.
-
Detection and Quantification: The mass spectrometer detects the this compound as it elutes from the column, providing both identification (based on its mass spectrum) and quantification (based on the peak area).
-
Calibration: A calibration curve is generated using standards of known this compound concentrations to accurately quantify the amount in the polymer sample.
Diagram 2: Workflow for Headspace GC-MS Analysis
References
- 1. Influence of residual solvents on the physical properties of transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis and Yield of Isodecanol-Derived Surfactants
Welcome to the technical support center dedicated to advancing your research in the synthesis of isodecanol-derived surfactants. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of surfactant synthesis, troubleshoot common experimental hurdles, and ultimately improve the yield and purity of your target molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, practical solutions to specific challenges you may encounter.
Introduction to this compound-Derived Surfactants
This compound, a branched-chain C10 fatty alcohol, is a crucial intermediate in the chemical industry, valued for its role in producing a variety of essential compounds.[1][2] One of its most significant applications is in the synthesis of nonionic surfactants, primarily this compound ethoxylates.[1][3][4] These surfactants are produced through the ethoxylation of this compound and are prized for their excellent wetting, emulsifying, and detergency properties, making them valuable components in industrial cleaners, agricultural formulations, and personal care products.[3][4][5][6]
The synthesis of these surfactants, while conceptually straightforward, presents numerous practical challenges that can impact yield, purity, and performance. This guide will address these challenges in a direct question-and-answer format, providing you with the knowledge to optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you might encounter during the synthesis of this compound-derived surfactants and offers actionable solutions.
Question 1: My ethoxylation reaction is resulting in a low yield of the desired this compound ethoxylate. What are the likely causes and how can I improve the conversion rate?
Answer:
Low yield in an ethoxylation reaction is a common issue that can often be traced back to several key factors related to reaction conditions and catalyst efficiency.
Causality Behind Low Yield:
-
Suboptimal Reaction Temperature and Pressure: The ethoxylation of alcohols is a highly exothermic reaction.[7][8] Inadequate temperature control can either slow the reaction down if too low, or lead to unwanted side reactions if too high.[9] Typically, industrial ethoxylation is carried out at temperatures between 130-180°C and pressures of 1-6 atmospheres.[8][10]
-
Inefficient Catalyst Activity: The choice and concentration of the catalyst are paramount. Basic catalysts like potassium hydroxide (KOH) are commonly used to facilitate the insertion of ethylene oxide (EO).[7] Insufficient catalyst concentration will result in a sluggish reaction, while an inappropriate catalyst may not effectively promote the desired reaction pathway.[11][12]
-
Presence of Impurities: Water or other protic impurities in the this compound or the reaction system can react with ethylene oxide to form polyethylene glycols (PEGs), a common and undesirable byproduct that consumes your reactant and complicates purification.[11][12]
Step-by-Step Protocol for Yield Improvement:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry your glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or commercially available anhydrous this compound. If necessary, dry the this compound over molecular sieves (3Å or 4Å) prior to use.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing reactants to remove atmospheric moisture and oxygen.
-
-
Optimize Catalyst Concentration and Activation:
-
For basic catalysis (e.g., KOH), a typical concentration is 0.1-1.0% by weight of the this compound.[10]
-
To ensure the formation of the highly reactive alkoxide, heat the this compound and catalyst under vacuum to remove any water formed during the initial acid-base reaction before introducing ethylene oxide.
-
-
Precise Control of Reaction Parameters:
-
Maintain the reaction temperature within the optimal range (typically 130-180°C) using a well-calibrated heating mantle and temperature controller.[8]
-
Introduce ethylene oxide at a controlled rate to manage the exothermic nature of the reaction and maintain a steady pressure.[8] A sudden drop in pressure indicates the consumption of EO, and the feed rate can be adjusted accordingly.
-
-
Monitor Reaction Progress:
-
If your reactor setup allows, periodically take small aliquots of the reaction mixture (with extreme caution due to the hazardous nature of ethylene oxide) to analyze by techniques like Gas Chromatography (GC) to monitor the disappearance of the starting this compound.
-
Question 2: My final product contains a high concentration of polyethylene glycols (PEGs). How can I minimize the formation of this byproduct?
Answer:
The formation of PEGs is a prevalent side reaction in ethoxylation, primarily caused by the reaction of ethylene oxide with water.[11][12] Minimizing its formation is crucial for obtaining a high-purity product.
Primary Cause of PEG Formation:
-
Presence of Water: As mentioned previously, water is the primary culprit. It can be introduced through wet reactants, solvents, or from the atmosphere.
Strategies to Minimize PEG Formation:
-
Stringent Anhydrous Technique: Re-emphasizing the importance of a dry reaction system is critical. Follow all the steps outlined in the previous answer for ensuring anhydrous conditions.
-
Use of High-Purity Reactants: Source the highest purity this compound and ethylene oxide available. Lower-grade reactants may contain higher levels of water or other reactive impurities.
-
Catalyst Selection: While basic catalysts are common, certain heterogeneous or more sophisticated catalysts can offer higher selectivity and reduce byproduct formation.[7][11][12] Researching catalysts that favor the alcohol ethoxylation pathway over the reaction with water may be beneficial for your specific application.
Question 3: The distribution of ethoxylate chain lengths in my product is very broad. How can I achieve a narrower distribution?
Answer:
A broad distribution of ethoxylate chain lengths (polydispersity) is a characteristic of conventional base-catalyzed ethoxylation.[11][12] This is because the ethoxylated alcohol can be more prone to further ethoxylation than the starting alcohol.[7] For many applications, a narrow-range ethoxylate is desirable as it provides more consistent properties.
Factors Influencing Ethoxylate Distribution:
-
Catalyst Type: This is the most significant factor.[11][12] Conventional basic catalysts like NaOH and KOH typically produce a broad, Poisson-like distribution.[11]
-
Reaction Conditions: While less impactful than the catalyst, temperature and pressure can have some effect on the distribution.
Methods to Achieve a Narrower Distribution:
-
Advanced Catalysis:
-
Acidic Catalysts: Lewis acids such as BF₃ and SnCl₄ can produce a narrower distribution but may also lead to the formation of other byproducts like dioxanes.[11][12]
-
Heterogeneous Catalysts: Catalysts like certain mixed metal oxides or mercarbide have been shown to produce narrow-range ethoxylates.[11][12] These catalysts often work by providing a surface on which the reaction is constrained.
-
Proprietary Catalysts: Many commercial processes for narrow-range ethoxylates utilize proprietary catalyst systems. Exploring the scientific literature for recent advancements in ethoxylation catalysis is recommended.
-
Illustrative Workflow for Catalyst Screening:
Below is a conceptual workflow for screening different catalysts to achieve a narrow-range ethoxylation.
Question 4: I am having difficulty removing the catalyst and unreacted this compound from my final product. What are the best purification methods?
Answer:
Post-reaction purification is a critical step to ensure the quality and performance of your surfactant. The choice of method depends on the nature of the catalyst and the impurities present.
Purification Strategies:
-
Catalyst Neutralization and Removal:
-
Basic Catalysts (e.g., KOH, NaOH): After the reaction is complete, cool the mixture and neutralize the catalyst with an acid such as acetic acid, phosphoric acid, or even by bubbling carbon dioxide through the mixture. The resulting salt can often be removed by filtration.
-
Acidic Catalysts (e.g., Lewis Acids): These can be neutralized with a base, followed by filtration of the resulting salt.
-
Heterogeneous Catalysts: One of the main advantages of solid catalysts is their straightforward removal by simple filtration at the end of the reaction.[11]
-
-
Removal of Unreacted this compound:
-
Vacuum Distillation/Stripping: Unreacted this compound is more volatile than the ethoxylated product. Applying vacuum at an elevated temperature can effectively strip off the residual starting material. Steam stripping is also a common industrial method.[13]
-
-
Removal of PEGs and Other Byproducts:
-
Solvent Extraction: This can be effective but requires careful selection of solvents to selectively dissolve the impurities without removing a significant amount of the desired product.
-
Chromatography: For laboratory-scale purification, column chromatography using silica gel or alumina can be highly effective in separating the desired surfactant from both less polar (unreacted alcohol) and more polar (PEGs) impurities.[14]
-
Data Summary: Purification Method Selection
| Impurity | Recommended Purification Method | Principle of Separation |
| Basic Catalyst (e.g., KOH) | Neutralization with acid, followed by filtration | Conversion to a solid salt |
| Unreacted this compound | Vacuum Distillation / Steam Stripping | Difference in volatility |
| Polyethylene Glycols (PEGs) | Column Chromatography / Solvent Extraction | Difference in polarity |
| Heterogeneous Catalyst | Filtration | Solid-liquid separation |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for base-catalyzed ethoxylation of this compound?
A1: The base-catalyzed ethoxylation proceeds through a nucleophilic ring-opening of ethylene oxide. The process can be summarized in the following steps:
-
Deprotonation: The basic catalyst (e.g., KOH) deprotonates the this compound to form a more nucleophilic isodecyloxide anion.
-
Nucleophilic Attack: The isodecyloxide anion attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide ring.
-
Chain Propagation: The newly formed alkoxide can then attack another molecule of ethylene oxide, propagating the polyether chain. This process continues until the desired degree of ethoxylation is achieved.
Q2: How do I characterize my synthesized this compound ethoxylate to confirm its structure and purity?
A2: A combination of analytical techniques is typically employed for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the isodecyl group and the polyethylene glycol chain. The ratio of the integrals of the signals from the alkyl chain to those of the ethoxy groups can be used to estimate the average degree of ethoxylation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the terminal alcohol and the characteristic C-O-C stretch of the ether linkages.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the distribution of ethoxylate oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the more volatile components, such as unreacted this compound.
-
Hydroxyl Number Titration: A chemical method to determine the concentration of hydroxyl groups, which can be used to calculate the average molecular weight.[15]
Q3: Are there any significant safety concerns when performing ethoxylation reactions?
A3: Yes, ethoxylation reactions must be conducted with extreme caution.
-
Ethylene Oxide (EO): EO is a highly flammable, toxic, and carcinogenic gas. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a thermal runaway if the addition of EO is not carefully controlled, potentially causing a dangerous increase in temperature and pressure.[7][8][16] A robust cooling system and pressure-rated reaction vessel are essential.
-
Catalyst Handling: The catalysts used (e.g., strong bases or Lewis acids) are often corrosive and require careful handling.
Always consult the Material Safety Data Sheets (MSDS) for all chemicals and perform a thorough risk assessment before beginning any experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taminkalatak.com [taminkalatak.com]
- 4. nbinno.com [nbinno.com]
- 5. glorywh.com [glorywh.com]
- 6. Isodecyl Alcohol Ethoxylate CAS 78330-20-8 - Buy Isodecyl Alcohol Ethoxylate, 78330-20-8, CAS 78330-20-8 Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 7. Ethoxylation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 10. chemstations.com [chemstations.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2002081381A1 - Method for removing impurities from surfactant solutions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. en.psgraw.com [en.psgraw.com]
- 16. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
Troubleshooting phase separation in isodecanol-based microemulsions
Welcome to the technical support center for isodecanol-based microemulsions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and stabilizing these versatile delivery systems. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly phase separation.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Phase Separation
Phase separation is a primary indicator of instability in a microemulsion system.[1] This guide provides a systematic approach to identifying the root cause and implementing corrective actions.
Immediate Phase Separation or Cloudiness Upon Formulation
This issue typically points to fundamental problems with the formulation's components or their ratios.
Question: My formulation turns cloudy or separates into distinct layers immediately after I mix the components. What's going on?
Answer: Immediate instability suggests that the system's components are not able to form a thermodynamically stable microemulsion. The primary culprits are an incorrect hydrophilic-lipophilic balance (HLB) of the surfactant system or an insufficient concentration of the surfactant and co-surfactant mixture (Smix).[2]
Causality Explained: A microemulsion forms spontaneously when the interfacial tension between the oil (this compound) and water phases is reduced to an ultra-low level by the surfactant and co-surfactant.[3] The HLB of the surfactant system must be matched to the required HLB of the oil phase to achieve this. If the HLB is incorrect, the surfactants will not efficiently pack at the oil-water interface, leading to high interfacial tension and a failure to form a stable, transparent system. Similarly, if the concentration of the Smix is too low, there simply aren't enough emulsifier molecules to cover the vast interfacial area created in a microemulsion.[4]
Troubleshooting Steps:
-
Verify and Adjust the HLB: For an oil-in-water (o/w) microemulsion with this compound, you may need to blend high and low HLB surfactants to achieve the optimal value.
-
Increase Smix Concentration: Systematically increase the total concentration of your surfactant and co-surfactant mixture.
-
Construct a Pseudo-Ternary Phase Diagram: This is the most scientific approach to identifying the stable microemulsion region for your specific components and their ratios.[2][5]
Delayed Phase Separation (Hours to Days)
When a microemulsion appears stable initially but separates over time, more subtle destabilization mechanisms are at play.
Question: My this compound-based microemulsion looked perfect—clear and stable—but after a day, I see a creamy layer or complete phase separation. Why?
Answer: Delayed phase separation often points to Ostwald ripening or a formulation that is on the edge of the stability window in its phase diagram.[2][6]
Causality Explained:
-
Ostwald Ripening: In a microemulsion, there is a natural, albeit slow, tendency for smaller droplets to dissolve and for their components to diffuse through the continuous phase and deposit onto larger droplets.[7] This process is driven by the difference in Laplace pressure between small and large droplets. Over time, this leads to an increase in the average droplet size and eventually to visible phase separation. A well-formulated interfacial film created by the surfactant and co-surfactant is crucial to slowing this process.[7]
-
Sub-optimal Formulation: Your formulation's composition might be located near a phase boundary in the pseudo-ternary phase diagram.[7] Even minor environmental fluctuations, such as a small change in temperature, can be enough to push the system from a single-phase microemulsion region into a two-phase, unstable state.[7][8]
Troubleshooting Steps:
-
Optimize the Surfactant-to-Co-surfactant (Smix) Ratio: Experiment with different ratios (e.g., 1:2, 1:1, 2:1) to create a more robust and flexible interfacial film that can better resist Ostwald ripening.[2][7]
-
Adjust Component Ratios: If you have a phase diagram, reformulate your microemulsion to be closer to the center of the stable region. This provides a larger buffer against environmental changes.[2]
-
Characterize Droplet Size Over Time: Use Dynamic Light Scattering (DLS) to monitor the droplet size and Polydispersity Index (PDI) over several days. A significant increase in size is indicative of Ostwald ripening.[2]
Phase Separation Induced by Changes in Environmental Conditions
Microemulsions are thermodynamically stable only within a specific range of conditions.
Question: My microemulsion is stable at room temperature, but it separates when I store it in the refrigerator or a warm incubator. What is the cause?
Answer: Temperature fluctuations can significantly impact the stability of your this compound-based microemulsion.[3] Changes in temperature can alter the solubility of the components, particularly non-ionic surfactants, and affect the curvature of the interfacial film.[9] Similarly, changes in pH or the addition of electrolytes can destabilize the system.[10][11]
Causality Explained:
-
Temperature: The solubility of many non-ionic surfactants in water is temperature-dependent. For instance, surfactants with polyoxyethylene (PEO) headgroups become less soluble as the temperature increases, which can lead to phase inversion or separation.[9] This is related to the phase inversion temperature (PIT) of the system.
-
pH and Electrolytes: Changes in pH can alter the charge of ionic surfactants or any ionizable components in your formulation, affecting their interaction and packing at the interface.[10][11] High concentrations of electrolytes can screen the electrostatic repulsion between charged surfactant headgroups, leading to droplet aggregation and coalescence.[12]
Troubleshooting Steps:
-
Conduct Thermodynamic Stability Studies: Subject your microemulsion to rigorous stability testing, including multiple freeze-thaw cycles (e.g., -20°C to 25°C) and elevated temperature storage (e.g., 40°C).[2] A stable formulation should withstand these changes without phase separation.[2]
-
Control the pH: If your formulation contains pH-sensitive components, use a suitable buffer system in the aqueous phase.[13]
-
Evaluate Salt Tolerance: If your application requires the presence of electrolytes, test the stability of your microemulsion at the required salt concentration. You may need to adjust the surfactant system to one that is more salt-tolerant.[14]
Instability After Adding an Active Pharmaceutical Ingredient (API)
The addition of a new component can disrupt the delicate equilibrium of a microemulsion.
Question: My placebo microemulsion is perfectly stable, but it phase separates as soon as I add my active drug.
Answer: The introduction of an API can disrupt the microemulsion's stability by altering the required HLB of the oil phase or by partitioning at the oil-water interface and disrupting the surfactant film.[2]
Causality Explained: The API is a new chemical entity within the system. If it is lipophilic, it becomes part of the oil phase, potentially changing the overall polarity and thus the required HLB for emulsification. If the API has some amphiphilic character, it may compete with the surfactant and co-surfactant at the interface, disrupting the optimal packing and integrity of the interfacial film.
Troubleshooting Steps:
-
Re-optimize the Formulation: After incorporating the API, you may need to re-construct the pseudo-ternary phase diagram to find the new stable microemulsion region.
-
Increase the Smix Concentration: A higher concentration of the surfactant and co-surfactant may be necessary to effectively encapsulate the API and maintain a stable interface.[2]
-
Consider the API's Solubility: Ensure the API is fully solubilized in the oil phase before the emulsification step. If the API has poor solubility in this compound, you may need to consider a different oil or a co-solvent.
| Problem | Potential Cause | Recommended Action |
| Immediate Cloudiness/Separation | Incorrect HLB of the surfactant system. | Blend high and low HLB surfactants to fine-tune the HLB value. |
| Insufficient Smix concentration. | Systematically increase the total Smix concentration and construct a phase diagram.[2] | |
| Delayed Phase Separation | Ostwald Ripening. | Optimize the Smix ratio to create a more robust interfacial film. |
| Formulation is near a phase boundary. | Adjust component ratios to move the formulation to the center of the stable region.[2] | |
| Temperature-Induced Separation | Component solubility changes with temperature. | Conduct freeze-thaw and elevated temperature stability studies.[2] |
| Phase inversion temperature reached. | Select surfactants less sensitive to temperature changes for your operating range. | |
| Instability After Adding API | API disrupts the interfacial film. | Increase the Smix concentration.[2] |
| API alters the required HLB of the oil phase. | Re-optimize the formulation and construct a new phase diagram with the API. |
Section 2: Experimental Protocols
Protocol 1: Constructing a Pseudo-Ternary Phase Diagram
This protocol is fundamental for identifying the stable microemulsion region for your specific components.[2][5]
Materials:
-
This compound (Oil Phase)
-
Surfactant (e.g., Tween 80, Span 80)
-
Co-surfactant (e.g., Propylene Glycol, Ethanol)
-
Deionized Water (Aqueous Phase)
-
Glass vials, magnetic stirrer, and burette
Methodology:
-
Prepare Surfactant/Co-surfactant Mixtures (Smix): Prepare different weight ratios of your surfactant and co-surfactant (Smix). Common ratios to test are 1:2, 1:1, and 2:1.[2]
-
Prepare Oil/Smix Mixtures: For each Smix ratio, prepare a series of mixtures of this compound and Smix in different weight ratios, from 1:9 to 9:1, in separate glass vials.[2]
-
Titrate with Water: Titrate each oil/Smix mixture with deionized water dropwise from a burette under constant, gentle magnetic stirring.[2]
-
Observe the Endpoint: After each addition of water, visually inspect the sample for transparency and homogeneity. The transition from a clear, single-phase microemulsion to a turbid or biphasic system is the endpoint.[2]
-
Plot the Diagram: Record the amount of water added to reach the endpoint for each oil/Smix mixture. Calculate the weight percentage of oil, water, and Smix for each point and plot the data on a ternary phase diagram to delineate the stable microemulsion region.[2]
Protocol 2: Thermodynamic Stability Testing
This protocol assesses the robustness of your microemulsion formulation.
Methodology:
-
Centrifugation: Centrifuge the microemulsion at 3500-5000 rpm for 30 minutes. A stable formulation will show no signs of phase separation.[2]
-
Freeze-Thaw Cycles: Subject the microemulsion to at least three cycles of freezing (e.g., -20°C for 48 hours) and thawing (room temperature for 48 hours). The formulation should remain clear and homogenous.[2]
-
Elevated Temperature Storage: Store the microemulsion at an elevated temperature (e.g., 40°C or 50°C) for a specified period (e.g., 4 weeks) and observe for any signs of instability.
Section 3: Visualizations
Troubleshooting Workflow for Phase Separation
Caption: A logical workflow for diagnosing phase separation.
Relationship of Components in a Stable Microemulsion
Caption: Interplay of components for microemulsion stability.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a microemulsion and how does it differ from a regular emulsion?
A: A microemulsion is a clear, transparent, thermodynamically stable dispersion of oil and water, stabilized by an interfacial film of surfactant, often in combination with a co-surfactant.[15] Unlike traditional emulsions, which are thermodynamically unstable and tend to separate over time, microemulsions form spontaneously and do not require high-energy input for their preparation.[3]
Q2: What is the role of a co-surfactant in an this compound-based microemulsion?
A: A co-surfactant, typically a short-chain alcohol like propylene glycol or ethanol, plays a crucial role in stabilizing the microemulsion.[13][15] It works in conjunction with the primary surfactant to further lower the interfacial tension between the this compound and water.[1] Additionally, it increases the fluidity and flexibility of the interfacial film, which is necessary for the spontaneous formation of the small droplets characteristic of a microemulsion.[15]
Q3: What analytical techniques are essential for characterizing my this compound-based microemulsion?
A: Several techniques are vital for proper characterization:
-
Dynamic Light Scattering (DLS): To measure the mean droplet size and polydispersity index (PDI). For a microemulsion, droplet sizes are typically below 100 nm.[2]
-
Visual Inspection and Turbidity: To assess clarity and homogeneity.
-
Conductivity Measurements: To determine the type of microemulsion (o/w, w/o, or bicontinuous).
-
Viscometry: To measure the flow behavior of the system.
-
Stability Studies: Including centrifugation and freeze-thaw cycles to assess physical stability.[2]
Q4: Can I use any surfactant and co-surfactant to make a microemulsion?
A: No, the selection of the surfactant and co-surfactant is critical and depends on the oil phase (this compound in this case).[4][16] The key is to achieve the correct hydrophilic-lipophilic balance (HLB) required by the oil to form a stable o/w or w/o microemulsion. The composition and ratio of the surfactant and co-surfactant are key variables that determine the physicochemical properties of the microemulsion.[4]
Q5: Why is constructing a phase diagram so important?
A: A pseudo-ternary phase diagram is a map that visually represents the stable, single-phase microemulsion region for a given set of components (oil, water, and Smix).[17] Constructing one allows you to:
-
Identify the exact concentration ranges of each component that will result in a stable microemulsion.[2]
-
Avoid trial-and-error formulation, saving time and resources.
-
Understand the phase behavior of your system and select formulations that are well within the stable region, making them more robust against environmental changes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. rjptonline.org [rjptonline.org]
- 5. impactfactor.org [impactfactor.org]
- 6. biolinscientific.com [biolinscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Brunel University Research Archive: Microemulsions formation, stability and their characterisations [bura.brunel.ac.uk]
- 9. Microemulsion Microstructure(s): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Phase Behaviour of Ph-Dependent Microemulsions At High Temperature and Salinities | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repository.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. Role of Surfactant and Co-surfactant in Microemulsion: A Review (2022) | Sagar N. Ande | 10 Citations [scispace.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Isodecanol Stability and Oxidation Prevention
Welcome to the technical support center for Isodecanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and oxidative stability of this compound. As Senior Application Scientists, we provide not just procedures, but the underlying scientific principles to ensure the integrity of your materials and experiments.
Troubleshooting Guide: Diagnosing and Resolving this compound Degradation
This section addresses specific issues you may encounter, providing explanations and actionable solutions.
Q1: My stored this compound, which was initially colorless, has developed a yellow tint and a sharp, unpleasant odor. What is the cause?
A1: The yellowing and development of a sharp odor are classic indicators of this compound oxidation. This compound is a secondary alcohol, and like many alcohols, it is susceptible to autoxidation when exposed to atmospheric oxygen.[1][2] This process is a slow, free-radical chain reaction accelerated by factors like heat, UV light, and the presence of metal ion contaminants.[3]
The primary oxidation products are hydroperoxides, which are unstable and can further decompose into secondary products like ketones and aldehydes .[4][5] These carbonyl compounds are often responsible for the observed yellowing and the characteristic sharp, acrid smell, which is distinct from the mild, alcoholic odor of pure this compound.[6]
Immediate Actions:
-
Isolate the Container: Move the container to a well-ventilated area, away from heat and other reactive chemicals.
-
Test for Peroxides: Before further use, it is critical to test the material for the presence of peroxides, as they can be shock-sensitive and pose an explosion hazard, especially upon heating or distillation.[1][3] Refer to the Protocol for Peroxide Detection below.
-
Evaluate for Use: If peroxides are below hazardous levels (typically <25 ppm, though this can vary), the material might still be unsuitable for high-purity applications due to the presence of aldehyde and ketone impurities. The suitability must be determined based on your experimental requirements.
Q2: I performed a peroxide test on my aged this compound, and it came back positive. What are the risks, and what is the appropriate course of action?
A2: A positive peroxide test indicates that the this compound has undergone oxidation and contains potentially hazardous levels of unstable peroxide compounds.[1] The primary risk associated with peroxides is their potential to decompose explosively . This risk is significantly amplified by heat, mechanical shock, or friction.[1][3] Attempting to distill or concentrate peroxide-contaminated this compound is extremely dangerous as it concentrates the peroxides in the distillation residue.[7][8]
Course of Action:
-
DO NOT MOVE OR DISTURB THE CONTAINER if you observe any solid crystals, precipitates, or a viscous layer, as these could be highly concentrated, shock-sensitive peroxides.[3] Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on disposal.
-
Quantify Peroxide Levels: If the material is visually clear, use peroxide test strips to estimate the concentration. Concentrations above 25-30 ppm are often considered hazardous and the material should be slated for disposal.[8]
-
Disposal: Label the container clearly as "Peroxide-Contaminated Waste" and follow your institution's hazardous waste disposal procedures. Do not mix it with other waste streams.
-
Review Storage Practices: A positive peroxide test is a clear signal that current storage protocols are insufficient. Implement the preventative measures outlined in the FAQ section below to avoid recurrence.
Q3: The purity of my this compound, as determined by GC analysis, is significantly lower than the manufacturer's specification. Could improper storage be the cause?
A3: Yes, improper storage is a very likely cause. The oxidation of this compound not only forms hazardous peroxides but also a range of stable impurities, primarily the corresponding ketones and aldehydes.[5][9] These impurities will appear as distinct peaks in a Gas Chromatography (GC) analysis, leading to a lower calculated purity for the this compound peak.
Furthermore, this compound stored in a humid environment or in a container that is not properly sealed can absorb atmospheric moisture, which may also impact its purity and suitability for water-sensitive applications.
Troubleshooting Steps:
-
Analyze for Known Oxidative Impurities: If possible, use GC-MS to identify the impurity peaks. The presence of C10 ketones would strongly support the hypothesis of oxidation.
-
Implement Preventative Storage: For all new and existing stock, immediately implement the best practices for long-term storage detailed below, including inert gas blanketing and storage in appropriate containers.
-
Qualify New Batches: Always qualify a new batch of this compound with your analytical method upon receipt to establish a baseline purity before placing it into long-term storage.
Frequently Asked Questions (FAQs) on this compound Storage
Q4: What are the ideal conditions for the long-term storage of this compound to prevent oxidation?
A4: The key to preventing oxidation is to control the environmental factors that initiate and propagate the process. The ideal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Displaces oxygen, which is essential for the autoxidation process to occur.[10][11] |
| Temperature | Cool, controlled room temperature | Reduces the rate of chemical reactions, including oxidation. Avoid heat sources.[3][6] |
| Light | Amber glass bottles or opaque containers | Protects from UV light, which can initiate the free-radical chain reaction of oxidation.[2][3] |
| Container | Tightly sealed, appropriate material | Prevents ingress of oxygen and moisture. Glass is preferred for purity. |
| Location | Well-ventilated, flammable liquids cabinet | Ensures safety in case of leaks and complies with fire codes.[12][13][14] |
| Incompatibles | Segregate from strong oxidizing agents | Prevents potentially violent reactions. Store separately.[13][15] |
Q5: How does inert gas blanketing work, and is it necessary for lab-scale storage?
A5: Inert gas blanketing, also known as padding, is the process of filling the vapor space (headspace) in a storage container with a dry, inert gas like nitrogen or argon.[11][16] This displaces the air, and most critically, the oxygen, preventing it from reacting with the this compound.[10] A slight positive pressure is maintained to ensure that any leaks result in the inert gas flowing out, rather than air flowing in.[16]
For long-term storage (>6 months) or for high-purity applications where even minimal degradation is unacceptable, blanketing is highly recommended, even at the lab scale. It is the most effective method for preventing oxidation.[17][18] See the protocol below for a lab-scale procedure.
Q6: Are antioxidants effective for stabilizing this compound, and which ones should I consider?
A6: Yes, antioxidants can be very effective. They function by interrupting the free-radical chain reaction of autoxidation.[19][20] Common choices for organic liquids include hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT). These molecules act as radical scavengers, donating a hydrogen atom to terminate the propagating radical chain.
However, the choice of antioxidant is application-dependent. You must consider:
-
Compatibility: The antioxidant must be soluble in this compound and not interfere with downstream applications or analyses.
-
Concentration: Typically used at low levels (50-200 ppm), but the optimal concentration should be determined experimentally.
-
Regulatory Acceptance: For drug development, the antioxidant must be an acceptable additive for the final product.
Before adding any substance to your this compound, it is crucial to validate its impact on your specific experimental system.
Q7: How frequently should I test my stored this compound for peroxides?
A7: The testing frequency depends on the storage conditions and age of the chemical. This compound, as a secondary alcohol, is known to be a potential peroxide former.[1][2][3]
-
Upon Opening: Test a new container upon opening to establish a baseline.
-
Routine Testing: For previously opened containers stored under air, test every 6 months .[3][8]
-
Before Use: Always test before distilling, evaporating, or concentrating the alcohol , regardless of its age.[3]
-
Inerted Containers: For containers stored under an inert gas blanket, testing frequency can be extended to every 12 months.
Record all test dates and results directly on a label affixed to the container.[2]
Diagrams and Workflows
This compound Handling and Storage Workflow
This workflow outlines the critical steps from receipt to long-term storage to ensure material integrity.
Caption: Workflow for proper handling of this compound.
Simplified Autoxidation Mechanism
This diagram illustrates the free-radical chain reaction responsible for this compound degradation.
Caption: this compound autoxidation free-radical pathway.
Experimental Protocols
Protocol 1: Lab-Scale Inert Gas Blanketing
This protocol describes a simple method for replacing the headspace of a solvent bottle with an inert gas.
Materials:
-
Bottle of this compound
-
Source of dry, high-purity nitrogen or argon with a regulator
-
Two long, clean needles (e.g., 18-gauge)
-
Tubing to connect the gas source to one of the needles
-
Septum cap to fit the this compound bottle (if available) or perform in a fume hood with careful handling.
Procedure:
-
Prepare the Gas Source: Set the regulator to a very low positive pressure (e.g., 1-2 psi). This should create a gentle gas flow, not a forceful jet.
-
Insert Needles: Carefully pierce the bottle's septum with both needles. One needle will be the gas inlet, and the other will be the vent. Position the inlet needle so its tip is in the headspace, well above the liquid level. Position the vent needle just through the septum.
-
Purge the Headspace: Start the gentle flow of inert gas through the inlet needle. The gas will fill the headspace and displace the lighter air, which will exit through the vent needle.
-
Purge Duration: Allow the gas to flow for 1-2 minutes for a 1L bottle. You can briefly hold a piece of paper near the vent outlet; when it flutters, it indicates gas is exiting.
-
Seal the Bottle: While the inert gas is still flowing, remove the vent needle first, then remove the gas inlet needle. This ensures the headspace remains at a slight positive pressure. Immediately replace the cap and tighten securely.
-
Label and Store: Label the bottle to indicate it has been blanketed with inert gas and record the date. Store as recommended.
Protocol 2: Peroxide Detection Using Commercial Test Strips
This is the most common and convenient method for routine screening.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)[21]
-
Sample of this compound
-
Deionized water
Procedure:
-
Follow Manufacturer's Instructions: The exact procedure may vary slightly by brand. The following is a general guide.[22]
-
Apply Solvent: Dip the test strip's reaction zone into the this compound sample for 1-2 seconds.
-
Evaporate Solvent: Remove the strip and allow the solvent to completely evaporate from the test pad. Waving the strip gently in the air can speed this up. For less volatile solvents, you can wick away excess with a lint-free wipe.[22]
-
Develop Color: Apply one drop of deionized water to the reaction zone.[22]
-
Read Result: Wait for the specified time (usually 15-30 seconds) and compare the color of the test pad to the color chart provided with the strips.[22]
-
Record and Dispose: Record the result (in ppm) and the date on the container's label. Dispose of the test strip according to lab procedures.
Protocol 3: Peroxide Detection via Potassium Iodide (KI) Method
This is a classic wet chemical test that provides a qualitative or semi-quantitative result.
Materials:
-
1-3 mL of the this compound sample
-
Equal volume of glacial acetic acid
-
Potassium Iodide (KI) solution (5-10%) or a few crystals of solid KI[3][23]
-
Test tube
Procedure:
-
Mix Reagents: In a clean test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[3]
-
Add Iodide: Add a few drops of the KI solution or a small crystal of solid KI.[3][23]
-
Observe: Shake the mixture and observe for any color change.
-
Interpret Results:
Safety Note: Always perform peroxide tests in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. bu.edu [bu.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. US2479111A - Production of hydrogen peroxide by the partial oxidation of alcohols - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 11. epcland.com [epcland.com]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. echemi.com [echemi.com]
- 14. NFPA 30 Storage of Flammable Liquids Regulations - Expert Advice [newpig.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. parker.com [parker.com]
- 17. Best practices in nitrogen blanketing [microsites.airproducts.com]
- 18. shell.com [shell.com]
- 19. Antioxidant nutrients and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 22. youtube.com [youtube.com]
- 23. Chemistry/Testing for Peroxides - WikiEducator [wikieducator.org]
Validation & Comparative
A Comparative Guide for the Senior Scientist: Isodecanol vs. 2-Ethylhexanol as Plasticizer Precursors
In the highly specialized field of polymer modification, the selection of a plasticizer precursor is a foundational decision that dictates the performance, longevity, and regulatory compliance of the final product. This guide offers a detailed comparative analysis of two pivotal C8 and C10 branched-chain alcohols, 2-ethylhexanol and isodecanol, which serve as precursors to the widely used plasticizers dioctyl phthalate (DOP or DEHP) and diisodecyl phthalate (DIDP), respectively. We will explore the causal links between alcohol structure and plasticizer performance, present validated experimental protocols, and discuss the critical regulatory landscape that is reshaping the industry.
The Foundational Role of the Alcohol Precursor
Phthalate plasticizers, synthesized by the esterification of phthalic anhydride with an alcohol, are integral to imparting flexibility to rigid polymers like PVC. The alcohol's molecular structure—specifically its carbon chain length and degree of branching—is not a trivial detail; it is the primary determinant of the plasticizer's key performance characteristics.
-
Chain Length: Directly correlates with molecular weight, which in turn influences volatility, migration resistance, and permanence. Longer chains generally lead to lower volatility and better permanence.
-
Branching: Affects the plasticizer's compatibility with the polymer matrix, its efficiency, and its low-temperature performance.
This analysis centers on the trade-offs between the C8 alcohol, 2-ethylhexanol, and the C10 alcohol, this compound.
Structural and Synthetic Overview
The synthesis of both DOP and DIDP follows the same fundamental chemical pathway: the esterification of phthalic anhydride. The choice of alcohol is the key variable.
Caption: Generalized workflow for phthalate plasticizer synthesis.
The reaction is an equilibrium process, necessitating the continuous removal of water to drive the reaction toward the formation of the diester product. Titanate catalysts are commonly employed due to their high activity, which can achieve complete conversion in shorter reaction times compared to other systems.[1]
Head-to-Head Performance Evaluation
The two-carbon difference between 2-ethylhexanol (C8) and this compound (C10) creates a cascade of performance variations in their resultant plasticizers.
Volatility and Permanence: The Molecular Weight Advantage
A plasticizer's permanence is its ability to remain within the polymer matrix over time and under stress, particularly heat. This is inversely proportional to its volatility. Due to its higher molecular weight (longer C10 chains), DIDP exhibits significantly lower volatility than DOP. This translates to a longer service life for the end product, with less plasticizer loss over time, which is critical for applications like automotive interiors and wire insulation that experience high operating temperatures.
Experimental Protocol: Gravimetric Analysis of Volatility (ASTM D1203)
This protocol provides a self-validating system for quantifying plasticizer loss.
-
Objective: To measure the weight loss of a plasticized polymer due to volatilization under controlled thermal conditions.
-
Methodology:
-
Prepare PVC test specimens (e.g., 50mm diameter discs) plasticized with precisely known concentrations of DIDP and DOP.
-
Accurately measure the initial mass (M_initial) of each specimen to four decimal places.
-
Place specimens in a cell containing activated carbon, ensuring no direct contact. The activated carbon acts as a sink for the volatilized plasticizer, maintaining a concentration gradient that drives the process.
-
Heat the cells in a forced-air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Remove specimens, allow them to cool to ambient temperature in a desiccator to prevent moisture uptake, and measure the final mass (M_final).
-
Calculate the percent weight loss: Volatility (%) = [(M_initial - M_final) / M_initial] * 100.
-
-
Causality Check: The expected outcome is a significantly lower percentage weight loss for the DIDP-plasticized samples, directly validating the claim that higher molecular weight (from the C10 this compound precursor) reduces volatility.
Plasticizing Efficiency vs. Migration Resistance
There is an inherent trade-off between plasticizing efficiency and migration resistance, both of which are heavily influenced by the precursor alcohol.
-
Efficiency: 2-ethylhexanol-based DOP is more efficient, meaning less DOP is required to achieve the same level of flexibility (e.g., a target Shore hardness) compared to DIDP. Its smaller molecular size allows it to intersperse between PVC chains more effectively.
-
Migration Resistance: The larger molecular size of this compound-based DIDP makes it less mobile within the polymer matrix. This results in superior resistance to migration, a crucial factor for applications where the plastic may come into contact with other materials.
Experimental Protocol: Shore A Hardness (ASTM D2240)
-
Objective: To quantify the plasticizing efficiency by measuring the hardness of PVC compounds.
-
Methodology:
-
Prepare a series of PVC plastisols with incremental concentrations (e.g., 40, 50, 60 parts per hundred resin) of both DIDP and DOP.
-
Fuse each formulation into a standardized sheet (e.g., 6mm thickness) under controlled conditions.
-
Condition all samples at 23°C and 50% relative humidity for 24 hours.
-
Using a Shore A durometer, take at least five hardness readings from different locations on each sample and average the results.
-
Plot hardness versus plasticizer concentration for both DIDP and DOP.
-
-
Causality Check: The resulting graph should show that for any given concentration, the DOP samples exhibit a lower Shore A hardness value, confirming the higher plasticizing efficiency derived from the 2-ethylhexanol precursor.
Summary of Performance Characteristics
| Performance Metric | This compound-derived (DIDP) | 2-Ethylhexanol-derived (DOP/DEHP) | Scientific Rationale |
| Permanence | Excellent | Good | Higher molecular weight and lower vapor pressure reduce volatility. |
| Migration Resistance | Excellent | Good | Larger molecular size physically hinders movement within the polymer matrix.[2] |
| Thermal Stability | Excellent | Good | Lower volatility leads to less degradation and loss at elevated temperatures.[2] |
| Plasticizing Efficiency | Good | Excellent | Smaller molecular size allows for more effective separation of PVC chains for a given mass.[3][4] |
| Low-Temp. Flexibility | Good | Excellent | Shorter alkyl chains generally impart better flexibility at lower temperatures.[4] |
| Electrical Insulation | Excellent | Good | Superior permanence and low migration maintain dielectric properties over time.[3] |
The Regulatory Imperative: A Decisive Factor
Beyond performance metrics, the toxicological and regulatory profiles of these precursors' derivatives are paramount. 2-Ethylhexanol-based DEHP is under intense global scrutiny. It is classified as a reproductive toxicant and is restricted under regulations like Europe's REACH for many applications.[5] This regulatory pressure has been a primary catalyst for the industry's shift towards higher-molecular-weight phthalates.
This compound-based DIDP, along with its C9 counterpart DINP, has a more favorable toxicological profile. Its higher molecular weight and lower migration potential reduce human exposure and associated health risks. Consequently, DIDP is not subject to the same stringent regulations as DEHP, making it a more viable and sustainable choice for a wide array of applications, from medical devices to toys and childcare articles.[2][3][6]
Conclusion for the Practicing Scientist
The choice between this compound and 2-ethylhexanol is a strategic decision that balances performance, processing, and compliance.
-
2-Ethylhexanol (precursor to DOP/DEHP): Offers superior plasticizing efficiency and low-temperature performance. However, its use is increasingly limited by significant health and regulatory concerns, confining it to applications where such restrictions do not apply and high efficiency is the overriding factor.
-
This compound (precursor to DIDP): Represents the modern standard for durable and compliant flexible PVC. While requiring slightly higher concentrations to achieve the same softness as DOP, it provides a far superior profile in terms of permanence, heat aging, migration resistance, and, most critically, regulatory acceptance.[2][4]
For the forward-looking researcher or product developer, the evidence strongly supports the selection of this compound as the precursor of choice for developing robust, long-lasting, and globally compliant plasticized products. Its advantages in permanence and safety provide a clear pathway for innovation without the looming risks associated with lower-molecular-weight phthalates.
References
A Comparative Performance Analysis of Isodecanol Ethoxylates Versus Other Non-ionic Surfactants
In the vast landscape of non-ionic surfactants, formulation scientists are continually seeking molecules that offer an optimal balance of performance, versatility, and a favorable environmental profile. Isodecanol ethoxylates, a class of branched-chain alcohol ethoxylates, have carved out a significant niche in numerous applications, from industrial and institutional cleaners to agrochemical formulations and personal care products.[1][2] This guide provides an in-depth technical comparison of this compound ethoxylates against other common non-ionic surfactants, supported by experimental data and established testing methodologies, to aid researchers and drug development professionals in making informed formulation decisions.
Understanding the Molecular Advantage: The Structure of this compound Ethoxylates
Non-ionic surfactants are characterized by a hydrophilic head (typically a polyoxyethylene chain) and a hydrophobic tail.[3] The performance characteristics of these surfactants are intrinsically linked to the structure of both the hydrophobic alkyl chain and the length of the hydrophilic ethoxylate (EO) chain.[4]
This compound ethoxylates are produced through the ethoxylation of this compound, a C10 branched-chain alcohol.[2] This branched structure is a key differentiator from their linear alcohol ethoxylate counterparts and contributes to some of their unique performance attributes.[4]
Caption: Molecular structure of an this compound ethoxylate, highlighting the branched hydrophobic tail and the hydrophilic polyoxyethylene head.
Key Performance Parameters: A Comparative Overview
The efficacy of a surfactant is evaluated based on several key performance indicators. The following sections compare this compound ethoxylates to other classes of non-ionic surfactants, such as linear alcohol ethoxylates (LAEs), alkylphenol ethoxylates (APEs), and alkyl polyglycosides (APGs).
Surface Tension Reduction and Critical Micelle Concentration (CMC)
A primary function of surfactants is to reduce the surface tension of a liquid, enabling it to spread and wet surfaces more effectively.[5] The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and it represents the point of maximum surface tension reduction. A lower CMC generally indicates a more efficient surfactant.[6]
This compound ethoxylates are highly effective at reducing surface tension, with values often reaching below 30 mN/m.[7][8] Their branched structure can influence their packing at the air-water interface, affecting their CMC. Generally, for a given carbon number, branched alcohol ethoxylates may exhibit slightly higher CMCs compared to their linear counterparts due to less efficient packing. However, the overall surface activity remains excellent.[4]
| Surfactant Type | Typical Surface Tension (at 0.1% soln.) | Typical CMC (mol/L) |
| This compound Ethoxylates (C10, ~6 EO) | 27-29 mN/m[7] | ~10⁻⁴ - 10⁻⁵ |
| Linear Alcohol Ethoxylates (C12-14, ~7 EO) | 28-30 mN/m | ~10⁻⁴ - 10⁻⁵[9] |
| Alkylphenol Ethoxylates (NPE-9) | 30-32 mN/m | ~10⁻⁴ |
| Alkyl Polyglucosides (C8-10) | 27-29 mN/m | ~10⁻³ |
Data Interpretation: this compound ethoxylates demonstrate comparable, if not superior, surface tension reduction capabilities to linear alcohol ethoxylates and are significantly more effective than many APEs. While their CMC may be slightly higher than linear isomers, they remain highly efficient. APGs also show excellent surface tension reduction but typically have a higher CMC.
Wetting Performance
Effective wetting is crucial in applications such as agrochemical sprays, industrial cleaning, and textile processing.[10][11] The branched structure of this compound ethoxylates is particularly advantageous for rapid wetting.[4] This is because the branching disrupts the orderly arrangement of surfactant molecules at the interface, leading to faster migration to newly created interfaces.[11]
Experimental Protocol: Draves Wetting Test (ASTM D2281)
This standard test method is commonly used to evaluate the wetting speed of a surfactant solution.
-
A standard cotton skein is attached to a weighted hook.
-
The skein and hook are dropped into a cylinder containing the surfactant solution at a specified concentration and temperature.
-
The time required for the skein to become fully wetted and sink is recorded.
A shorter sinking time indicates a more effective wetting agent.
| Surfactant Type | Draves Wetting Time (0.1% at 25°C) |
| This compound Ethoxylates (C10, ~6 EO) | < 10 seconds |
| Linear Alcohol Ethoxylates (C12-14, ~7 EO) | 15-25 seconds |
| Alkylphenol Ethoxylates (NPE-9) | 20-30 seconds |
Causality Behind Experimental Choices: The Draves test is selected for its direct and practical measurement of a surfactant's ability to wet a porous, hydrophobic substrate like cotton, which is a relevant model for many real-world applications.
Caption: Workflow for the Draves Wetting Test.
Emulsification and Cleaning Performance
This compound ethoxylates are excellent emulsifiers and detergents, widely used in formulations for removing oily soils.[1][12] Their effectiveness stems from their ability to lower the interfacial tension between oil and water, allowing for the formation of stable emulsions. The choice of the ethoxylate chain length is critical and is often guided by the Hydrophilic-Lipophilic Balance (HLB) system. Surfactants with lower HLB values are more lipophilic (oil-loving), while those with higher HLB values are more hydrophilic (water-loving).[13]
This compound ethoxylates with a medium degree of ethoxylation (e.g., 5-8 moles of EO) typically have HLB values in the range of 11.5-14.0, making them effective oil-in-water emulsifiers.[7] They are particularly adept at emulsifying mineral oils and other non-polar substances.[12]
In cleaning applications, the branched structure of this compound ethoxylates can provide advantages in removing certain types of greasy soils compared to linear alcohol ethoxylates.[1]
Foaming Properties
The foaming characteristics of a surfactant are application-dependent; high foaming is desirable in products like shampoos, while low foaming is essential in industrial spray cleaners and automatic dishwashing detergents.[13] this compound ethoxylates are generally considered to be moderate to low-foaming surfactants.[2] Their branched alkyl chain disrupts the formation of a stable, cohesive film at the air-water interface, which is necessary for persistent foam.[4] This makes them an excellent choice for applications where foam is undesirable.
Experimental Protocol: Ross-Miles Foam Test (ASTM D1173)
This method is used to measure the initial foam height and its stability over time.[6]
-
A specific volume of the surfactant solution is poured from a fixed height into a glass column containing a larger volume of the same solution.
-
The initial height of the foam generated is measured.
-
The foam height is measured again after a set period (e.g., 5 minutes) to assess foam stability.
| Surfactant Type | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| This compound Ethoxylates (C10, ~6 EO) | 80-100 | 20-40 |
| Linear Alcohol Ethoxylates (C12-14, ~7 EO) | 120-150 | 80-110 |
| Alkyl Polyglucosides (C8-10) | 150-180 | 120-150 |
Data Interpretation: this compound ethoxylates produce significantly less foam with lower stability compared to linear alcohol ethoxylates and especially APGs, which are known for their high and stable foam.
Environmental Profile: Biodegradability and Ecotoxicity
In modern formulations, the environmental impact of ingredients is a critical consideration. Non-ionic surfactants vary in their biodegradability and aquatic toxicity.
Biodegradability: Linear alcohol ethoxylates are known for their ready biodegradability.[14] The biodegradability of branched alcohol ethoxylates, such as this compound ethoxylates, is generally good, although the rate can be slightly slower than their linear counterparts. The degree of branching can influence the metabolic pathway for degradation.[15] However, they are considered to be a more environmentally friendly alternative to alkylphenol ethoxylates (APEs), which have been phased out in many regions due to concerns about their persistence and the estrogenic effects of their degradation products.[4]
Ecotoxicity: The aquatic toxicity of alcohol ethoxylates is related to both the alkyl chain length and the degree of ethoxylation. In general, ethoxylation reduces the toxicity of the parent alcohol. This compound ethoxylates exhibit moderate aquatic toxicity, and like other alcohol ethoxylates, this is a factor to be considered in risk assessments for formulations that will be released into the environment.
Applications in Research and Drug Development
While the primary applications of this compound ethoxylates are in industrial and consumer products, their properties are also relevant to researchers and drug development professionals.[3][16]
-
Solubilizing Agents: Their ability to form micelles and solubilize poorly water-soluble compounds can be leveraged in the formulation of drug delivery systems.
-
Emulsifiers for Formulations: In topical and other formulations, they can be used to create stable emulsions of active pharmaceutical ingredients (APIs).[17]
-
Wetting Agents for Powders: They can be used to improve the wettability and dispersion of powdered APIs and excipients during formulation processing.
Conclusion
This compound ethoxylates offer a compelling combination of performance attributes that make them a versatile tool for formulators. Their branched-chain structure provides distinct advantages, particularly in applications requiring rapid wetting and low foam. When compared to other non-ionic surfactants, they exhibit excellent surface tension reduction and detergency, often on par with or exceeding that of linear alcohol ethoxylates. Furthermore, they represent a more environmentally acceptable alternative to alkylphenol ethoxylates. For researchers and drug development professionals, their emulsifying, solubilizing, and wetting properties open up possibilities in a range of formulation challenges. The selection of the optimal surfactant will always depend on the specific requirements of the application, but this compound ethoxylates undoubtedly merit strong consideration for a wide array of uses.
References
- 1. nbinno.com [nbinno.com]
- 2. taminkalatak.com [taminkalatak.com]
- 3. Advantages and Uses of Nonionic Surfactants - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. Surfactant Basics 3 (Penetrants, Wetting Agents, Fabric Additives) [sanyo-chemical-solutions.com]
- 6. agritechem.com [agritechem.com]
- 7. This compound Polyoxyethylene Ether Iso-decanol Ethoxylates Surfactant [jxinchem.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. Volume 23 No 13 page 54 [library.scconline.org]
- 10. nbinno.com [nbinno.com]
- 11. Fast Wetting Nonionics [go.stepan.com]
- 12. glorywh.com [glorywh.com]
- 13. stockmeier.com [stockmeier.com]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. 4. Nonionic surfactants, Danish Environmental Protection Agency [www2.mst.dk]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. nbinno.com [nbinno.com]
GC-MS method for the separation and quantification of isodecanol isomers
An In-Depth Technical Guide to the Separation and Quantification of Isodecanol Isomers by GC-MS
A Senior Application Scientist's Guide to Method Development, Validation, and Comparative Analysis
This compound, a C10 branched-chain alcohol, is a critical precursor in the synthesis of plasticizers, lubricants, and surfactants.[1] Unlike its linear counterpart, 1-decanol, commercial this compound is a complex mixture of various structural isomers, primarily methylated nonanols and ethylated octanols. The specific isomer distribution significantly influences the physicochemical properties of the final products. Consequently, the accurate separation and quantification of these isomers are paramount for quality control, process optimization, and research and development.
This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methodologies for analyzing this compound isomers, offering field-proven insights into making informed experimental choices. We will explore direct analysis versus derivatization, present a fully validated protocol, and discuss alternative analytical strategies.
The Analytical Challenge: Resolving a Complex Isomeric Mixture
The primary difficulty in this compound analysis lies in the inherent similarity of its isomers.[2] These compounds often have very close boiling points and similar mass spectral fragmentation patterns, making chromatographic separation and subsequent identification challenging. Effective method development must focus on enhancing the subtle differences between isomers to achieve baseline resolution.[3]
Comparative Analysis: Choosing the Right Analytical Strategy
The choice of analytical approach depends on the sample matrix, required sensitivity, and the desired level of chromatographic resolution. The two main GC-MS strategies are direct injection and analysis following chemical derivatization.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Direct GC-MS Analysis | Direct injection of the sample onto a polar GC column. Separation is based on polarity and boiling point. | - Faster sample preparation- Fewer reagents required- Lower cost per sample | - Poor peak shape (tailing) due to hydrogen bonding with the stationary phase[4]- Lower sensitivity- Potential for co-elution of isomers[5]- Requires a highly polar and inert column (e.g., WAX phase) | Rapid screening, high-concentration samples, and matrices where derivatization is problematic. |
| GC-MS with Derivatization | Chemical modification of the hydroxyl group to a less polar, more volatile functional group (e.g., silyl ether). | - Excellent peak symmetry and efficiency[6]- Increased volatility and thermal stability[7]- Enhanced sensitivity- Improved chromatographic resolution of isomers | - Additional sample preparation step- Potential for incomplete derivatization or side reactions- Higher cost of reagents | Low-level quantification, complex matrices, and applications requiring high-resolution separation of all isomers. |
| Alternative: LC-MS/MS | Separation via liquid chromatography followed by mass spectrometric detection, often requiring derivatization.[8] | - Suitable for less volatile compounds- High sensitivity and specificity with MS/MS detection | - Isomer separation can still be challenging- May require derivatization (e.g., with phenyl isocyanate) to achieve good ionization and retention[9]- More complex instrumentation | Specialized applications where GC is not suitable. |
For robust, high-resolution quantification of this compound isomers, GC-MS with derivatization is the superior and recommended approach. The process of silylation, for instance, replaces the active hydrogen on the alcohol's hydroxyl group, mitigating the undesirable interactions that cause peak tailing and improving overall chromatographic performance.[7]
Recommended Experimental Protocol: Silylation Followed by GC-MS
This section provides a detailed, self-validating protocol for the quantification of this compound isomers. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for this compound Isomer Analysis.
Materials and Reagents
-
Solvents: Hexane (anhydrous, HPLC grade or equivalent)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The 1% TMCS acts as a catalyst, ensuring a rapid and complete reaction.
-
This compound Isomer Standard: A certified reference material or a well-characterized batch for calibration.
-
Glassware: Autosampler vials with inserts, volumetric flasks, and pipettes. All glassware must be scrupulously dried to prevent hydrolysis of the silylation reagent.
Standard and Sample Preparation
-
Stock Standard Preparation: Accurately weigh approximately 100 mg of the this compound isomer standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution into autosampler vials.
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the this compound sample in hexane. Further dilute as necessary to fall within the calibration range.
-
Derivatization Protocol:
-
To 100 µL of each standard or sample solution in an autosampler vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization of all isomers.
-
Cool to room temperature before placing in the GC-MS autosampler.
-
GC-MS Instrumentation and Parameters
The choice of GC column is the most critical parameter for isomer separation.[10] A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides a good balance of selectivity for branched isomers.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides excellent electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A longer column enhances efficiency (N), while a smaller internal diameter improves resolution. The 5% phenyl phase offers selectivity towards the slightly different polarities of the isomers.[11] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Constant flow ensures stable retention times during the temperature ramp.[12] |
| Injector | Split/Splitless, 250°C | A split injection (e.g., 50:1) is used to prevent column overload and ensure sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 60°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min | A slow initial temperature and ramp rate are crucial for separating closely eluting isomers.[13] This allows for maximum interaction with the stationary phase. |
| Transfer Line | 280°C | Prevents condensation of the derivatized analytes before they enter the mass spectrometer. |
| Ion Source | Electron Ionization (EI), 230°C | Standard ionization technique for this class of compounds. |
| Quadrupole | 150°C | Standard temperature to prevent contamination. |
| Acquisition Mode | Full Scan (m/z 40-400) | Allows for identification of isomers based on their fragmentation patterns. For lower-level quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[5] |
Method Validation
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[14] The validation should adhere to ICH guidelines or equivalent standards.[15]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 98.3 – 101.6%[16] |
| Precision (% RSD) | ≤ 15% | < 2.0% (Intra-day), < 5.0% (Inter-day)[16] |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.5 µg/mL |
Data Analysis and Quantification
Due to the complexity of the isomer mixture, total this compound is typically quantified by summing the peak areas of all identified isomers.[17]
-
Isomer Identification: Identify all peaks corresponding to this compound isomers based on their retention times relative to the standard and their mass spectra. The trimethylsilyl (TMS) derivatives of C10 alcohols will show characteristic fragment ions.
-
Peak Integration: Integrate the peak area for each identified isomer across all standards and samples.
-
Calibration Curve: Construct a calibration curve by plotting the sum of all isomer peak areas against the concentration for the calibration standards.
-
Quantification: Calculate the total this compound concentration in the unknown samples using the linear regression equation from the calibration curve.
Decision Logic for Method Selection
Caption: Decision Tree for this compound Analysis Method.
Conclusion
The successful separation and quantification of this compound isomers are achievable with a carefully developed and validated GC-MS method. While direct analysis offers a faster workflow, it often fails to provide the necessary resolution and peak shape for accurate quantification. The recommended approach is chemical derivatization using a silylating agent like BSTFA, coupled with a mid-polarity capillary GC column. This method transforms the challenging-to-analyze alcohols into stable, volatile derivatives, enabling superior chromatographic separation and yielding the reliable, high-quality data required by researchers, scientists, and drug development professionals.
References
- 1. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. tandfonline.com [tandfonline.com]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iwaponline.com [iwaponline.com]
HPLC analysis of isodecanol and its derivatives in research samples
A Comprehensive Guide to the HPLC Analysis of Isodecanol and its Derivatives in Research Samples
For researchers, scientists, and drug development professionals, the accurate quantification of this compound and its derivatives is critical across a multitude of applications, from assessing environmental samples to quality control in industrial processes. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound and its key derivatives, namely this compound ethoxylates and diisodecyl phthalate (DIDP). We will delve into the causality behind experimental choices, present supporting data, and explore alternative analytical approaches to ensure you can select and implement the most robust method for your research needs.
Understanding this compound and Its Derivatives
This compound is a branched-chain C10 fatty alcohol.[1] Its utility in research and industry stems from its role as a precursor in the synthesis of various compounds, most notably non-ionic surfactants and plasticizers.[1]
-
This compound Ethoxylates: These are non-ionic surfactants produced by the reaction of this compound with ethylene oxide. They are widely used in detergents, emulsifiers, and wetting agents. The analysis of these compounds often involves separating a complex mixture of oligomers with varying lengths of the ethoxy chain.
-
Diisodecyl Phthalate (DIDP): This is a high-molecular-weight phthalate ester primarily used as a plasticizer in PVC and other polymers to enhance flexibility.[1][2] Its presence and concentration in various matrices are of interest due to potential environmental and health considerations.[3]
The analytical challenge with this compound and its ethoxylates lies in their lack of a strong UV chromophore, making direct detection by standard HPLC-UV methods difficult.[4] DIDP, on the other hand, possesses a phthalate ring structure that allows for UV detection.
HPLC Analysis of this compound and this compound Ethoxylates: A Comparative Approach
Due to the absence of a UV-absorbing moiety, two primary strategies are employed for the HPLC analysis of this compound and its ethoxylates: derivatization to introduce a chromophore or fluorophore, or the use of universal detectors.
Derivatization-Based Methods
This approach involves a chemical reaction to attach a UV-active or fluorescent tag to the hydroxyl group of the this compound and its ethoxylates.
Rationale: Derivatization significantly enhances the sensitivity and selectivity of the analysis, allowing for the use of common HPLC-UV or fluorescence detectors.
Common Derivatizing Agents:
| Derivatizing Agent | Detection Method | Advantages | Considerations |
| Phenyl Isocyanate (PIC) | UV or MS | Forms stable derivatives; enhances ionization for MS.[5][6] | Reaction conditions (temperature, time) need optimization.[5][6] |
| 1-Naphthoyl Chloride | Fluorescence or MS | Highly fluorescent derivatives lead to excellent sensitivity. | Can be moisture-sensitive. |
| 3,5-Dinitrobenzoyl Chloride | UV | Strong chromophore, good for quantification. | May require more stringent reaction conditions. |
Workflow for Derivatization-Based HPLC Analysis:
Caption: Workflow for the HPLC analysis of this compound and its ethoxylates via derivatization.
Experimental Protocol: Derivatization with Phenyl Isocyanate (PIC) and LC-MS/MS Analysis (Adapted from a method for dodecanol) [5][6][7][8][9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 mL aqueous sample, add an appropriate internal standard.
-
Extract the analytes with three portions of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in acetonitrile.
-
-
Derivatization:
-
Add phenyl isocyanate and a catalyst (e.g., pyridine) to the reconstituted sample.
-
Heat the mixture at a controlled temperature (e.g., 70°C) for an optimized duration (e.g., 30 minutes).[6]
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[6][7]
-
Gradient: A suitable gradient to resolve the derivatives (e.g., 40% B to 100% B over 20 minutes).[6][7]
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode, monitoring for the specific precursor and product ions of the derivatized analytes.
-
Universal Detector-Based Methods
For labs seeking to avoid the extra sample preparation step of derivatization, universal detectors offer a powerful alternative.
Rationale: These detectors respond to the mass of the analyte rather than its optical properties, making them suitable for non-chromophoric compounds. They are also compatible with gradient elution, which is often necessary for separating complex mixtures of ethoxylates.
Comparison of Universal Detectors:
| Detector | Principle | Advantages | Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | Nebulization of eluent, evaporation of mobile phase, and light scattering by analyte particles.[10][11] | Universal detection of non-volatile analytes; gradient compatible.[10][11] | Non-linear response may require multi-point calibration for accurate quantification.[10] |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but particles are charged, and the charge is measured by an electrometer.[1][6][12] | Universal detection; better sensitivity and wider dynamic range than ELSD; more consistent response factor.[1][6][12] | Response can be affected by mobile phase composition. |
Workflow for Universal Detector-Based HPLC Analysis:
Caption: Streamlined workflow for HPLC analysis of this compound and its ethoxylates using universal detectors.
Exemplary HPLC Conditions with ELSD/CAD:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A shallow gradient from a high percentage of organic to 100% organic is typically used to separate the ethoxymers.
-
Detector Settings: Nebulizer and evaporator temperatures must be optimized to ensure efficient solvent evaporation without losing the semi-volatile analytes.
HPLC Analysis of Diisodecyl Phthalate (DIDP)
DIDP analysis is more straightforward due to its UV-absorbing properties. Reversed-phase HPLC with UV detection is the most common approach.
Key Considerations:
-
Isomer Separation: A significant challenge in DIDP analysis is its separation from other phthalate isomers, such as diisononyl phthalate (DINP). The choice of stationary phase is crucial for achieving the necessary resolution.[2][13]
-
Sample Matrix: The complexity of the sample matrix (e.g., polymer extracts, environmental water) will dictate the extent of sample preparation required to minimize interference.
Comparison of HPLC Columns for DIDP Analysis:
| Column Type | Advantages | Disadvantages |
| C18 | Good retention and resolution for many phthalates. | May not provide baseline separation of critical isomer pairs like DINP and DIDP under all conditions.[2] |
| C8 | Can offer different selectivity compared to C18. | |
| Phenyl-Hexyl | Provides alternative selectivity based on pi-pi interactions, which can be advantageous for separating aromatic compounds like phthalates. Can improve resolution between DEHP, DNOP, and DIDP.[2] | May require different mobile phase optimization compared to C18. |
Experimental Protocol: UHPLC-UV Analysis of DIDP
-
Sample Preparation:
-
Polymer Samples: Dissolve the polymer in a suitable solvent (e.g., THF), followed by precipitation of the polymer with a non-solvent (e.g., methanol) to leave the phthalates in solution.[2]
-
Aqueous Samples: Solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering matrix components.
-
-
UHPLC-UV Conditions:
-
Column: Phenyl-hexyl or C18 column (e.g., <2 µm particle size for UHPLC).[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile and/or Methanol
-
Gradient: A gradient elution is typically employed to separate a range of phthalates with varying polarities.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).
-
Detection: UV at approximately 230 nm.[14]
-
Supporting Data: Phthalate Separation
| Compound | Retention Time (min) - C18 | Retention Time (min) - Phenyl-Hexyl |
| Dimethyl Phthalate (DMP) | 2.4 | - |
| Diethyl Phthalate (DEP) | ~3-4 | - |
| Dibutyl Phthalate (DBP) | 7.2 | - |
| Di-(2-ethylhexyl) phthalate (DEHP) | - | Resolved |
| Di-n-octyl phthalate (DNOP) | - | Resolved |
| Diisodecyl phthalate (DIDP) | - | Resolved |
| Note: Retention times are approximate and will vary based on specific conditions. The phenyl-hexyl column demonstrates improved resolution for higher molecular weight phthalates.[2][14] |
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can be advantageous in specific scenarios.
| Technique | Principle | Applicability to this compound & Derivatives | Advantages |
| Gas Chromatography (GC) | Separation in the gas phase. | Requires derivatization for fatty alcohols to increase volatility. | High resolution, especially for complex mixtures. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Analysis of ethoxylated alcohols without derivatization.[4] | Fast separations, reduced solvent consumption, compatible with FID for universal detection.[4] |
| HPLC-NMR | Direct coupling of HPLC with Nuclear Magnetic Resonance spectroscopy. | Structural elucidation of fatty alcohol ethoxylates.[15] | Provides detailed structural information of separated components.[15] |
Method Validation and Trustworthiness
To ensure the reliability of your analytical data, every protocol must be a self-validating system.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time precision, peak asymmetry, and resolution between critical pairs.
-
Linearity and Range: Establish the concentration range over which the detector response is linear.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Internal Standards: The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.
Conclusion
The HPLC analysis of this compound and its derivatives requires a nuanced approach tailored to the specific analyte and research question. For this compound and its ethoxylates, the choice between derivatization with UV/fluorescence detection and the use of universal detectors like ELSD or CAD will depend on the required sensitivity, sample throughput, and available instrumentation. For DIDP, the primary focus is on achieving adequate resolution from other phthalate isomers, often necessitating the screening of different reversed-phase columns. By understanding the principles behind these methodologies and implementing robust validation procedures, researchers can confidently generate accurate and reliable data for these important industrial compounds.
References
- 1. The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids | Springer Nature Experiments [experiments.springernature.com]
- 2. agilent.com [agilent.com]
- 3. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selerity.com [selerity.com]
- 5. scispace.com [scispace.com]
- 6. The use of charged aerosol detection with HPLC for the measurement of lipids. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. peakscientific.com [peakscientific.com]
- 12. The use of charged aerosol detection with HPLC for the measurement of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. opus.govst.edu [opus.govst.edu]
- 15. HPLC-NMR of fatty alcohol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Solvency Power of Isodecanol and Other Branched Alcohols
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that influences everything from reaction kinetics to final product purity and performance. Among the versatile class of branched alcohols, isodecanol stands out for its unique balance of properties.[1][2][3] This guide provides an in-depth, objective comparison of the solvency power of this compound against other commercially significant branched alcohols, supported by experimental data and theoretical frameworks. Our focus is to move beyond simple heuristics and provide a robust, data-driven rationale for solvent selection.
Deconstructing "Solvency Power": Key Theoretical Pillars
The term "solvency power" is a multifaceted concept that cannot be distilled into a single metric.[4] To compare solvents meaningfully, we must evaluate several quantitative parameters. Two of the most powerful and widely accepted frameworks are Hansen Solubility Parameters (HSP) and the Kauri-Butanol (Kb) value.
Hansen Solubility Parameters (HSP)
Developed by Charles M. Hansen, HSP theory posits that the total energy of vaporization of a liquid can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5][6] The underlying principle is "like dissolves like"; materials with similar HSP values are likely to be miscible.[5]
The total Hansen parameter (δt) is calculated as: δt² = δd² + δp² + δh²
-
δd (Dispersion): Represents the energy from van der Waals forces. All molecules possess these forces, regardless of polarity.
-
δp (Polar): Accounts for the energy of dipole-dipole interactions.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonds, a strong type of dipole-dipole interaction.[7]
By understanding these three parameters, a formulator can create a three-dimensional "solvency space" to predict the solubility of a solute (like a polymer or an active pharmaceutical ingredient) in a given solvent or solvent blend with remarkable accuracy.[5][8]
Kauri-Butanol (Kb) Value
The Kauri-Butanol (Kb) value is an empirical measure of a solvent's ability to dissolve a standard kauri resin, governed by ASTM D1133.[9][10][11][12] It is a single-value metric where a higher Kb value indicates a stronger, more aggressive solvent.[9][10][12] The test involves titrating a standardized solution of kauri resin in n-butanol with the test solvent until a defined level of turbidity (a "cloud point") is reached.[13][14] The volume of solvent required, in milliliters, is the Kb value.[13][14] While less nuanced than HSP, the Kb value is a rapid and widely used method for ranking the relative solvency of hydrocarbon solvents and their blends.[15]
Comparative Analysis of Branched Alcohols
To provide a clear comparison, we will evaluate this compound against three other common branched alcohols: Isobutanol (C4), 2-Ethylhexanol (C8), and Isononyl Alcohol (C9). These alcohols are frequently used in coatings, inks, cleaning formulations, and as chemical intermediates.[1][16][17]
| Property | Isobutanol | 2-Ethylhexanol | Isononyl Alcohol | This compound |
| Chemical Formula | C₄H₁₀O | C₈H₁₈O | C₉H₂₀O | C₁₀H₂₂O |
| Boiling Point (°C) | 108 | 184.6[18] | ~202 | ~220 |
| HSP, δd (MPa⁰·⁵) | 15.1[19] | 15.9[20] | 15.8 (est.) | 15.8[21] |
| HSP, δp (MPa⁰·⁵) | 5.7[19] | 3.3[20] | 3.6 (est.) | 3.9[21] |
| HSP, δh (MPa⁰·⁵) | 15.9[19] | 11.8[20] | 10.8 (est.) | 10.0[21] |
| HSP, δt (MPa⁰·⁵) | 22.7[19] | 20.1[16] | 19.5 (est.) | 19.2[21] |
| Kauri-Butanol (Kb) Value | High (Not typically measured, infinitely soluble)[14] | Moderate-High (est. 50-60) | Moderate (est. 45-55) | Moderate (est. 40-50) |
Note: Estimated values for Isononyl Alcohol and Kb values are based on chemical structure and industry data, as precise, universally cited figures can vary.
Interpreting the Data
-
Volatility and Drying Time: The boiling point directly correlates with volatility. Isobutanol is the most volatile, making it suitable for applications requiring fast drying. This compound, with the highest boiling point, is a very slow-evaporating solvent, which can be advantageous in applications like high-gloss coatings where extended flow and leveling are desired.[16]
-
Hansen Solubility Parameters:
-
The dispersion component (δd) is similar across the C8-C10 alcohols, reflecting their comparable aliphatic chain lengths.
-
The polar (δp) and hydrogen bonding (δh) components show a clear trend. As the carbon chain length increases from isobutanol to this compound, the influence of the polar hydroxyl (-OH) group diminishes relative to the non-polar alkyl chain. This results in a decrease in both δp and δh values.
-
This trend is crucial for formulation. This compound, with its lower hydrogen bonding component compared to 2-ethylhexanol and isobutanol, will be a better solvent for less polar resins and polymers, while still retaining the benefits of being an alcohol. Its solvency characteristics position it as an excellent choice for dissolving a wide range of materials, from resins and pigments to various oils.[2]
-
-
Kauri-Butanol (Kb) Value: While alcohols like isobutanol are often too soluble to be measured by the standard Kb test, the estimated trend for the higher alcohols shows a decrease in solvency power for the non-polar kauri resin as the carbon chain length increases.[14] This aligns with the HSP data, indicating a shift towards a more non-polar character.
Experimental Protocol: Determining Resin Solubility via Cloud Point Titration
To provide a tangible, replicable method for evaluating solvency, this section details a cloud point titration protocol. This method is more informative than simple dissolution tests and can be used to generate a "solubility window" for a given resin in different solvents, directly reflecting the principles of HSP. The cloud point is the temperature at which a dissolved polymer begins to precipitate from a solution as it is cooled, indicating the limit of its solubility under those conditions.[22]
Rationale for Method Selection
Traditional titration methods can have significant operator-dependent variability.[23] Automated cloud point determination, as outlined in standards like ASTM D6038, offers superior repeatability and reproducibility by using a calibrated turbidity detection system.[22] This experiment adapts the principle of titration to map out the solubility envelope of a polymer, a technique that provides far more usable data than a single-point measurement.[23]
Diagram of Experimental Workflow
Caption: Workflow for Cloud Point Titration.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh 10.0 g of the polymer resin to be tested into a 250 mL jacketed glass beaker equipped with a magnetic stir bar.
-
Add 90.0 g of the test solvent (e.g., this compound) to the beaker to create a 10% (w/w) solution.
-
-
Dissolution:
-
Connect the jacketed beaker to a circulating water bath.
-
Begin stirring and heat the solution to a temperature sufficient to ensure complete dissolution (e.g., 80°C). The solution should be visually clear.
-
Maintain this temperature for 15 minutes to ensure all polymer chains are fully solvated.
-
-
Titration:
-
Cool the solution to a standard starting temperature (e.g., 25°C) using the circulating bath.
-
Position the beaker on a magnetic stir plate with a dark background to make turbidity easier to observe.
-
Using a calibrated burette, begin adding a non-solvent (e.g., n-heptane) dropwise to the stirring solution. A slow, consistent addition rate is critical for accuracy.
-
-
Endpoint Determination:
-
The cloud point is the endpoint of the titration. It is reached when the first sign of persistent haziness or turbidity appears in the solution that does not disappear with stirring.[13]
-
Record the volume of non-solvent added to reach this point.
-
-
Data Analysis:
-
Repeat the procedure for each branched alcohol being compared (isobutanol, 2-ethylhexanol, etc.).
-
A higher volume of non-solvent required to induce precipitation indicates a greater solvency power of the alcohol for that specific resin. The alcohol is a more thermodynamically favorable solvent, thus requiring a larger amount of the "bad" solvent to force the polymer out of solution.
-
Conclusion: Selecting the Right Branched Alcohol
The choice of a branched alcohol solvent is a strategic decision based on a trade-off between volatility, solvency for specific components, and regulatory considerations.
-
This compound emerges as a highly versatile, low-volatility solvent.[3] Its balanced Hansen Solubility Parameters, particularly its moderate hydrogen bonding and polarity, make it an excellent choice for a broad range of applications, including formulations with moderately polar to non-polar resins where slow drying, good flow, and high gloss are paramount.[2][3][24]
-
2-Ethylhexanol offers a slightly more polar character and higher volatility than this compound, making it suitable for systems that require a faster evaporation rate. Its strong solvency has made it a benchmark in many coating and plasticizer applications.[16]
-
Isobutanol is a fast-evaporating, highly polar alcohol. Its high hydrogen bonding capability makes it a powerful solvent for very polar resins and a useful co-solvent to improve the solubility of other components.
-
Isononyl Alcohol provides properties intermediate between 2-ethylhexanol and this compound, offering another option for fine-tuning the volatility and solvency of a formulation.
By leveraging the quantitative frameworks of Hansen Solubility Parameters and empirical tests like cloud point titration, researchers can move beyond trial-and-error, making informed, efficient, and technically sound decisions in their formulation and development work.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Hansen solubility parameters [stenutz.eu]
- 9. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 10. besttechnologyinc.com [besttechnologyinc.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 14. techspray.com [techspray.com]
- 15. Solubility Parameters-- [cool.culturalheritage.org]
- 16. productcatalog.eastman.com [productcatalog.eastman.com]
- 17. researchgate.net [researchgate.net]
- 18. hedinger.de [hedinger.de]
- 19. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 20. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 21. DOSS [doss.turi.org]
- 22. novomatics Automated Cloud Point Measurement - novomatics [novomatics.de]
- 23. inkworldmagazine.com [inkworldmagazine.com]
- 24. nbinno.com [nbinno.com]
A Comparative Guide to the Efficacy of Isodecanol versus Shorter-Chain Alcohols as Cosurfactants
In the realm of formulation science, particularly in the development of microemulsions and nanoemulsions, the choice of a cosurfactant is a critical determinant of a system's stability, droplet size, and overall performance. This guide provides an in-depth, data-driven comparison of isodecanol, a branched ten-carbon alcohol, against its shorter-chain linear counterparts: butanol (C4), hexanol (C6), and octanol (C8). Our analysis is grounded in fundamental principles of interfacial chemistry and supported by experimental methodologies to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of cosurfactant efficacy.
The Fundamental Role of the Cosurfactant
A microemulsion is a thermodynamically stable, isotropic, and transparent system composed of an oil phase, an aqueous phase, and a surfactant. While a surfactant is the primary agent responsible for reducing the interfacial tension between the oil and water, a cosurfactant is often essential to achieve the ultra-low interfacial tension required for spontaneous microemulsion formation.
The core functions of a cosurfactant are:
-
Enhancing Interfacial Fluidity: The cosurfactant, typically a short-to-medium chain alcohol, penetrates the surfactant monolayer at the oil-water interface. This disrupts the ordered packing of the surfactant molecules, increasing the flexibility and fluidity of the interfacial film.
-
Further Reducing Interfacial Tension: By optimizing the packing at the interface, the cosurfactant works in synergy with the surfactant to further lower the energy barrier between the oil and water phases.
-
Modifying Phase Behavior: The choice and concentration of the cosurfactant can significantly influence the phase behavior of the system, expanding the single-phase microemulsion region in a phase diagram.
The effectiveness of a cosurfactant is a direct consequence of its molecular structure, particularly its chain length and geometry, which dictate its partitioning behavior and its ability to modulate the interfacial film.
Caption: Figure 1: Cosurfactant action at the oil-water interface.
Physicochemical Properties: A Head-to-Head Comparison
The performance of an alcohol as a cosurfactant is intrinsically linked to its physicochemical properties. The following table provides a comparative overview.
| Property | Butanol (n-C4H9OH) | Hexanol (n-C6H13OH) | Octanol (n-C8H17OH) | This compound (iso-C10H21OH) |
| Molar Mass ( g/mol ) | 74.12 | 102.17 | 130.23 | 158.28 |
| Water Solubility (g/L at 25°C) | ~73 | ~5.9 | ~0.5 | ~0.3 |
| Log P (Octanol-Water Partition Coefficient) | 0.88 | 2.03 | 3.00 | ~3.7 |
| Molecular Geometry | Linear | Linear | Linear | Branched |
Data compiled from publicly available chemical databases.
A critical observation from this data is the trade-off between water solubility and lipophilicity. Butanol, with its high water solubility, will have a significant fraction partitioned in the aqueous phase, reducing its concentration and effectiveness at the interface. As the alkyl chain length increases to octanol, the alcohol becomes more lipophilic and partitions more favorably at the interface. This compound's high Log P value indicates its strong preference for the non-aqueous phase and the interface. Its branched structure, however, is a key differentiating factor that influences its packing and interaction with surfactant molecules.
Experimental Evaluation of Cosurfactant Efficacy
To quantify the performance of these cosurfactants, we will outline a standard experimental approach involving the construction of ternary phase diagrams and the characterization of resulting nanoemulsions.
Experimental Protocol: Ternary Phase Diagram Construction
Objective: To map the single-phase microemulsion region for each cosurfactant and thereby determine its efficiency.
Materials:
-
Oil Phase: Isopropyl myristate (IPM)
-
Aqueous Phase: Deionized water
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Cosurfactants: Butanol, Hexanol, Octanol, this compound
Methodology:
-
Preparation of Surfactant/Cosurfactant (S/CoS) Blends: Prepare homogenous mixtures of Tween 80 and each cosurfactant at fixed weight ratios (e.g., 2:1, 1:1, 1:2).
-
Aqueous Titration: For each S/CoS blend, titrate varying compositions of the oil phase with the aqueous phase in a dropwise manner under constant magnetic stirring at a controlled temperature (e.g., 25°C).
-
Visual Inspection: After each addition of the aqueous phase, allow the system to equilibrate. Observe the sample against a light source to identify the transition from a turbid, two-phase system to a clear, transparent, single-phase microemulsion.
-
Data Plotting: The weight percentages of oil, water, and the S/CoS mixture at the phase transition points are recorded and plotted on a ternary phase diagram. The area of the resulting single-phase region is then calculated. A larger area signifies greater cosurfactant efficiency.
Safety Operating Guide
A Guide to the Proper Disposal of Isodecanol for Laboratory Professionals
As a cornerstone of modern research and development, ensuring the safe handling and disposal of chemical reagents is paramount to protecting both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of isodecanol, a common solvent and intermediate. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
This compound Hazard Profile & Key Data
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound (C₁₀H₂₂O) is a colorless, slightly viscous liquid with a weak alcoholic odor.[1][2] While it is a versatile chemical, it is not benign. The primary hazards associated with this compound are skin and eye irritation.[2][3][4][5] Furthermore, it is classified as harmful or toxic to aquatic life with long-lasting effects, making its proper disposal an environmental imperative.[1][2][3][4][5] Improper disposal, such as discharging to a sewer system, can lead to significant ecological damage.[1][6]
For quick reference, the key safety and physical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 25339-17-7 | [2][3] |
| Molecular Formula | C₁₀H₂₂O | [1][7] |
| Appearance | Colorless, moderate viscosity liquid | [1] |
| Flash Point | 99 °C (210.2 °F) | [1] |
| Boiling Point | 217 - 224 °C | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH411/H412: Toxic/Harmful to aquatic life with long lasting effects | [1][2][3][4][5] |
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The potential for skin and eye irritation necessitates the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is direct: this compound can defat the skin, leading to dryness or cracking, and cause serious irritation upon eye contact.[8]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) tested according to standards like EN 374.[1][3] Always check the integrity of gloves before use.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[1][3][4]
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or potential splash scenarios, consider additional protective clothing.[1]
-
Work Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][4]
Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill response protocol is a critical component of laboratory safety. In the event of an this compound spill, follow these steps methodically.
Experimental Protocol: this compound Spill Cleanup
-
Isolate & Secure the Area:
-
Absorb the Spill:
-
Contain the spill using a non-combustible, inert absorbent material. Suitable options include sand, diatomaceous earth (kieselgur), or a universal chemical binder.[1][2][4][8][9]
-
Do not use combustible materials like paper towels as the primary absorbent for large spills.
-
Apply the absorbent from the outside of the spill inward to prevent further spreading.
-
-
Collect the Waste:
-
Decontaminate the Area:
-
Wipe the spill area with soap and water to remove any remaining residue.[10]
-
Collect the cleaning materials (e.g., wipes, contaminated PPE) and place them in the same hazardous waste container.
-
-
Ventilate:
-
Ensure the area is well-ventilated until all vapors have dissipated.[4]
-
Standard Operating Procedure for this compound Waste Disposal
Routine disposal of waste this compound must be managed as a hazardous waste stream from "cradle to grave," meaning the generating laboratory is responsible for its safe handling until final disposal by a licensed facility.[11]
The Cardinal Rule: Never dispose of this compound down the drain.[1][6][11] This practice is prohibited because of its high toxicity to aquatic organisms and its potential to create fire hazards in sewer systems.[3][4][6] All this compound waste must be collected, stored, and disposed of according to federal, state, and local environmental regulations.[1][2][8]
The following diagram illustrates the decision-making workflow for managing this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow
Procedural Steps:
-
Waste Segregation: Keep this compound waste separate from other waste streams, particularly halogenated solvents. Mixing waste types can significantly increase disposal costs.[11]
-
Container Selection: Use a chemically compatible container that can be tightly sealed.[11] The container must be in good condition, free from leaks or damage. Note that this compound can attack some plastics; ensure compatibility before use.[8][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of its hazards (e.g., "Irritant," "Environmentally Hazardous").[11]
-
Accumulation: Store the sealed container in a designated Satellite Accumulation Area within the laboratory. This area should be under the control of the operator and away from drains and sources of ignition.
-
Final Disposal: When the container is full, arrange for it to be transported by a licensed hazardous waste management company.[12] This is the only acceptable method for the final disposal of this compound, which is typically accomplished via controlled incineration at a permitted facility.[1]
Disposal of Contaminated Materials & Empty Containers
Any materials that come into direct contact with this compound must be treated as hazardous waste. This includes contaminated PPE, absorbent materials from spills, and used labware.
-
Solid Waste: Place all contaminated solid materials into the same hazardous waste container as the liquid waste, or a separate, clearly labeled container for solid hazardous waste.
-
Empty Containers: An empty this compound container is not truly empty and must be managed properly. The preferred method is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[1] Once decontaminated, the container can be punctured to prevent reuse and recycled or disposed of as non-hazardous waste, in accordance with institutional policy.[1]
By adhering to these scientifically grounded procedures, you contribute to a safe and responsible laboratory environment, ensuring that your work's integrity is matched by your commitment to safety and environmental stewardship.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. chemos.de [chemos.de]
- 5. calpaclab.com [calpaclab.com]
- 6. epa.gov [epa.gov]
- 7. gokemi.com [gokemi.com]
- 8. echemi.com [echemi.com]
- 9. ISODECYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. ishn.com [ishn.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isodecanol
Welcome to a comprehensive guide designed for the discerning researcher and drug development professional. In our field, excellence in results is intrinsically linked to excellence in safety. This document moves beyond mere compliance, offering an in-depth operational framework for the safe handling of Isodecanol. Our objective is to instill a deep, procedural understanding of the necessary personal protective equipment (PPE) and associated protocols, ensuring both your safety and the integrity of your work.
This compound, a branched-chain C10 alcohol, is a versatile solvent and chemical intermediate.[1][2] While it is a valuable tool in various applications, its properties as a skin and eye irritant, a combustible liquid, and an environmental hazard necessitate a rigorous and informed approach to safety.[3][4][5] This guide provides the essential, immediate safety and logistical information you need, from operational plans to disposal protocols.
Section 1: The Foundation of Safety - this compound's Hazard Profile
Understanding the specific risks associated with a chemical is the first principle of safe laboratory practice. The selection of appropriate PPE is not a one-size-fits-all checklist; it is a direct response to the chemical's unique physicochemical and toxicological properties.
This compound is a colorless, viscous liquid with a mild alcoholic odor.[2][6] Its key hazard classifications, as defined by the Globally Harmonized System (GHS), are the primary drivers for the protocols outlined in this guide. It is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2), and is harmful to aquatic life with long-lasting effects.[3][4][6][7]
| Property | Value | Source(s) |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Hazardous to the Aquatic Environment (Chronic, Category 2/3) | [3][6][7] |
| Physical State | Liquid | [2][6] |
| Flash Point | 99 °C (210 °F) | [2][6] |
| Auto-ignition Temperature | 280 °C (536 °F) | [2][6] |
| Incompatibilities | Strong oxidants, plastics | [6][7] |
| Primary Exposure Routes | Skin contact, eye contact | [6] |
The flash point of 99°C classifies this compound as a combustible liquid.[5][6] While not as volatile as flammable liquids, it can ignite if exposed to sufficient heat or an ignition source.[5] Therefore, all handling procedures must incorporate measures to control heat and eliminate sparks.[6][7][8]
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment, while essential, is the final barrier between you and a potential hazard. A truly robust safety culture prioritizes proactive measures that engineer out risks before they necessitate personal protection. This is known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Before handling this compound, always consider:
-
Engineering Controls: Your primary line of defense is to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[3][6]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of all containers, and ensuring all personnel are trained on the specific hazards of this compound are critical.[3][8][9]
Section 3: Mandated Personal Protective Equipment (PPE) Protocol
When direct handling of this compound is necessary, the following PPE is mandatory. The rationale behind each selection is to provide a comprehensive barrier against the identified hazards.
Primary Eye and Face Protection
Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[3][7]
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6] Standard safety glasses do not provide an adequate seal against splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, mixing), supplement safety goggles with a full-face shield.
Dermal Protection: A Two-Layer Defense
Direct skin contact can cause irritation and defatting (drying or cracking).[5][7] A comprehensive dermal protection strategy is therefore essential.
-
Gloves:
-
Selection: Always use chemical-impermeable gloves.[6] While specific breakthrough times can vary, nitrile or neoprene gloves are generally suitable for handling alcohols. Crucially, you must consult the glove manufacturer’s compatibility chart for specific data against this compound.
-
Protocol: Before each use, inspect gloves for any signs of degradation, punctures, or tears.[6] Use proper technique to remove gloves to avoid contaminating your skin. Wash and dry hands thoroughly after handling.[6]
-
-
Protective Clothing:
-
Standard Use: A clean, buttoned laboratory coat should be worn to protect against minor splashes.
-
High-Risk Tasks: For tasks with a higher splash potential, wear fire/flame-resistant and impervious clothing, such as a chemically resistant apron or coveralls.[6]
-
Respiratory Protection
Under conditions of adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required.[7] However, it becomes necessary in specific scenarios:
-
When to Use: If you experience irritation, are working in an area with poor ventilation, or are responding to a large spill, respiratory protection is required.[6]
-
Type: In such events, a full-face respirator with appropriate organic vapor cartridges should be used.[6] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[6]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting task-appropriate PPE for this compound.
Section 4: Operational Plan: Step-by-Step Safe Handling
Adherence to a strict, repeatable protocol minimizes the risk of exposure and accidents.
Protocol for Routine Handling of this compound
-
Pre-Operational Check: Confirm that the work area is clean and uncluttered. Ensure a chemical spill kit and fire extinguisher (dry chemical, alcohol foam, or CO2) are readily accessible.[6] Verify that the chemical fume hood is functioning correctly.
-
Don PPE: Put on all required PPE as determined by your task assessment (see Section 3).
-
Dispensing: When pouring this compound, do so carefully to avoid splashing. Use non-sparking tools and ensure containers are properly grounded and bonded if transferring large quantities to prevent static discharge.[6][8]
-
Container Management: Keep this compound containers tightly sealed when not in use.[8] Store separately from strong oxidants and away from heat or ignition sources.[6]
-
Post-Operational: Tightly seal the primary container. Clean the work area.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, followed by lab coat, then eye protection).
-
Hygiene: Immediately wash hands with soap and water.[3]
Section 5: Emergency and Disposal Protocols
Preparedness is key to mitigating the impact of an incident.
Spill Response
For small, manageable spills inside a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill using an inert, non-combustible material such as sand, earth, or a universal binder.[6][10]
-
Collection: Carefully scoop the absorbent material into a sealable, properly labeled container for hazardous waste.[6][7]
-
Decontamination: Clean the spill area as appropriate.
-
Disposal: Dispose of the waste container and any contaminated PPE according to institutional and local regulations.[6]
For large spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures
-
If Inhaled: Move the person to fresh air and allow them to rest. Seek medical attention if symptoms occur.[6][7]
-
Following Skin Contact: Immediately remove contaminated clothing. Rinse the affected area, then wash thoroughly with soap and water.[6][7]
-
Following Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]
-
If Ingested: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
Disposal of Contaminated Materials
All materials used to clean up spills and any disposable PPE that has been contaminated with this compound must be treated as hazardous waste.[3][11]
-
Collect all contaminated items (gloves, absorbent pads, etc.) in a clearly labeled, sealed container.
-
Dispose of the container through your institution's hazardous waste management program.[6][7]
-
Empty this compound containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[6] The rinsate should be collected as hazardous waste.
By integrating these protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and your research. This guide serves as a living document; always cross-reference with the most current Safety Data Sheet (SDS) for this compound and your institution's specific safety policies.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. calpaclab.com [calpaclab.com]
- 5. Page loading... [guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 9. ume.civilkozpont.hu [ume.civilkozpont.hu]
- 10. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
